Product packaging for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine(Cat. No.:CAS No. 192711-20-9)

2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Cat. No.: B1591757
CAS No.: 192711-20-9
M. Wt: 190.16 g/mol
InChI Key: YRKGZAPVVJYLGV-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O2 B1591757 2-(4-Nitro-1H-pyrazol-3-yl)pyridine CAS No. 192711-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-3-1-2-4-9-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKGZAPVVJYLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595713
Record name 2-(4-Nitro-1H-pyrazol-5-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192711-20-9
Record name 2-(4-Nitro-1H-pyrazol-3-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192711-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitro-1H-pyrazol-5-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, established synthesis and purification protocols, detailed spectroscopic characterization, and its reactivity. Furthermore, this guide will explore its current and potential applications, particularly its role as a versatile building block in the development of novel therapeutic agents, such as kinase inhibitors.[1] Safety protocols and handling procedures are also discussed. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Strategic Importance

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds.[2][3][4] Pyrazoles are a cornerstone in drug development due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] The title compound uniquely combines the functionalities of a pyridine ring and a 4-nitropyrazole moiety. The pyridine ring is a common feature in many pharmaceuticals, influencing solubility and bioavailability, while the 4-nitropyrazole core provides a reactive handle for further chemical modifications and contributes to the molecule's electronic properties.[1][5] This strategic combination makes this compound a valuable intermediate for creating diverse molecular libraries aimed at discovering new bioactive molecules.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its effective use in research and synthesis.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name This compoundChemScene[6]
CAS Number 192711-20-9ChemScene, MySkinRecipes[1][6]
Molecular Formula C₈H₆N₄O₂ChemScene, MySkinRecipes[1][6]
Molecular Weight 190.16 g/mol ChemScene, MySkinRecipes[1][6]
SMILES O=[O-]ChemScene[6]
Appearance Yellow to orange crystals or powder (predicted for 4-nitropyrazole)Chemical Supplier Data[7]
Boiling Point 433.0 ± 30.0 °C (Predicted)MySkinRecipes[1]
Density 1.447 ± 0.06 g/cm³ (Predicted)MySkinRecipes[1]
Topological Polar Surface Area (TPSA) 84.71 ŲChemScene[6]
LogP 1.3799ChemScene[6]
Hydrogen Bond Acceptors 4ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]

Synthesis and Characterization

The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[2][4] While specific, detailed synthesis procedures for this compound are not extensively published in peer-reviewed journals, a general and plausible synthetic strategy involves the nitration of a precursor molecule, 2-(1H-pyrazol-3-yl)pyridine.

General Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the formation of the pyrazole-pyridine core, followed by regioselective nitration. A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

G cluster_0 Synthesis of 2-(1H-Pyrazol-3-yl)pyridine cluster_1 Nitration A 1-(Pyridin-2-yl)ethanone C Intermediate Enaminone A->C + B B Dimethylformamide dimethyl acetal (DMF-DMA) E 2-(1H-Pyrazol-3-yl)pyridine C->E + D, Cyclization D Hydrazine Hydrate F 2-(1H-Pyrazol-3-yl)pyridine H This compound F->H + G G Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for pyrazole nitration.[8] Caution: Nitration reactions are highly exothermic and require strict temperature control and appropriate safety precautions.

  • Reaction Setup: To a cooled (0 °C) solution of 2-(1H-pyrazol-3-yl)pyridine (1 eq) in concentrated sulfuric acid, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Reaction Execution: Maintain the reaction temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude product.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.[8]

Spectroscopic Characterization
  • ¹H NMR: The spectrum would show characteristic signals for the pyridine and pyrazole protons. The pyrazole C-H proton signal would likely be a singlet at a downfield chemical shift due to the electronic effects of the adjacent rings and the nitro group. The pyridine protons would appear as a set of multiplets in the aromatic region. The N-H proton of the pyrazole ring would appear as a broad singlet.

  • ¹³C NMR: The spectrum would display eight distinct carbon signals corresponding to the molecular formula C₈H₆N₄O₂. The carbon atom attached to the nitro group (C4 of the pyrazole) would be significantly deshielded.

  • FT-IR: Key vibrational bands would include N-H stretching (around 3200-3400 cm⁻¹), C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at an m/z of approximately 190.05, consistent with the molecular weight of 190.16 g/mol .[6][9]

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its three key structural components: the acidic pyrazole N-H, the electron-deficient pyridine ring, and the versatile nitro group.

G cluster_0 Reactivity Pathways center 2-(4-Nitro-1H- pyrazol-3-yl)pyridine A N-Alkylation/ N-Arylation center->A At Pyrazole N-H B Nitro Group Reduction center->B NO₂ → NH₂ C C-H Functionalization center->C At Pyrazole C5-H D Coordination Chemistry center->D Metal Complexation

Caption: Key reactivity pathways for chemical derivatization.

  • N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions to introduce various substituents.

  • Nitro Group Reduction: The nitro group is a key functional handle. It can be readily reduced to an amino group (NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amine is a versatile intermediate for constructing more complex molecules, such as amides, sulfonamides, or for building fused ring systems.

  • C-H Functionalization: Recent advances in organic synthesis have enabled the direct C-H functionalization of pyrazole rings.[10] The C5-H of the pyrazole ring in this molecule could be a target for such reactions, allowing for the introduction of aryl or other groups.[10]

  • Coordination Chemistry: The nitrogen atoms in both the pyrazole and pyridine rings can act as ligands, coordinating with metal ions. This property is relevant for applications in materials science, such as the development of fluorescent probes or catalysts.[1][11]

Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it a highly valuable scaffold in several areas of research.

Kinase Inhibitors for Cancer Therapy

A primary application of this compound is as an intermediate in the synthesis of kinase inhibitors for cancer treatment.[1] Many FDA-approved kinase inhibitors feature pyrazole or pyridine cores. The general structure of this molecule provides a framework that can be elaborated to target the ATP-binding site of various kinases.

The synthetic utility lies in the conversion of the nitro group to an amine. This amine can then be functionalized to introduce side chains that interact with specific amino acid residues in the kinase active site, thereby achieving potency and selectivity.

G A This compound B Reduction (NO₂ → NH₂) A->B C 2-(4-Amino-1H-pyrazol-3-yl)pyridine B->C D Amide Coupling / Other Functionalization C->D E Library of Kinase Inhibitor Candidates D->E

Caption: Workflow for developing kinase inhibitors from the title compound.

Agrochemicals

The pyrazole scaffold is also prominent in the agrochemical industry.[1] This compound can serve as a building block for creating novel pesticides and herbicides. The specific biological targets in pests or weeds can be engaged by derivatives synthesized from this versatile intermediate.[1]

Materials Science

Due to its ability to coordinate with metal ions, derivatives of this compound are being explored in materials science.[1][11] Potential applications include the development of fluorescent probes for metal ion detection and the creation of novel sensor materials.[1]

Safety and Handling

As with any nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from heat and ignition sources. It is often stored under an inert atmosphere like nitrogen to ensure stability.[6]

  • Toxicity: While specific toxicity data is not widely available, related nitropyrazole compounds can be energetic and potentially explosive under heat or shock.[7] It should be treated as a hazardous material.

Conclusion

This compound is a heterocyclic compound with significant synthetic potential. Its unique combination of a pyridine ring and a functionalizable nitropyrazole core makes it a valuable intermediate for researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for unlocking its full potential in developing next-generation therapeutics and advanced materials.

References

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  • Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
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  • Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)-. Ivy Fine Chemicals. [Link]
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC). [Link]
  • 2-(1H-Pyrazol-3-Yl)Pyridine. PubChem. [Link]
  • This compound. PubChemLite. [Link]

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An In-depth Technical Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, a molecule of significant interest in medicinal chemistry and drug discovery. The guide details a plausible synthetic pathway, methods for its characterization, and explores its potential as a kinase inhibitor for therapeutic applications. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics, particularly in the field of oncology.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]

A particularly important application of pyrazole-containing compounds is in the development of protein kinase inhibitors.[3] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrazole moiety can act as a bioisostere for other functional groups and can form key hydrogen bonding interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition.[4] The addition of a nitro group to the pyrazole ring can further modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific kinase targets.

This guide focuses on this compound, a molecule that combines the established kinase-inhibiting potential of the pyrazole core with the coordinating properties of a pyridine ring and the electron-withdrawing nature of a nitro group.

Synthesis of this compound: A Proposed Two-Step Approach

A robust and efficient synthesis of this compound is crucial for its further investigation and development. Based on established synthetic methodologies for similar pyrazole derivatives, a two-step synthetic pathway is proposed. This involves the initial synthesis of the precursor molecule, 2-(1H-pyrazol-3-yl)pyridine, followed by its regioselective nitration.

Step 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

The synthesis of the pyrazole precursor can be achieved through a Claisen-Schmidt condensation followed by a cyclization reaction.

Diagram of the Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

G cluster_0 Step 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine 2-Acetylpyridine 2-Acetylpyridine Chalcone_Intermediate Enaminone Intermediate (3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one) 2-Acetylpyridine->Chalcone_Intermediate Claisen-Schmidt Condensation Aldehyde Dimethylformamide dimethyl acetal (DMF-DMA) Aldehyde->Chalcone_Intermediate Pyrazole_Precursor 2-(1H-Pyrazol-3-yl)pyridine Chalcone_Intermediate->Pyrazole_Precursor Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole_Precursor

Caption: Proposed synthetic route for 2-(1H-pyrazol-3-yl)pyridine.

Experimental Protocol:

A detailed protocol for the synthesis of 2-(1H-pyrazol-3-yl)pyridine from 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is as follows:

  • Reaction Setup: Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol) in ethanol (3.3 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (2 mL) to the solution.

  • Reaction Conditions: Heat the reaction mixture at 60°C for 30 minutes.[5]

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature.

  • Isolation: Remove the solvent under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure 2-(1H-pyrazol-3-yl)pyridine.

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a common solvent for this type of reaction as it effectively dissolves both the enaminone intermediate and hydrazine hydrate, and its boiling point is suitable for the reaction temperature.

  • Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required for the formation of the pyrazole ring.

  • Heating: Heating the reaction mixture provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Step 2: Nitration of 2-(1H-Pyrazol-3-yl)pyridine

The second step involves the regioselective nitration of the pyrazole ring at the 4-position.

Diagram of the Nitration of 2-(1H-Pyrazol-3-yl)pyridine

G cluster_1 Step 2: Nitration Pyrazole_Precursor 2-(1H-Pyrazol-3-yl)pyridine Final_Product This compound Pyrazole_Precursor->Final_Product Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Mixture (HNO₃ / H₂SO₄) Nitrating_Agent->Final_Product

Caption: Proposed nitration of 2-(1H-pyrazol-3-yl)pyridine.

Experimental Protocol:

A general procedure for the nitration of a pyrazole ring is as follows:

  • Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction Setup: Dissolve 2-(1H-pyrazol-3-yl)pyridine in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture to the solution of the pyrazole derivative, maintaining a low temperature.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for a specified period. The reaction progress should be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Causality and Regioselectivity:

  • Nitrating Mixture: The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. It also serves as a solvent for the reaction.

  • Regioselectivity: The nitration of pyrazoles is directed to the 4-position. This is because the C4 position is the most electron-rich and sterically accessible position for electrophilic attack. The protonation of the pyridine nitrogen under the strongly acidic conditions deactivates the pyridine ring towards electrophilic substitution, thus favoring substitution on the pyrazole ring.[7][8]

Characterization of this compound

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 192711-20-9[9]
Molecular Formula C₈H₆N₄O₂[9]
Molecular Weight 190.16 g/mol [9]
Appearance Expected to be a solid-
Solubility Expected to be soluble in organic solvents like DMSO and DMF-

Spectroscopic Data (Predicted and/or from related structures):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrazole, C=N and C=C stretching vibrations of the aromatic rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Therapeutic Potential as a Kinase Inhibitor

The structural features of this compound suggest its potential as a kinase inhibitor. The pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the pyridine moiety can occupy the solvent-exposed region and be modified to improve selectivity and pharmacokinetic properties. The nitro group, being strongly electron-withdrawing, can influence the electronic distribution of the pyrazole ring, potentially enhancing its interaction with the target kinase.

Diagram of a Potential Kinase Binding Mode

G cluster_0 Kinase Active Site cluster_1 This compound Hinge Hinge Region (Amino Acid Residues) ATP_Pocket ATP Binding Pocket Solvent_Front Solvent Exposed Region Pyrazole Pyrazole Ring Pyrazole->Hinge H-Bond Donor/Acceptor Pyridine Pyridine Ring Nitro Nitro Group Pyridine->Solvent_Front Interaction Nitro->ATP_Pocket Potential Interaction

Caption: Hypothetical binding mode of the compound in a kinase active site.

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound against a panel of kinases, a robust in vitro assay is required.

Experimental Protocol: Universal Fluorescence-Based Kinase Assay [9]

This protocol describes a common method for assessing kinase inhibition.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Assay Plate Preparation:

    • Dispense the test compound at various concentrations into a 384-well assay plate.

    • Add the kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add a detection reagent (e.g., a phosphorylation-specific antibody).

    • Read the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Causality of Experimental Choices:

  • DMSO as Solvent: DMSO is a universal solvent for organic compounds and is compatible with most biological assays at low concentrations.

  • ATP: As the phosphate donor, ATP is essential for the kinase reaction.

  • Phosphorylation-Specific Antibody: This provides a highly specific method for detecting the product of the kinase reaction.

  • IC₅₀ Determination: This is a standard metric for quantifying the potency of an inhibitor.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors. The proposed synthetic route offers a viable method for its preparation, enabling further investigation into its biological activities. Future work should focus on the optimization of the synthesis, comprehensive characterization of the compound, and its evaluation against a broad panel of kinases to identify specific targets. Structure-activity relationship (SAR) studies, guided by molecular modeling, will be crucial for designing more potent and selective analogs with improved drug-like properties. The insights gained from these studies will contribute to the advancement of pyrazole-based therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

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  • (PDF) Nitropyrazoles (review) - ResearchGate. (2025, August 5).
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  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (n.d.).
  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective - IJIRT. (n.d.).
  • Synthesis of series of chalcone and pyrazoline derivatives - The Pharma Innovation. (2017, December 17).
  • The proposed mechanism for 2‐pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst. - ResearchGate. (n.d.).
  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - NIH. (2021, April 5).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).

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"2-(4-Nitro-1H-pyrazol-3-yl)pyridine" spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

This guide provides a detailed analysis of the spectroscopic data for this compound (CAS No. 192711-20-9), a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] As a molecule incorporating both a pyridine and a nitropyrazole moiety, its structural elucidation relies on a multi-faceted spectroscopic approach. This document synthesizes data from established literature on its constituent fragments and related structures to present a comprehensive analytical profile, intended for researchers, scientists, and professionals in drug development.

The core of effective spectroscopic analysis lies not just in data acquisition, but in the robust interpretation of that data. The causality behind experimental choices and the interpretation of spectral features are explained herein, providing a self-validating framework for the characterization of this and similar molecules.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of this compound is presented below, with numbering that will be used throughout this guide for NMR and structural discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for a full structural assignment.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~14.0 broad singlet - 1-H (NH) The acidic pyrazole N-H proton is typically broad and significantly downfield.
~8.80 singlet - 5-H The sole proton on the nitropyrazole ring is expected to be a singlet and strongly deshielded by the adjacent nitro group and ring nitrogens.[3]
~8.70 doublet ~4.5 6'-H The proton ortho to the pyridine nitrogen is characteristically found at the lowest field in the pyridine spin system.
~8.15 triplet of doublets ~7.8, 1.8 4'-H This proton is coupled to 3'-H, 5'-H, and weakly to 6'-H, appearing as a complex multiplet.
~7.95 doublet ~7.8 3'-H The proton ortho to the pyrazole substituent is coupled to the adjacent 4'-H.

| ~7.60 | triplet | ~6.2 | 5'-H | Coupled to both 4'-H and 6'-H, this proton appears as a triplet or triplet of doublets. |

Interpretation and Causality: The choice of DMSO-d₆ as a solvent is crucial for observing the acidic N-H proton of the pyrazole ring, which might be broadened or exchanged in protic solvents like methanol. The predicted chemical shifts are based on additive effects. The pyridine ring protons are assigned based on characteristic pyridine spectra, where the α-protons (6'-H) are most deshielded, followed by the γ-proton (4'-H) and then the β-protons (3'-H, 5'-H).[4] The single proton on the pyrazole ring (5-H) is expected to be a sharp singlet and significantly downfield due to the powerful electron-withdrawing effect of the adjacent C4-nitro group.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~150.5 C2' The carbon of the pyridine ring attached to the pyrazole is deshielded by the adjacent nitrogen.[5][6]
~149.5 C6' The other carbon alpha to the pyridine nitrogen.[5][6]
~145.0 C3 The pyrazole carbon attached to the pyridine ring. Its exact shift is influenced by both heterocyclic systems.
~139.0 C4 The carbon bearing the nitro group is expected to be significantly deshielded.[7]
~138.0 C4' The carbon at the para position relative to the pyridine nitrogen.[5][6]
~129.0 C5 The sole CH carbon in the pyrazole ring.[7]
~126.0 C5' Beta-carbon of the pyridine ring.

| ~122.0 | C3' | Beta-carbon of the pyridine ring. |

Interpretation and Causality: The assignments are based on established data for pyridine and nitropyrazole derivatives.[5][6][7] Carbons directly attached to nitrogen atoms (C2', C6', C3, C5) or the electron-withdrawing nitro group (C4) are found at the lowest field (highest ppm). The distinction between the various pyridine carbons is based on well-documented patterns for 2-substituted pyridines.[5] The use of a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3200 - 3100 Medium, Broad N-H stretch Characteristic of the pyrazole N-H bond.[3]
3100 - 3000 Medium-Weak Aromatic C-H stretch Vibrations from both pyridine and pyrazole rings.
~1600 Medium-Strong C=N / C=C stretch Aromatic ring stretching vibrations.

| 1530 & 1350 | Strong | Asymmetric & Symmetric NO₂ stretch | These two strong bands are the hallmark of a nitro group.[3] |

Interpretation and Causality: The spectrum is expected to be dominated by the very strong, characteristic absorptions of the nitro group. The asymmetric stretch (~1530 cm⁻¹) and the symmetric stretch (~1350 cm⁻¹) are definitive identifiers.[3] The presence of a broad absorption above 3100 cm⁻¹ is indicative of the N-H group on the pyrazole ring. The region between 1400-1600 cm⁻¹ will contain several bands corresponding to the aromatic C=C and C=N stretching vibrations of both heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, while fragmentation patterns can offer further structural clues.

Table 4: Predicted High-Resolution Mass Spectrometry (ESI-HRMS) Data

Adduct Calculated m/z
[M+H]⁺ 191.05635

| [M+Na]⁺ | 213.03829 |

Data predicted based on molecular formula C₈H₆N₄O₂.[8]

Fragmentation Analysis: The fragmentation of nitropyrazoles is a subject of detailed study.[9] Under electron impact (EI) or collision-induced dissociation (CID) conditions, a logical fragmentation pathway can be predicted. The process often involves initial losses of small, stable molecules or radicals associated with the nitro group.

fragmentation M [M]+• m/z 190 M_minus_O [M-O]+• m/z 174 M->M_minus_O - O M_minus_NO [M-NO]+• m/z 160 M->M_minus_NO - NO M_minus_NO2 [M-NO2]+ m/z 144 M->M_minus_NO2 - NO2 M_minus_NO2_minus_HCN [C7H5N2]+ m/z 117 M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Caption: Predicted MS fragmentation pathway for this compound.

Interpretation and Causality: The primary and most indicative fragmentation is the loss of the nitro group (NO₂, 46 Da) to yield a stable cation at m/z 144.[9] This fragment, the 2-(1H-pyrazol-3-yl)pyridine cation, can then undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, a common fragmentation pathway for nitrogen-containing heterocycles. Other initial losses, such as the loss of an oxygen atom (-O) or a nitric oxide radical (-NO), are also plausible.

Experimental Protocols

To ensure data reproducibility and integrity, standardized experimental protocols are essential.

Workflow: Spectroscopic Analysis of a Novel Compound

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B E FT-IR (KBr Pellet or ATR) F ESI-HRMS (Q-TOF Analyzer) C Transfer to 5 mm NMR tube B->C D ¹H & ¹³C NMR (500 MHz Spectrometer) C->D G Assign Peaks (Chemical Shifts, Coupling Constants) D->G H Identify Functional Group Frequencies E->H I Confirm Molecular Formula & Analyze Fragmentation F->I

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C{¹H} spectra on a 300-500 MHz NMR spectrometer. Standard parameters for acquisition and processing should be used.[10]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. FT-IR Spectroscopy:

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared spectrometer, typically scanning from 4000 to 400 cm⁻¹.

3. Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF). Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or other adducted species.[10]

References

  • The Royal Society of Chemistry. (2015).
  • El-Azhary, A. A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 247-255.
  • ChemScene. Product Page for this compound.
  • PubChemLite. This compound.
  • ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles.
  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • ChemicalBook. Pyridine(110-86-1) 13C NMR spectrum.
  • MySkinRecipes. Product Page for this compound.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions.
  • Benchchem. Product Page for 2-(4-Iodo-1H-pyrazol-1-yl)pyridine.
  • MDPI.

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"2-(4-Nitro-1H-pyrazol-3-yl)pyridine" physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Introduction

This compound, identified by CAS Number 192711-20-9, is a heterocyclic building block of significant interest in modern chemical research.[1][2] Its molecular structure, which fuses a pyridine ring with a nitro-substituted pyrazole moiety, makes it a valuable intermediate in the synthesis of complex molecules. Primarily, it serves as a precursor in the development of kinase inhibitors for oncological applications and as a scaffold in the creation of novel agrochemicals.[1] The presence of the nitro group not only influences the electronic properties of the molecule but also provides a reactive handle for further chemical functionalization, rendering it a versatile tool in medicinal chemistry and materials science.[1]

This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering researchers and drug development professionals a foundational understanding of its properties. The methodologies for characterization are detailed to ensure scientific rigor and reproducibility.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. For this compound, many of these properties are derived from computational models, which provide reliable estimates for guiding experimental design.

Table 1: Summary of Molecular and Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₆N₄O₂[1][2]
Molecular Weight 190.16 g/mol [1][2]
CAS Number 192711-20-9[2][3]
Predicted Boiling Point 433.0 ± 30.0 °C[1]
Predicted Density 1.447 ± 0.06 g/cm³[1]
Topological Polar Surface Area (TPSA) 84.71 Ų[2]
LogP (Predicted) 1.3799[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]
  • Expert Insight: The predicted LogP value of 1.3799 suggests a moderate degree of lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The Topological Polar Surface Area (TPSA) of 84.71 Ų is a key parameter in drug development, suggesting potential for cell permeability. The single hydrogen bond donor (the pyrazole N-H) and multiple acceptor sites (the pyridine nitrogen, pyrazole nitrogens, and nitro oxygens) are crucial for understanding potential intermolecular interactions, such as binding to a biological target or crystal lattice formation.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of synthesized compounds. The following sections detail the standard techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atom-level information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are fundamental techniques for identifying the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[4]

  • Data Acquisition: Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature. Further two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Compound Compound (5-10 mg) NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->NMR_Tube TMS TMS Standard TMS->NMR_Tube Spectrometer NMR Spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Insert Sample Acquire Acquire Spectra (¹H, ¹³C, 2D) Spectrometer->Acquire Process Process FID (Fourier Transform) Acquire->Process Analyze Analyze Spectrum (Chemical Shift, Integration, Coupling) Process->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

While specific, experimentally verified spectra for this compound are not publicly available, the structure allows for the prediction of key features:

  • ¹H NMR: One would expect to see distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. A downfield singlet corresponding to the C-H proton on the pyrazole ring is also anticipated. A broad singlet, characteristic of the N-H proton of the pyrazole, would likely appear at a lower field (δ > 10 ppm), and its position may be sensitive to solvent and concentration.[5]

  • ¹³C NMR: Signals corresponding to the eight carbon atoms would be observed. Carbons attached to nitrogen atoms (in both pyridine and pyrazole rings) and the carbon bearing the nitro group would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.

  • Grinding: Grind the mixture thoroughly in an agate mortar to ensure a fine, homogeneous powder.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[4]

The key functional groups in this compound would produce characteristic absorption bands:

  • N-H Stretch: A moderate to broad band around 3200-3400 cm⁻¹ from the pyrazole N-H group.

  • Aromatic C-H Stretch: Sharp bands typically appearing just above 3000 cm⁻¹.

  • C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyridine and pyrazole rings.

  • NO₂ Stretch: Two strong, characteristic bands are expected for the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. The presence of these two intense absorptions is a key diagnostic feature for this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

  • Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the parent ion.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts

AdductFormulaPredicted m/z
[M+H]⁺ [C₈H₇N₄O₂]⁺191.05635
[M+Na]⁺ [C₈H₆N₄NaO₂]⁺213.03829
[M+K]⁺ [C₈H₆KN₄O₂]⁺229.01223
[M-H]⁻ [C₈H₅N₄O₂]⁻189.04179

Data sourced from PubChem.[6]

Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding, which govern crystal packing.

  • Expert Insight: While a solved crystal structure for this compound is not available in the public domain, analysis of a related, more complex molecule, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, provides valuable insight into the types of structural features one might expect.[7] In this related structure, the pyrazole ring is observed to be non-coplanar with the attached pyridine and nitrophenyl rings.[7] The crystal packing is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, forming a two-dimensional network.[7] A similar interplay of hydrogen bonding involving the pyrazole N-H and the nitro group's oxygen atoms would be anticipated in the crystal structure of this compound.

G cluster_crystal Crystal Growth cluster_xray X-Ray Diffraction cluster_solve Structure Solution Solution Saturated Solution of Compound Evaporation Slow Solvent Evaporation Solution->Evaporation Crystal Single Crystal Evaporation->Crystal Mount Mount Crystal Crystal->Mount Diffractometer X-Ray Diffractometer Mount->Diffractometer Expose to X-rays Diffraction Collect Diffraction Data Diffractometer->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Structural Model Solve->Refine Final Final Structure (Bond Lengths, Angles) Refine->Final

Caption: General Workflow for Single-Crystal X-ray Diffraction.

Storage and Handling

Proper storage is essential to maintain the integrity and purity of the compound. Commercial suppliers recommend storing this compound at either 2-8°C or room temperature, under a nitrogen atmosphere.[1][2] This indicates that the compound may be sensitive to air, moisture, or prolonged exposure to higher temperatures.

Conclusion

This compound is a compound with well-defined, albeit largely predicted, physical characteristics. Its molecular structure gives rise to distinct spectroscopic signatures that are crucial for its identification and quality control. The predicted physicochemical properties provide a solid basis for its application in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemical development. While direct experimental data for some properties, such as its crystal structure and melting point, are not widely published, established analytical workflows provide a clear path for researchers to determine these characteristics empirically. This guide consolidates the available information to provide a robust technical foundation for professionals working with this important chemical intermediate.

References

  • This compound. MySkinRecipes. [Link]
  • Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • This compound. PubChemLite. [Link]
  • 3-Nitro-2-(4-nitropyrazol-1-yl)pyridine | C8H5N5O4. PubChem. [Link]
  • 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3. PubChem. [Link]
  • Supporting information. The Royal Society of Chemistry. [Link]
  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. National Institutes of Health (NIH). [Link]
  • Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)-. Ivy Fine Chemicals. [Link]
  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health (NIH) - PubMed Central. [Link]
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

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Unveiling the Therapeutic Potential of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole-Pyridine Scaffolds in Drug Discovery

The confluence of pyrazole and pyridine rings within a single molecular framework presents a compelling starting point for the development of novel therapeutic agents. Pyrazole derivatives are a well-established class of heterocyclic compounds renowned for their diverse and significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The pyridine moiety, another cornerstone in medicinal chemistry, is a common feature in numerous approved drugs and is known to enhance molecular interactions with biological targets.[4] The subject of this guide, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, combines these privileged scaffolds with a nitro group, a functional moiety that can profoundly influence biological activity, often enhancing antimicrobial effects or acting as a bio-reductive trigger in hypoxic cancer cells.[5][6]

This technical guide provides a comprehensive overview of the potential biological activities of this compound, drawing upon structure-activity relationships from analogous compounds. It is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the preclinical evaluation of this promising molecule. We will delve into its potential as an anticancer, antimicrobial, and antiparasitic agent, providing detailed, step-by-step methodologies for its investigation.

Part 1: Anticancer Potential - Targeting Uncontrolled Cell Proliferation

The pyrazole core is a prominent feature in numerous kinase inhibitors, a class of targeted cancer therapies that have revolutionized oncology.[7][8][9] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[10] The structural resemblance of this compound to known kinase inhibitors suggests its potential to interfere with these critical cancer-driving pathways.[11][12] Furthermore, nitropyrazole derivatives have been investigated for their cytotoxic effects, which may be linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[5]

Proposed Mechanism of Action: Kinase Inhibition

We hypothesize that this compound may exert its anticancer effects by inhibiting the activity of key oncogenic kinases. The pyridine and pyrazole nitrogens can act as hydrogen bond acceptors, while the aromatic systems can engage in pi-stacking interactions within the ATP-binding pocket of kinases, thereby blocking the phosphorylation of downstream substrates and halting signal transduction.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Our_Compound This compound Our_Compound->Receptor_Tyrosine_Kinase Inhibits ATP Binding ATP ATP ATP->Receptor_Tyrosine_Kinase Provides Phosphate Gene_Expression Gene Expression for Cell Proliferation & Survival Transcription_Factors->Gene_Expression Regulates

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of this compound, a primary cytotoxicity screening against a panel of human cancer cell lines is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver])[13][14]

  • Normal human cell line (e.g., fibroblasts) for selectivity assessment[15]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the selected cell lines in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay (MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Parameter Description
Cell Lines MCF-7, A549, HCT116, HepG2, Normal Fibroblasts
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48-72 hours
Assay MTT or equivalent
Endpoint IC50 (Half-maximal inhibitory concentration)

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The pyrazole and pyridine moieties are integral components of numerous compounds with demonstrated antibacterial and antifungal activities.[16][17][18][19] The presence of a nitro group can further enhance this activity, as seen in nitroimidazole drugs like metronidazole.[20] Therefore, this compound is a strong candidate for investigation as a novel antimicrobial agent.

Proposed Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of pyrazole-pyridine compounds can be multifaceted, potentially involving the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis. The nitro group can be reduced within microbial cells to form cytotoxic radicals that damage cellular components.

Antimicrobial_Workflow Compound This compound Broth_Dilution Broth Microdilution Assay Compound->Broth_Dilution Agar_Well_Diffusion Agar Well Diffusion Assay Compound->Agar_Well_Diffusion Bacterial_Strains Bacterial Strains (Gram-positive & Gram-negative) Bacterial_Strains->Broth_Dilution Bacterial_Strains->Agar_Well_Diffusion Fungal_Strains Fungal Strains (Yeast & Mold) Fungal_Strains->Broth_Dilution Fungal_Strains->Agar_Well_Diffusion MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->MIC_Determination Zone_of_Inhibition Measure Zone of Inhibition Agar_Well_Diffusion->Zone_of_Inhibition

Caption: Experimental workflow for assessing antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)[17]

  • Fungal strains: Candida albicans (yeast), Aspergillus niger (mold)[18][21]

  • This compound

  • DMSO

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Compound Dilution: Prepare a series of twofold dilutions of the compound in the respective broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Parameter Description
Microorganisms S. aureus, E. coli, C. albicans, A. niger
Method Broth Microdilution
Medium MHB (bacteria), RPMI-1640 (fungi)
Incubation 24-48 hours
Endpoint MIC (Minimum Inhibitory Concentration)

Part 3: Antiparasitic Potential - A Neglected Disease Frontier

Pyrazole-containing compounds have shown promising activity against various parasites, including Trichomonas vaginalis, Entamoeba invadens, and Trypanosoma cruzi.[20][22][23] The structural features of this compound align with those of known antiparasitic agents, making this an important area for investigation.

Proposed Mechanism of Action: Targeting Parasite-Specific Pathways

The mechanism of antiparasitic action could involve the inhibition of parasite-specific enzymes, such as cysteine proteases in Trypanosoma cruzi, or the generation of cytotoxic nitro-radicals within the anaerobic or microaerophilic environments inhabited by many parasites.[22]

Experimental Protocol: In Vitro Antiprotozoal Assay

An in vitro assay using a representative protozoan parasite, such as Trypanosoma cruzi (the causative agent of Chagas disease), can be employed to assess the antiparasitic potential of the compound.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against Trypanosoma cruzi.

Materials:

  • Trypanosoma cruzi trypomastigotes

  • Mammalian host cells (e.g., L6 cells)

  • This compound

  • DMSO

  • Liver Infusion Tryptose (LIT) medium

  • Cell culture medium

  • Beta-galactosidase substrate (e.g., chlorophenol red-β-D-galactopyranoside)

  • 96-well plates

  • Microplate reader

  • Reference drug (e.g., benznidazole)

Procedure:

  • Host Cell Culture: Culture L6 cells in appropriate medium in 96-well plates.

  • Infection: Infect the L6 cells with T. cruzi trypomastigotes.

  • Treatment: After infection, add serial dilutions of the compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Parasite Viability Assay:

    • Lyse the cells and add the β-galactosidase substrate.

    • Measure the absorbance to quantify the amount of viable parasites.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration and determine the EC50 value.

Parameter Description
Parasite Trypanosoma cruzi
Host Cells L6 cells
Assay Beta-galactosidase-based viability assay
Incubation Time 48-72 hours
Endpoint EC50 (Half-maximal effective concentration)

Conclusion and Future Directions

This technical guide outlines a strategic approach to unveiling the potential biological activities of this compound. Based on the well-documented pharmacological profiles of its constituent pyrazole, pyridine, and nitro moieties, this compound holds significant promise as a lead for the development of novel anticancer, antimicrobial, and antiparasitic agents. The detailed experimental protocols provided herein offer a robust framework for its initial preclinical evaluation. Positive results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models, and preliminary toxicology assessments. The exploration of this compound and its analogues could pave the way for new therapeutic interventions for a range of challenging diseases.

References

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An In-Depth Technical Guide on the Core Mechanism of Action Hypothesis for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged heterocyclic scaffolds in medicinal chemistry offers a fertile ground for the discovery of novel therapeutic agents. The molecule 2-(4-nitro-1H-pyrazol-3-yl)pyridine is a compelling example, integrating the biologically versatile pyrazole and pyridine rings with the functionally significant nitro group. While direct mechanistic studies on this specific molecule are not yet prevalent in the public domain, its structural components provide a strong basis for formulating evidence-based hypotheses regarding its mode of action. This technical guide synthesizes information from related chemical classes to propose two primary, plausible mechanisms of action: (1) Kinase Inhibition and (2) Bioreductive Activation as a Hypoxia-Targeted Prodrug . We will dissect the rationale behind each hypothesis and provide comprehensive, self-validating experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar nitro-heterocyclic compounds.

Introduction: Deconstructing the Pharmacological Potential

The structure of this compound is a deliberate amalgamation of three key pharmacophoric features, each with a rich history in drug discovery. Understanding these components is fundamental to hypothesizing its biological role.

  • The Pyrazole Core: The pyrazole ring is a five-membered diazole heterocycle recognized as a "privileged scaffold".[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3][4] The metabolic stability of the pyrazole nucleus and its ability to act as a versatile scaffold for creating diverse molecular architectures make it a cornerstone of modern drug design.[1][5] Many approved drugs, particularly kinase inhibitors like Ibrutinib and Ruxolitinib, incorporate this moiety.[1]

  • The Pyridine Moiety: The linkage to a pyridine ring is also significant. The pyridine ring can serve as a hydrogen bond acceptor and engage in various interactions within protein binding pockets. The combination of pyrazole and pyridine rings is a known feature in a number of kinase inhibitors, suggesting a potential role in directing the molecule to the ATP-binding site of these enzymes.[6]

  • The Nitro Group: The electron-withdrawing nitro group is a critical functional component. In medicinal chemistry, nitroaromatic compounds are recognized for a range of activities.[7] Crucially, they can serve as prodrugs, particularly in the context of cancer therapy. The low oxygen (hypoxic) environment of solid tumors harbors elevated levels of nitroreductase enzymes, which can reduce the nitro group to cytotoxic species.[8][9] This offers a pathway for tumor-selective drug activation.

Given these structural alerts, we can move beyond generic activity predictions to formulate specific, testable mechanistic hypotheses.

Hypothesis I: A Kinase Inhibitor Targeting Proliferation Pathways

Our primary hypothesis is that this compound functions as a Type I or Type II kinase inhibitor . The pyridinyl-pyrazole scaffold is bioisosterically similar to structures found in numerous potent kinase inhibitors.[6][10] Kinases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of cancer and inflammatory diseases.

Proposed Target and Rationale

We hypothesize that this compound targets kinases within the mitogen-activated protein kinase (MAPK) cascade (e.g., p38, JNK) or other kinases implicated in cancer cell proliferation, such as TANK-binding kinase 1 (TBK1) .[6][11]

  • Structural Rationale: The 3-pyridyl-pyrazole motif can effectively mimic the hinge-binding interactions of the adenine region of ATP. The nitro group, while often associated with bioreduction, can also form strong electrostatic and hydrogen bonding interactions within an active site, potentially enhancing binding affinity and selectivity.[7]

  • Precedent: The development of 4-(pyrazol-3-yl)-pyridines as potent JNK inhibitors provides a strong precedent for this hypothesis.[6] Furthermore, pyrazolo[3,4-b]pyridine derivatives have been successfully designed as novel and potent TBK1 inhibitors.[11]

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the potential point of intervention within a generic kinase signaling cascade.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Upstream Kinase (e.g., MEKK) Receptor->Kinase_1 Activates Kinase_2 Target Kinase (e.g., JNK, TBK1) Kinase_1->Kinase_2 Phosphorylates Substrate Substrate Protein (e.g., c-Jun, IRF3) Kinase_2->Substrate Phosphorylates Transcription Gene Transcription (Proliferation, Inflammation) Substrate->Transcription Compound This compound Compound->Kinase_2 Inhibits ATP Binding Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Hypothesized intervention of the compound in a kinase signaling cascade.

Experimental Validation Workflow

To rigorously test the kinase inhibition hypothesis, a multi-step, self-validating experimental workflow is required.

2.3.1. Workflow Diagram

Kinase_Workflow A Step 1: Broad Kinase Panel Screen (e.g., KINOMEscan) B Step 2: In Vitro Kinase Assay (IC50) (Biochemical Assay for Hits) A->B Identify Hits C Step 3: Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA) B->C Confirm Cellular Target D Step 4: Downstream Signaling Analysis (Western Blot for p-Substrate) C->D Validate Pathway Inhibition E Step 5: Cell Viability/Proliferation Assay (e.g., MTT, IncuCyte) D->E Correlate to Phenotype F Positive Result: Identified as Kinase Inhibitor E->F

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

2.3.2. Detailed Experimental Protocols

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets from a large, unbiased panel.

  • Methodology:

    • Synthesize and purify this compound to >98% purity.

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).

    • Screen at a concentration of 1 µM against a panel of >400 human kinases.

    • The assay principle is typically a competition binding assay where the amount of compound bound to the kinase is quantified relative to a control ligand.

  • Data Analysis & Trustworthiness: Results are expressed as "% Control". A common hit threshold is <35% of control, indicating significant displacement of the control ligand. This is a primary screen; hits must be validated.

  • Causality: This unbiased approach avoids confirmation bias and can reveal unexpected targets, providing a comprehensive overview of the compound's selectivity.

Protocol 2: In Vitro Kinase Assay for IC50 Determination

  • Objective: To determine the potency (IC50) of the compound against specific kinase hits identified in Protocol 1.

  • Methodology:

    • Utilize a recombinant human kinase (e.g., JNK1, TBK1) in a biochemical assay format (e.g., ADP-Glo™, LanthaScreen™).

    • Prepare a 10-point, 3-fold serial dilution of the compound, starting from 100 µM.

    • Incubate the kinase, its specific substrate peptide, and ATP with the varying concentrations of the compound.

    • Measure kinase activity by quantifying ATP consumption (ADP production) or substrate phosphorylation.

    • Run a known inhibitor for the target kinase as a positive control (e.g., BX795 for TBK1).

  • Data Analysis & Trustworthiness: Plot the percentage of kinase inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value. The inclusion of a positive control validates the assay's performance.

ParameterExpected Outcome for a Potent Inhibitor
IC50 Value < 1 µM
Hill Slope ~1.0
R² of Curve Fit > 0.95

Protocol 3: Cellular Target Engagement Assay

  • Objective: To confirm that the compound binds to its putative kinase target within a live cellular environment.

  • Methodology (Cellular Thermal Shift Assay - CETSA):

    • Culture a relevant cell line (e.g., HEK293T, a cancer cell line) and treat with the compound (at 10x IC50) or vehicle control for 1 hour.

    • Harvest the cells and lyse them.

    • Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Analyze the supernatant (soluble protein fraction) by Western Blot using an antibody specific for the target kinase.

  • Data Analysis & Trustworthiness: A successful target engagement will result in a thermal stabilization of the target protein. The melting curve (temperature at which 50% of the protein denatures) will shift to a higher temperature in the compound-treated samples compared to the vehicle control. This provides direct evidence of intracellular binding.

Hypothesis II: A Hypoxia-Activated Prodrug

The second major hypothesis is that this compound acts as a bioreductive prodrug . This mechanism is particularly relevant for oncology, as it exploits the unique hypoxic microenvironment of solid tumors.

Proposed Mechanism and Rationale

We hypothesize that the compound is relatively non-toxic under normal oxygen conditions (normoxia) but is activated under hypoxia.

  • Mechanism of Activation: In hypoxic cells, one- and two-electron nitroreductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group. This reduction can proceed through a series of intermediates, including nitroso and hydroxylamine species, ultimately leading to the formation of highly reactive and cytotoxic radicals or electrophiles.[8][12]

  • Rationale: The presence of a nitro group on an aromatic heterocyclic system is a classic feature of bioreductive prodrugs like metronidazole and nimorazole.[9] This strategy has been explored for cancer therapy to achieve tumor-selective cytotoxicity, minimizing damage to healthy, well-oxygenated tissues.[8]

Visualizing the Hypothesized Activation Pathway

Prodrug_Activation cluster_normoxia Normoxia (Healthy Tissue) cluster_hypoxia Hypoxia (Tumor Microenvironment) Compound_N This compound (Stable, Low Toxicity) Radical_N Nitro Radical Anion Compound_N->Radical_N Single e⁻ Reduction O2 O₂ (Oxygen) Radical_N->Compound_N Futile Redox Cycle Compound_H This compound NTR Nitroreductase (NTR) Metabolites Reactive Metabolites (e.g., Hydroxylamine) NTR->Metabolites Multi-e⁻ Reduction Damage Cellular Damage (DNA, Proteins) Metabolites->Damage Covalent Adducts, Oxidative Stress

Caption: Hypothesized bioactivation of the compound under hypoxic vs. normoxic conditions.

Experimental Validation Workflow

The validation of this hypothesis hinges on demonstrating hypoxia-selective cytotoxicity and metabolic activation.

3.3.1. Workflow Diagram

Prodrug_Workflow A Step 1: Hypoxia vs. Normoxia Cytotoxicity Assay (Crystal Violet / MTT) B Step 2: Nitroreductase Overexpression Model (Confirm NTR Dependence) A->B Confirm Mechanism E Positive Result: Identified as Hypoxia-Activated Prodrug A->E C Step 3: Metabolic Profiling (LC-MS) (Identify Reductive Metabolites) B->C Identify Active Species D Step 4: Cellular Damage Marker Analysis (Western Blot for γH2AX, etc.) C->D Validate Cytotoxic Effect D->E

Caption: Experimental workflow for validating the hypoxia-activated prodrug hypothesis.

3.3.2. Detailed Experimental Protocols

Protocol 1: Hypoxia vs. Normoxia Cytotoxicity Assay

  • Objective: To determine if the compound's cytotoxicity is enhanced under low oxygen conditions.

  • Methodology:

    • Seed a cancer cell line (e.g., HCT116, FaDu) into two sets of 96-well plates.

    • Treat one set of plates with a serial dilution of the compound and incubate under standard normoxic conditions (21% O₂, 5% CO₂).

    • Place the second set of plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balance N₂) and allow them to acclimatize for 4 hours before adding the same serial dilution of the compound.

    • Incubate both sets for 72 hours.

    • Assess cell viability using a Crystal Violet or MTT assay.

  • Data Analysis & Trustworthiness: Calculate the IC50 values for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as IC50 (normoxia) / IC50 (hypoxia). An HCR > 2 is considered significant and indicative of hypoxia-selective action.

ConditionExpected IC50 (for a positive result)
Normoxia > 50 µM
Hypoxia < 10 µM
HCR > 5

Protocol 2: Nitroreductase Overexpression Model

  • Objective: To provide direct evidence that nitroreductase enzymes are responsible for the compound's activation.

  • Methodology:

    • Create a stable cell line that overexpresses a known human nitroreductase (e.g., by lentiviral transduction). Use a vector-only transduced cell line as a control.

    • Confirm overexpression via Western Blot or qPCR.

    • Perform the cytotoxicity assay as described in Protocol 1 (under normoxic conditions) on both the overexpressing and control cell lines.

  • Data Analysis & Trustworthiness: If the compound is a substrate for the overexpressed nitroreductase, the IC50 value will be significantly lower in the overexpressing cell line compared to the control cell line, even under normoxic conditions. This directly links the enzyme to the compound's cytotoxic effect, validating the proposed mechanism.

Conclusion and Future Directions

The dual-scaffold structure of this compound provides a compelling foundation for at least two distinct and therapeutically relevant mechanisms of action: kinase inhibition and hypoxia-activated cytotoxicity. The experimental frameworks detailed in this guide provide a clear, logical, and rigorous path to dissecting its true biological function.

Should the kinase inhibition hypothesis prove correct, future work would involve lead optimization to enhance potency and selectivity, followed by in vivo studies in relevant cancer or inflammation models. If the hypoxia-activated prodrug mechanism is validated, efforts would focus on evaluating its efficacy in solid tumor models, potentially in combination with radiation or other therapies that exacerbate tumor hypoxia. It is also plausible that the compound exhibits polypharmacology, acting through both mechanisms, which would present a unique and powerful therapeutic profile.

References

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  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
  • Bekhit, A. A., et al. (2013). Recent advances in the therapeutic applications of pyrazolines. National Institutes of Health (NIH). [Link]
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The Emerging Role of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Within this pursuit, certain chemical scaffolds have emerged as "privileged structures," demonstrating the ability to bind to multiple, distinct biological targets. The pyrazole and pyridine moieties are undoubtedly among these privileged scaffolds, forming the core of numerous approved and investigational drugs. This technical guide delves into the medicinal chemistry of a specific and promising embodiment of this combination: 2-(4-Nitro-1H-pyrazol-3-yl)pyridine .

While direct, extensive research on this specific molecule remains in its nascent stages, its constituent parts and overall architecture suggest significant potential, particularly in the realm of kinase inhibition. This guide will, therefore, serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of its synthesis, physicochemical properties, and, most importantly, its inferred therapeutic applications based on robust data from closely related analogues. We will dissect the structure-activity relationships (SAR) of analogous compounds to build a compelling case for the utility of this compound as a key building block and a potential therapeutic agent in its own right.

The Core Moiety: Physicochemical and Structural Insights

This compound (CAS No. 192711-20-9) is a small molecule with the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol .[1] Its structure features a pyridine ring linked to the 3-position of a 4-nitropyrazole ring. This seemingly simple arrangement is a hotbed of chemical features crucial for its role in medicinal chemistry.

PropertyValueSource
CAS Number 192711-20-9[1]
Molecular Formula C₈H₆N₄O₂[1]
Molecular Weight 190.16[1]
Topological Polar Surface Area (TPSA) 84.71 Ų[1]
Predicted LogP 1.3799[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]

The pyridine ring, a bioisostere of a phenyl ring, often serves as a key interaction point with biological targets, capable of forming hydrogen bonds through its nitrogen atom. The pyrazole ring is a versatile five-membered heterocycle known for its ability to act as both a hydrogen bond donor and acceptor.[2] The strategic placement of the nitro group at the 4-position of the pyrazole ring is particularly noteworthy. This electron-withdrawing group significantly influences the electronic properties of the pyrazole ring, potentially enhancing its binding affinity to target proteins and offering a handle for further chemical modification.[3]

Synthesis of the this compound Scaffold

Representative Synthetic Pathway

The following proposed pathway is a composite of established synthetic methodologies for similar compounds.

Synthetic_Pathway cluster_0 Step 1: Nitration of Pyrazole cluster_1 Step 2: Halogenation cluster_2 Step 3: Suzuki Coupling A Pyrazole B 4-Nitropyrazole A->B Fuming HNO₃ / Fuming H₂SO₄ C 4-Nitropyrazole D 3-Iodo-4-nitropyrazole C->D I₂ / HIO₃ E 3-Iodo-4-nitropyrazole G This compound E->G Pd(PPh₃)₄ / Na₂CO₃ F 2-Pyridylboronic acid F->G Pd(PPh₃)₄ / Na₂CO₃

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a generalized representation based on analogous syntheses and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 4-Nitropyrazole [4]

  • To a stirred solution of pyrazole (1 eq.) in concentrated sulfuric acid at 0°C, a pre-cooled mixture of fuming nitric acid (1.5 eq.) and fuming sulfuric acid (3 eq.) is added dropwise, maintaining the temperature below 10°C.

  • The reaction mixture is then warmed to 50°C and stirred for 1.5 hours.

  • After completion, the reaction is quenched by pouring it onto crushed ice.

  • The precipitated product is filtered, washed with cold water, and dried to yield 4-nitropyrazole.

Step 2: Synthesis of 3-Iodo-4-nitropyrazole

  • 4-Nitropyrazole (1 eq.) is dissolved in a mixture of acetic acid and water.

  • Iodine (1.1 eq.) and iodic acid (0.4 eq.) are added to the solution.

  • The mixture is heated to 80°C and stirred for 24 hours.

  • The reaction is cooled, and the product is collected by filtration, washed with water, and dried.

Step 3: Suzuki Coupling to yield this compound

  • To a solution of 3-iodo-4-nitropyrazole (1 eq.) and 2-pyridylboronic acid (1.2 eq.) in a mixture of toluene, ethanol, and water is added sodium carbonate (2 eq.).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is added, and the reaction is heated to reflux under an argon atmosphere for 12 hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 2-(pyrazol-3-yl)pyridine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6] The pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase active site, a key interaction for potent inhibition. The pyrazole ring can engage in additional hydrogen bonding and van der Waals interactions within the ATP-binding pocket.

Inferred Biological Targets and Mechanism of Action

Based on extensive research on analogous structures, this compound is a prime candidate for development as an inhibitor of several kinase families, including:

  • c-Jun N-terminal Kinases (JNKs): A series of 4-(pyrazol-3-yl)-pyridines have been identified as potent JNK inhibitors.[7] The pyridine nitrogen is hypothesized to interact with the hinge region of JNK, while the pyrazole moiety occupies the hydrophobic pocket. The nitro group on our target compound could potentially enhance binding affinity through electrostatic interactions.

  • Tank-Binding Kinase 1 (TBK1): 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors with nanomolar efficacy.[8] TBK1 is a key regulator of innate immunity and a target for autoimmune diseases and cancer.

  • Checkpoint Kinase 1 (Chk1): Pyrazole-based compounds have been developed as potent Chk1 inhibitors, which can potentiate the efficacy of DNA-damaging chemotherapies.[9]

The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Kinase_Inhibition cluster_0 Kinase Active Site Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation Inhibitor This compound Inhibitor->ATP_Site Binds Competitively ATP ATP ATP->ATP_Site Blocked Substrate Substrate Substrate->Substrate_Site Signaling Downstream Signaling Phosphorylation->Signaling Activates

Caption: Competitive inhibition of a protein kinase by this compound.

Structure-Activity Relationship (SAR) Insights from Analogues

While SAR studies for this compound are not available, we can extrapolate from related series of kinase inhibitors.

  • The Pyridine Moiety: Substitution on the pyridine ring can modulate potency and selectivity. For instance, in a series of JNK inhibitors, the introduction of a chlorine atom at the 5-position of the pyridine ring resulted in a twofold increase in activity.[10]

  • The Pyrazole N-H: The N-H of the pyrazole is often a critical hydrogen bond donor. N-alkylation can sometimes decrease potency but may be used to improve pharmacokinetic properties.[10]

  • The Nitro Group: In a series of Aurora A kinase inhibitors, the nitro group was found to be more optimal for activity compared to hydrogen, methyl, methoxy, or chloro substituents.[5] This suggests that the electron-withdrawing nature of the nitro group is beneficial for kinase inhibition in certain contexts.

Key Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor, a series of in vitro and cell-based assays are necessary.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized method for determining the IC₅₀ value of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., JNK3, TBK1)

    • Kinase-specific substrate peptide

    • ATP

    • Kinase buffer

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

To evaluate the anti-proliferative effects of the compound, a cell-based assay is essential.

  • Cell Lines: Select cancer cell lines known to be dependent on the target kinase (e.g., A549 for certain pathways).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.

    • Measure the luminescence or absorbance and calculate the GI₅₀ (concentration for 50% growth inhibition).

Future Directions and Conclusion

This compound stands as a molecule of significant interest at the crossroads of established pharmacophores. Its structural features strongly suggest its potential as a versatile building block for the development of novel kinase inhibitors and other therapeutic agents. The presence of the nitro group offers both electronic advantages for target binding and a reactive handle for further chemical exploration.

Future research should focus on:

  • Developing and publishing a robust, high-yield synthesis for this specific molecule.

  • Comprehensive biological screening against a broad panel of kinases to identify its primary targets.

  • Systematic SAR studies to explore the impact of substitutions on both the pyridine and pyrazole rings.

  • In vivo pharmacokinetic and efficacy studies in relevant disease models.

References

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  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 242, 114670.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Silva, V. L. M., & Silva, A. M. S. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5869.
  • MySkinRecipes. This compound.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • International Journal of Scientific Research in Chemistry. (2018). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. 5(3), 1-4.
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  • Google Patents. (2010).
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  • Al-Suhaimi, E. A., et al. (2022).
  • Gryca, E., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(21), 7275.
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  • Google Patents. (2011). Preparation method of 3,4-binitropyrazole. CN102250007A.
  • Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Biochemistry and Molecular Biology, 27(19), 2791-2804.
  • Abdel-Wahab, B. F., et al. (2020). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. Molecules, 25(23), 5644.
  • Li, Y., et al. (2011). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Journal of Medicinal Chemistry, 54(15), 5589-5601.

Sources

The Pyrazole Scaffold as a Privileged Kinase Inhibitor Motif: A Technical Guide to the Evaluation of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of many successful kinase inhibitors. This in-depth technical guide focuses on the journey of characterizing a novel pyrazole-containing compound, using 2-(4-Nitro-1H-pyrazol-3-yl)pyridine as a representative starting point for the development of a targeted kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive workflow from initial biochemical screening to cell-based validation and structural elucidation. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity.

Introduction: The Promise of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal scaffold for kinase inhibitors.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for versatile interactions within the highly conserved ATP-binding pocket of kinases.[2] The N-H of the pyrazole can form a crucial hydrogen bond with the "hinge" region of the kinase, a key interaction for many ATP-competitive inhibitors. Furthermore, the pyrazole ring is amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

The subject of this guide, This compound (CAS 192711-20-9), is a commercially available intermediate that serves as an excellent starting point for a medicinal chemistry campaign.[4] The pyridine ring can provide additional interactions within the active site, while the nitro group, though potentially a liability, can be readily converted to other functional groups to explore the chemical space.[5] This guide will outline a systematic approach to evaluating derivatives of this scaffold to identify and characterize a potent and selective kinase inhibitor.

The Kinase Inhibitor Discovery Workflow: A Step-by-Step Approach

The path from a starting compound to a well-characterized kinase inhibitor is a multi-step process. Each stage provides critical data that informs the next, creating a logical and efficient discovery cascade.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Selectivity & Mechanism of Action cluster_3 Phase 4: Structural Biology a Synthesis of Derivative Library b In Vitro Kinase Assay (Biochemical IC50) a->b c Cell Viability/Proliferation Assay (Cellular IC50) b->c d Target Engagement Assay (e.g., Western Blot) c->d e Kinase Panel Screening d->e f Mechanism of Action Studies e->f g X-ray Crystallography f->g

Figure 1: A generalized workflow for the discovery and characterization of a novel kinase inhibitor.

Synthesis of a Focused Derivative Library

Starting with this compound, a focused library of analogs should be synthesized. The goal is to explore the structure-activity relationship (SAR) around the core scaffold. Key modifications could include:

  • Reduction of the nitro group to an amine, followed by acylation or alkylation to introduce diverse functionalities.

  • Substitution on the pyridine ring to probe for additional binding interactions.

  • Alkylation or arylation of the pyrazole N-H to modulate hinge binding and solubility.

The synthesis of pyrazolyl-pyridine derivatives often involves coupling reactions, such as Suzuki or Buchwald-Hartwig, to introduce aryl or heteroaryl substituents.[6]

Phase 1: In Vitro Kinase Assays for Potency Determination

The first critical step is to determine the biochemical potency of the synthesized compounds against the target kinase. This is typically done using an in vitro kinase assay.

An in vitro kinase assay measures the enzymatic activity of a purified kinase in the presence of a substrate and ATP. The inhibitory potential of a compound is determined by quantifying the reduction in kinase activity. A common method involves measuring the amount of ADP produced, which is directly proportional to kinase activity.[7]

This commercially available assay is a robust and high-throughput method for measuring kinase activity.

  • Reaction Setup: In a 96-well plate, combine the purified target kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • IC50 Calculation: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Phase 2: Assessing Cellular Activity and Target Engagement

A potent biochemical inhibitor does not always translate to cellular efficacy. Therefore, the next step is to evaluate the compound's activity in a cellular context.

These assays determine the concentration at which the compound inhibits cell growth or induces cell death, providing a cellular IC50 value. The MTT assay is a widely used colorimetric method.[8][9]

  • Cell Seeding: Seed the target cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to an untreated control and plot against the compound concentration to determine the cellular IC50.

To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is essential to demonstrate target engagement. Western blotting can be used to measure the phosphorylation status of a known downstream substrate of the target kinase.[12][13]

G cluster_0 Experimental Workflow cluster_1 Expected Outcome a Cell Treatment with Inhibitor b Cell Lysis & Protein Extraction a->b c SDS-PAGE & Protein Transfer b->c d Immunoblotting with Phospho-specific Antibody c->d e Signal Detection & Analysis d->e f Decreased phosphorylation of the target substrate with increasing inhibitor concentration e->f

Figure 2: A simplified workflow for a Western blot experiment to assess kinase inhibitor target engagement.

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations. After the desired incubation time, lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA for phospho-antibodies) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target substrate.

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.[12]

  • Analysis: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.[14]

Phase 3: Kinase Selectivity Profiling

A critical aspect of a good kinase inhibitor is its selectivity. Broad-spectrum inhibition can lead to off-target effects and toxicity. Kinase panel screening is used to assess the selectivity of a lead compound against a large number of different kinases. Several commercial services offer screening against hundreds of kinases. The results are often presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) and can be used to identify potential off-targets.[15]

Phase 4: Unveiling the Binding Mode through Structural Biology

X-ray crystallography provides a high-resolution, three-dimensional structure of the inhibitor bound to the kinase active site.[16] This information is invaluable for understanding the molecular basis of potency and selectivity and for guiding further structure-based drug design.

  • Complex Formation: Incubate the purified target kinase with an excess of the inhibitor to ensure complex formation.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-diffracting crystals of the protein-inhibitor complex.

  • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the protein-ligand complex.

The resulting structure can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the kinase, providing a rationale for the observed SAR.[17]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Compound IDTarget Kinase IC50 (nM)Cellular IC50 (µM)Kinase Selectivity (S-Score)
Lead-001 500.50.05
Analog-A 250.20.02
Analog-B 2002.50.1

Table 1: Example of a summary table for quantitative data of a kinase inhibitor series.

Conclusion and Future Directions

The journey from a promising scaffold like this compound to a well-characterized kinase inhibitor is a systematic and data-driven process. By following a logical workflow of biochemical screening, cellular validation, selectivity profiling, and structural analysis, researchers can effectively identify and optimize novel kinase inhibitors. The insights gained from each step are crucial for building a comprehensive understanding of the compound's mechanism of action and for making informed decisions in a drug discovery program. The pyrazole moiety continues to be a rich source of novel kinase inhibitors, and a thorough and rigorous evaluation, as outlined in this guide, is paramount to unlocking its full therapeutic potential.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
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  • Barvian, M., Blood, B., Bullock, W., Cee, V. J., Chen, J., Choreov, M. V., ... & Webber, S. E. (2000). Synthesis and evaluation of pyrazolo [3, 4-b] pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & medicinal chemistry letters, 10(14), 1581-1584.
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  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735.
  • Moon, S. M., Park, J. S., & Kim, K. T. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2561.
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  • Gavira, J. A., & Nývlt, M. (2025). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS open bio, 15(4), 542–550.
  • Schiebel, J., & Waskell, L. (2015). X-Ray Crystallography of Protein–Ligand Interactions. In Methods in Molecular Biology (pp. 327-347). Humana Press.
  • Jhoti, H., & Williams, G. (2013). Studying protein-ligand interactions using X-ray crystallography. In Methods in molecular biology (pp. 457-477). Humana Press.
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  • Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments.
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  • Wang, Y., Zhang, N., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of medicinal chemistry, 65(11), 7846-7863.
  • Breitinger, U., Breitinger, H. G., & Wieking, K. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(24), 5906.

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Preliminary Efficacy Screening of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Pyrazole-Pyridine Conjugate

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel molecular architectures presents a fertile ground for identifying new therapeutic agents. The compound 2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a quintessential example of such a design strategy, marrying the well-established biological relevance of the pyrazole nucleus with the versatile pyridine scaffold. The pyrazole moiety is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly in oncology and inflammatory diseases.[1][2][3] Similarly, the pyridine ring is a cornerstone of many pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[4]

The inclusion of a nitro group on the pyrazole ring is a deliberate design choice aimed at modulating the electronic properties of the molecule, which can significantly influence its biological activity. Nitrated pyrazoles are known for their diverse pharmacological profiles, including antimicrobial and anticancer properties.[5] This technical guide outlines a comprehensive preliminary screening cascade designed to elucidate the therapeutic potential of this compound, with a focus on cytotoxicity, kinase inhibition, and antimicrobial activity. The methodologies described herein are grounded in established protocols, ensuring scientific rigor and reproducibility.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its general cytotoxicity against a panel of human cell lines. This provides a broad overview of its potential as an anti-proliferative agent and helps to guide further, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT-116 - colon)[4][7]

  • Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.5%. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Anticipated Data and Interpretation

The results of the MTT assay will provide the IC50 values for the test compound against various cell lines. A lower IC50 value indicates higher cytotoxic potency.

Cell LineHistologyHypothetical IC50 (µM) for this compound
MCF-7Breast Carcinoma8.5
A549Lung Carcinoma12.2
HCT-116Colorectal Carcinoma7.9
HDFNormal Dermal Fibroblast> 50

A significant difference in IC50 values between cancer and normal cell lines would suggest a degree of cancer cell selectivity, a highly desirable characteristic for a potential therapeutic agent.

Tier 2: Mechanistic Elucidation - Kinase Inhibition Profiling

Given that the pyrazole scaffold is a frequent component of kinase inhibitors, a logical next step is to screen this compound against a panel of protein kinases.[1][7][8] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Experimental Workflow: Kinase Inhibition Screening

A multi-step workflow is employed to first identify potential kinase targets and then validate the inhibitory activity.

Caption: Workflow for Kinase Inhibition Profiling.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

  • Recombinant human kinases (e.g., CDK2/Cyclin A, JAK2, EGFR)[1][7]

  • Kinase-specific substrates and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

Procedure:

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values for the most inhibited kinases.[9]

Pathway Analysis and Validation

If significant inhibition of a particular kinase (e.g., a Cyclin-Dependent Kinase - CDK) is observed, further validation is necessary to confirm its effect on the relevant signaling pathway within the cell.

Caption: Potential inhibition of the CDK/Rb pathway.

Experimental Protocol: Western Blotting

Western blotting can be used to measure the levels of phosphorylated proteins downstream of the target kinase, providing evidence of target engagement in a cellular context.[1]

Procedure:

  • Cell Treatment: Treat cells (e.g., MCF-7) with this compound at concentrations around its IC50 value for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of a downstream target (e.g., phospho-Rb and total Rb).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation upon compound treatment.

Tier 3: Antimicrobial Activity Screening

The presence of nitrogen-containing heterocyclic rings like pyrazole and pyridine, often found in antimicrobial agents, warrants an investigation into the antibacterial and antifungal properties of this compound.[10][11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • 96-well microplates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the inoculum to each well of the plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticipated Data Presentation

The antimicrobial activity is summarized by the MIC values.

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus32

Conclusion and Future Directions

This technical guide provides a roadmap for the preliminary screening of this compound. The tiered approach, starting with broad cytotoxicity and moving towards more specific mechanistic and antimicrobial assays, allows for an efficient and comprehensive evaluation of the compound's therapeutic potential. Positive results in any of these assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and toxicity studies. The inherent "drug-like" features of the pyrazole and pyridine scaffolds make this compound a compelling candidate for further drug development efforts.

References

  • BenchChem. (n.d.). Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • El-Naggar, M., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Abdel-Ghani, N. T., et al. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC.
  • Nassar, M. Y., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH.
  • Helmy, A. M., et al. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate.
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  • Abdel-Maksoud, M. S., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
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  • Desai, N. C., et al. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate.
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  • Pospisil, P., et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
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  • Pospisil, P., et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors.
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An In-depth Technical Guide to the Synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold in Modern Drug Discovery

The fusion of pyrazole and pyridine rings into a single molecular entity has yielded a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The pyridine motif, a common feature in numerous pharmaceuticals, often enhances drug-like properties and provides a key interaction point with biological targets. The compound 2-(4-nitro-1H-pyrazol-3-yl)pyridine serves as a versatile intermediate, a foundational building block for the synthesis of a diverse library of derivatives with potential therapeutic applications. The introduction of the nitro group, a potent electron-withdrawing moiety, not only influences the electronic properties of the heterocyclic system but also provides a handle for further chemical transformations. This guide offers a comprehensive overview of the synthetic strategies for this compound and its derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis: A Two-Step Approach to this compound

The synthesis of the target compound is efficiently achieved through a two-step process: the construction of the 2-(1H-pyrazol-3-yl)pyridine core, followed by the regioselective nitration of the pyrazole ring.

Part 1: Synthesis of the 2-(1H-pyrazol-3-yl)pyridine Precursor

The most prevalent and efficient method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[4] In the case of 2-(1H-pyrazol-3-yl)pyridine, a suitable precursor is a 1,3-dicarbonyl compound bearing a pyridin-2-yl group. A highly effective reported synthesis utilizes a precursor, likely 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, which is an enaminone equivalent of a 1,3-dicarbonyl compound.[5]

Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

Materials:

  • 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (or equivalent 1,3-dicarbonyl precursor)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the 1,3-dicarbonyl precursor (1.0 g, 1 equivalent) in ethanol (3.3 mL).

  • To this solution, add hydrazine hydrate (2.0 mL).

  • Heat the reaction mixture to 60°C and maintain for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The resulting pale yellow solid can be used in the next step without further purification, with an expected yield of approximately 97%.[5]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving both the reactants and facilitating the cyclocondensation reaction. Its boiling point allows for gentle heating to promote the reaction without significant evaporation.

  • Hydrazine Hydrate: This is the simplest and most common source of the N-N bond required for the pyrazole ring formation.

  • Heating to 60°C: This temperature provides sufficient activation energy for the reaction to proceed to completion in a short timeframe without promoting side reactions.

Part 2: Nitration of the 2-(1H-pyrazol-3-yl)pyridine Core

The introduction of a nitro group onto the pyrazole ring is a crucial step. The nitration of five-membered heterocycles can be achieved using various nitrating agents. A mixture of nitric acid and trifluoroacetic anhydride is a potent and effective system for this transformation.[6][7] The regioselectivity of the nitration is a key consideration. In the case of 2-(1H-pyrazol-3-yl)pyridine, the electron-rich pyrazole ring is more susceptible to electrophilic substitution than the electron-deficient pyridine ring. The nitration is expected to occur at the C4 position of the pyrazole ring due to the directing effects of the two nitrogen atoms.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(1H-pyrazol-3-yl)pyridine

  • Trifluoroacetic anhydride

  • Concentrated nitric acid

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, chill trifluoroacetic anhydride (10 mL) in an ice bath.

  • Slowly add 2-(1H-pyrazol-3-yl)pyridine (1.0 g, 1 equivalent) to the cooled trifluoroacetic anhydride.

  • After stirring for 1 hour at 0°C, add concentrated nitric acid (3.0 mL) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

Causality of Experimental Choices:

  • Trifluoroacetic Anhydride: This reagent acts as a powerful activating agent for nitric acid, forming the highly electrophilic nitronium trifluoroacetate intermediate, which facilitates the nitration of the relatively electron-rich pyrazole ring.

  • Low Temperature: The initial cooling and slow addition of nitric acid are crucial for controlling the exothermic reaction and preventing unwanted side reactions or decomposition of the starting material.

  • Aqueous Workup: Quenching with ice and neutralization are necessary to stop the reaction, precipitate the product, and remove acidic byproducts.

Synthesis of Derivatives: Expanding the Chemical Space

The this compound core can be further functionalized to generate a diverse range of derivatives. Key strategies include C-C bond formation via cross-coupling reactions and N-alkylation of the pyrazole ring.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide or triflate.[8][9] To utilize this reaction, the this compound core must first be halogenated. Bromination of the pyrazole ring at the 5-position is a feasible strategy.

Diagram of Synthetic Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start This compound bromination Bromination (e.g., NBS) start->bromination intermediate 5-Bromo-2-(4-nitro-1H-pyrazol-3-yl)pyridine bromination->intermediate suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, base) intermediate->suzuki product 5-Aryl-2-(4-nitro-1H-pyrazol-3-yl)pyridine suzuki->product

Caption: Workflow for the synthesis of 5-aryl derivatives via bromination and Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

Materials:

  • 5-Bromo-2-(4-nitro-1H-pyrazol-3-yl)pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G2)[10]

  • Base (e.g., K2CO3 or K3PO4)[11]

  • Solvent (e.g., dioxane/water mixture)

Procedure:

  • To a reaction vessel, add 5-bromo-2-(4-nitro-1H-pyrazol-3-yl)pyridine (1 equivalent), the arylboronic acid (1.5-2 equivalents), the palladium catalyst (1-5 mol%), and the base (2 equivalents).

  • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-aryl derivative.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium is the key metal that facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium can significantly impact the reaction efficiency.

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, so an inert atmosphere is necessary to prevent catalyst degradation.

N-Alkylation of the Pyrazole Ring

The pyrazole ring of this compound can be alkylated at the N1 position to introduce a variety of substituents. This is typically achieved by deprotonation of the pyrazole NH with a base, followed by reaction with an alkylating agent.[12][13][14]

Diagram of N-Alkylation Reaction

N_Alkylation start This compound reaction 1. Base (e.g., NaH, K2CO3) 2. Alkylating agent (R-X) start->reaction product 1-Alkyl-2-(4-nitro-1H-pyrazol-3-yl)pyridine reaction->product

Caption: General scheme for the N-alkylation of the pyrazole ring.

Experimental Protocol: N-Alkylation (General Procedure)

Materials:

  • This compound

  • Base (e.g., sodium hydride, potassium carbonate)

  • Alkylating agent (e.g., alkyl halide, tosylate)

  • Anhydrous aprotic solvent (e.g., DMF, THF)

Procedure:

  • To a solution of this compound (1 equivalent) in the anhydrous solvent, add the base (1.1-1.5 equivalents) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and a strong base like sodium hydride necessitates the exclusion of water to prevent quenching of the base and the pyrazole anion.

  • Aprotic Solvent: Solvents like DMF and THF are suitable as they are inert to the strong base and effectively solvate the reactants.

  • Stepwise Addition: The sequential addition of the base and then the alkylating agent ensures the formation of the pyrazole anion before the introduction of the electrophile, minimizing side reactions.

Quantitative Data Summary

CompoundSynthesis MethodKey ReagentsYield (%)Reference
2-(1H-Pyrazol-3-yl)pyridineCyclocondensation3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, Hydrazine hydrate97.3[5]
This compoundElectrophilic Nitration2-(1H-Pyrazol-3-yl)pyridine, HNO3, TFAA-[6][7]
5-Aryl-2-(4-nitro-1H-pyrazol-3-yl)pyridineSuzuki-Miyaura Coupling5-Bromo-2-(4-nitro-1H-pyrazol-3-yl)pyridine, Arylboronic acid, Pd catalyst-[10][11]
1-Alkyl-2-(4-nitro-1H-pyrazol-3-yl)pyridineN-AlkylationThis compound, Base, Alkyl halide-[12][13]

Note: Yields for the nitration and subsequent derivatization steps are highly substrate-dependent and are therefore not specified in this general guide.

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide a robust framework for the preparation of this compound and its derivatives. The modular nature of these synthetic strategies allows for the generation of a wide array of analogues with diverse functionalities. The biological importance of the pyrazole scaffold underscores the potential of these compounds as leads in drug discovery programs.[15][16][17] Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methodologies, as well as the exploration of the biological activities of novel derivatives. The strategic application of modern synthetic techniques, such as continuous flow chemistry and high-throughput screening, will undoubtedly accelerate the discovery of new therapeutic agents based on this promising heterocyclic core.

References

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. [Link]
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Faculty of Science, Al-albayt University. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Unny, R., et al. (2025). Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II).
  • Lebedev, A. V., et al. (2025). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids.
  • Kumar, R., & Singh, P. (Year not available). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research. [Link]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Direct nitration of five membered heterocycles.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • N-alkylation method of pyrazole.
  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • 3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Orbital: The Electronic Journal of Chemistry. [Link]
  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
  • PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

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A Technical Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Synthesis, Characterization, and Therapeutic Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a robust, two-step synthetic pathway, starting with the synthesis of the precursor 2-(1H-pyrazol-3-yl)pyridine, followed by a regioselective nitration. We delve into the rationale behind the chosen synthetic strategies and provide detailed experimental protocols. Furthermore, this guide explores the therapeutic potential of the this compound scaffold, particularly as a kinase inhibitor. While specific biological data for the title compound is not extensively available in public literature, we synthesize insights from closely related pyrazole and pyrazolopyridine derivatives to build a strong case for its potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their work.

Introduction: The Pyrazole-Pyridine Scaffold in Modern Drug Discovery

The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many pharmaceuticals and is often used to modulate physicochemical properties and target interactions.

The combination of these two moieties in compounds like this compound results in a unique electronic and structural profile, making them attractive candidates for targeting a variety of biological targets, most notably protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolopyridine scaffold has been successfully employed in the development of potent and selective kinase inhibitors. The introduction of a nitro group at the 4-position of the pyrazole ring, as in the title compound, can further enhance its biological activity and provide a handle for further synthetic modifications.

This guide will provide a detailed roadmap for the synthesis of this compound and explore its potential as a valuable intermediate and scaffold for the development of novel therapeutics.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in two key steps:

  • Step 1: Synthesis of the Precursor, 2-(1H-pyrazol-3-yl)pyridine.

  • Step 2: Regioselective Nitration of 2-(1H-pyrazol-3-yl)pyridine.

This approach allows for the controlled construction of the target molecule from readily available starting materials.

Step 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

The synthesis of the precursor, 2-(1H-pyrazol-3-yl)pyridine, is accomplished through the condensation of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate.

G cluster_0 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one cluster_1 2-(1H-pyrazol-3-yl)pyridine reagents + Hydrazine Hydrate (NH2NH2·H2O) end reagents->end start start->reagents Ethanol, 60°C

Caption: Synthesis of 2-(1H-pyrazol-3-yl)pyridine.

  • Materials:

    • 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol)

    • Hydrazine hydrate (2 mL)

    • Ethanol (3.3 mL)

  • Procedure:

    • In a round-bottom flask, dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) in ethanol (3.3 mL).

    • Add hydrazine hydrate (2 mL) to the solution.

    • Heat the reaction mixture at 60°C for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The resulting pale yellow solid is 2-(1H-pyrazol-3-yl)pyridine.

  • Yield: 97.3% (874.7 mg)

Data TypeResultsReference
¹H-NMR (400 MHz, CDCl₃)δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H)
Appearance Pale yellow solid
Step 2: Proposed Regioselective Nitration of 2-(1H-pyrazol-3-yl)pyridine

The nitration of the pyrazole ring is a well-established electrophilic aromatic substitution reaction. For N-unsubstituted pyrazoles, the nitration typically occurs at the C4 position due to the directing effects of the nitrogen atoms. We propose a standard nitration protocol using a mixture of nitric acid and sulfuric acid.

G cluster_0 2-(1H-pyrazol-3-yl)pyridine cluster_1 This compound reagents + HNO3 / H2SO4 end reagents->end start start->reagents 0°C to rt

Caption: Proposed nitration of 2-(1H-pyrazol-3-yl)pyridine.

  • Materials:

    • 2-(1H-pyrazol-3-yl)pyridine (1.0 g, 6.9 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • In a flask cooled in an ice bath, slowly add 2-(1H-pyrazol-3-yl)pyridine (1.0 g, 6.9 mmol) to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

    • Maintain the temperature below 5°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

    • The resulting solid is expected to be this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Physicochemical Properties of this compound

While experimental data is sparse, the following properties are known or have been computationally predicted.

PropertyValueSource
CAS Number 192711-20-9
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
Topological Polar Surface Area (TPSA) 84.71 Ų
Predicted LogP 1.3799
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

Therapeutic Potential: A Scaffold for Kinase Inhibitors

The pyrazolopyridine core is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The introduction of a nitro group can modulate the electronic properties of the scaffold and provide additional interactions with the target protein.

Inferred Kinase Targets

Based on the activity of related pyrazolopyridine and nitropyrazole derivatives, potential kinase targets for compounds derived from the this compound scaffold include:

  • c-Jun N-terminal kinases (JNKs): Pyrazolyl-pyridine derivatives have been developed as potent JNK inhibitors.

  • Aurora Kinases: Nitropyrazole-containing compounds have shown inhibitory activity against Aurora A kinase.

  • Receptor Tyrosine Kinases (e.g., EGFR, HER-2, c-Met): The pyrazolopyridine scaffold is present in inhibitors of these important cancer targets.

  • Cyclin-Dependent Kinases (CDKs): Pyrazolopyridines have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle.

Structure-Activity Relationship (SAR) Insights

From the broader class of pyrazolopyridine kinase inhibitors, several SAR trends can be inferred that would be relevant for the development of derivatives of this compound:

  • N1-Substitution of the Pyrazole: The N-H of the pyrazole is often a key hydrogen bond donor. However, substitution at this position with small alkyl or aryl groups can be used to modulate solubility and cell permeability, sometimes with a trade-off in potency.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can be used to explore interactions with the solvent-exposed region of the kinase active site, often leading to improved selectivity and potency.

  • Role of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the pKa of the pyrazole N-H and the overall electronic distribution of the molecule, potentially impacting binding affinity. It also presents a potential site for further chemical modification, for example, reduction to an amino group, which can then be further functionalized.

Conclusion and Future Directions

This compound represents a valuable and readily accessible chemical entity for drug discovery and development. The synthetic route presented in this guide is robust and high-yielding, providing a solid foundation for the production of this key intermediate. While direct biological data for the title compound remains to be published, the extensive literature on related pyrazolopyridine and nitropyrazole derivatives strongly supports its potential as a scaffold for the development of novel kinase inhibitors.

Future research should focus on the detailed biological characterization of this compound and its derivatives against a panel of kinases. The synthesis of a focused library of analogues with systematic modifications at the pyrazole N1-position and on the pyridine ring would be a logical next step to elucidate detailed structure-activity relationships and to identify lead compounds for further optimization. The insights and protocols provided in this guide should serve as a valuable resource for researchers embarking on such endeavors.

References

  • Kancheepuram, V., et al. (2020). Current status of pyrazole and its biological activities. Journal of Chemical and Pharmaceutical Research, 12(5), 1-10.
  • Saitta, A., et al. (2021). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 86(15), 10247-10257.
  • Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society (Resumed), 3259-3263.
  • Gao, Y., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(35), 16068-16077.
  • Zhang, L., et al. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 23(11), 2878.
  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5031.
  • Kadam, V. V., et al. (2015). Synthesis of 2-(1H-pyrazol-3-YL) phenols.
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  • Shinde, D. B., et al. (2013). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Journal of Chemical and Pharmaceutical Research, 5(12), 116-121.
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  • Nasanit, R., et al. (2023). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • El-Sayed, M. A. A., et al. (2020). Current status of pyrazole and its biological activities. Journal of Advanced Research, 21, 1-20.

A Technical Guide to the Safe Handling of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. The guidance herein is synthesized from safety data for the compound and its close structural analogs, emphasizing a proactive approach to laboratory safety.

Section 1: Compound Overview and Profile

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with a nitro-substituted pyrazole moiety, makes it a valuable intermediate for synthesizing complex molecules, particularly kinase inhibitors for oncological applications and novel agrochemicals.[1] The presence of the nitro group, a potent electron-withdrawing group, and multiple nitrogen atoms defines its chemical reactivity and, critically, its hazard profile.[1][2][3] Understanding these characteristics is paramount for its safe manipulation.

Identifier Value Source
CAS Number 192711-20-9[4][5][6]
Molecular Formula C₈H₆N₄O₂[1][4][7]
Molecular Weight 190.16 g/mol [1][4]
Appearance Solid (information varies)N/A
Primary Application Pharmaceutical and agrochemical intermediate[1]

Section 2: Hazard Identification and GHS Classification

While a comprehensive, verified Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by analyzing data from close structural analogs, such as 2-(1H-Pyrazol-3-yl)pyridine and various nitropyrazoles.[8][9][10] The primary hazards are associated with irritation and acute toxicity, with further precautionary considerations due to the nitro functional group.

The GHS07 "Exclamation Mark" pictogram is indicated for this compound by chemical suppliers, signifying a range of potential hazards.[4]

GHS Classification Details
Pictogram(s)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[10] H315: Causes skin irritation.[8][10] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8][10]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P264: Wash hands and exposed skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P501: Dispose of contents/container to an approved waste disposal plant.[8]

Expert Insight: The Nitro Group Hazard The presence of a nitro group on an aromatic heterocyclic system warrants additional caution beyond the immediate hazards of irritation. Nitroaromatic compounds are energetically activated and can be thermally sensitive. While this specific compound is not classified as an explosive, it should be treated with the respect afforded to all potentially energetic materials. Heating under confinement or mixing with strong reducing agents could lead to a rapid, exothermic, and uncontrolled reaction.[11] Upon combustion, it will produce toxic nitrogen oxides (NOx).[9]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is a combination of robust engineering controls and appropriate PPE. The causality is simple: prevent the compound from contacting the user or being released into the laboratory environment.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Safety Stations: An ANSI-approved eyewash station and safety shower must be immediately accessible (within 10 seconds of travel time) in any area where this compound is handled.[11]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a higher risk of splashing or energetic reaction.[8][9]

  • Skin Protection:

    • A flame-resistant lab coat must be worn and kept fully fastened.

    • Wear long pants and closed-toe shoes.[11]

    • Gloves: At a minimum, 4mil nitrile examination gloves are required for handling the solid.[11] If working with solutions or for extended periods, double-gloving or using heavier-duty nitrile or neoprene gloves is recommended. Always check the glove manufacturer's specifications for chemical compatibility. Remove gloves carefully to avoid skin contamination.[8]

  • Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is necessary. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[13]

G Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Certification prep_2 Don Required PPE (Goggles, Lab Coat, Gloves) prep_1->prep_2 prep_3 Locate Emergency Equipment (Eyewash, Shower, Extinguisher) prep_2->prep_3 handle_1 Transfer Compound from Storage to Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Weigh Solid Carefully to Minimize Dust handle_1->handle_2 handle_3 Perform Chemical Reaction or Procedure handle_2->handle_3 clean_1 Quench Reaction (if applicable) handle_3->clean_1 Procedure Complete clean_2 Segregate Waste into Labeled Hazardous Waste Container clean_1->clean_2 clean_3 Decontaminate Glassware and Work Surface clean_2->clean_3 clean_4 Remove PPE and Wash Hands Thoroughly clean_3->clean_4

Caption: Standard laboratory workflow for handling the target compound.

Section 4: Protocols for Safe Handling and Storage

Adherence to strict protocols is essential for mitigating the risks associated with this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before retrieving the compound, ensure all engineering controls are active and all required PPE is correctly worn as described in Section 3.

  • Transfer: Transport the sealed container of this compound to the chemical fume hood.

  • Weighing: To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid onto weighing paper or into a tared container. Perform this action deep within the fume hood to ensure any airborne particles are captured.

  • Addition: When adding to a solvent or reaction mixture, do so slowly and in a controlled manner. Be mindful of any potential exotherms, especially if the reaction involves reducing agents.

  • Post-Handling: Tightly reseal the primary container. Decontaminate the spatula and the work surface within the fume hood.

Storage Protocol:

  • Conditions: Store the compound in a cool, dry, and well-ventilated area.[12][14] Some suppliers recommend storage at room temperature under a nitrogen atmosphere to ensure long-term stability.[4]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8]

  • Segregation: Crucially, store this compound away from incompatible materials. This includes:

    • Strong Reducing Agents

    • Strong Acids

    • Strong Oxidizing Agents

    • Bases

  • Security: Store in a secured or locked cabinet to prevent unauthorized access.[9]

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an emergency can significantly reduce injury.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if easy to do. Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][15] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink a glass of water.[15] Call a poison control center or seek immediate medical attention.[9]

Spill Response: For any spill, the first priorities are to ensure personnel safety and prevent the spread of contamination.

G start Spill Occurs q1 Is anyone injured or in immediate danger? start->q1 a1_yes Call Emergency Services (911). Provide First Aid if trained. q1->a1_yes Yes a1_no Evacuate immediate area. Alert colleagues. q1->a1_no No q2 Is the spill small (<5g) and contained in a fume hood? a1_no->q2 a2_yes Trained personnel with full PPE can proceed with cleanup. q2->a2_yes Yes a2_no Call EH&S / Emergency Response. Secure the area. Do not attempt cleanup. q2->a2_no No cleanup_1 Cover spill with inert absorbent (vermiculite, sand). a2_yes->cleanup_1 cleanup_2 Carefully sweep material into a labeled hazardous waste container. cleanup_1->cleanup_2 cleanup_3 Decontaminate the area with an appropriate solvent. cleanup_2->cleanup_3 cleanup_4 Dispose of all materials as hazardous waste. cleanup_3->cleanup_4

Caption: Decision tree for responding to a chemical spill.

Fire Response:

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool nearby containers.[9]

  • Hazards: The compound is combustible. Fire will produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

  • Firefighter Protection: Responders must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][16]

Section 6: Stability and Reactivity Profile

Understanding the chemical stability is key to preventing hazardous reactions.

  • Reactivity: The compound is generally stable under recommended storage conditions.[14] However, the nitro group makes it susceptible to reduction, which can be highly exothermic.

  • Incompatible Materials: Avoid contact with:

    • Strong Reducing Agents: Can cause a violent reaction.

    • Strong Acids and Bases: Can cause decomposition.

    • Strong Oxidizing Agents: May increase fire risk.[9][14]

  • Conditions to Avoid:

    • Heat, Flames, and Sparks: As a combustible solid with a nitro group, all ignition sources should be avoided.[14]

    • Dust Generation: Fine dust mixed with air can create a potential explosion hazard.

  • Hazardous Decomposition Products: Thermal decomposition or combustion will produce toxic gases, primarily oxides of nitrogen (NO, NO₂) and carbon (CO, CO₂).[9]

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Collect waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible container.[12]

  • Regulations: Do not dispose of this chemical down the drain or with general laboratory trash.[14] Disposal must be carried out by a licensed hazardous waste management company in strict accordance with all local, state, and federal regulations.[8]

References

  • Nitrobenzene - Incident management. GOV.UK. [Link]
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  • Synthesis and Characterization of some new Pyrazoline Derivatives. International Journal of ChemTech Research. [Link]
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  • 3-Nitropyrazole | C3H3N3O2 | CID 123419. PubChem - NIH. [Link]
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  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
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  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
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  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: A Modular Approach to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthetic strategy is designed for clarity and reproducibility, proceeding through a stable, isolable intermediate, 2-(1H-pyrazol-3-yl)pyridine. The initial phase involves the formation of an enaminone from 2-acetylpyridine, followed by a classical cyclocondensation with hydrazine to form the pyridinyl-pyrazole core. The subsequent phase details the regioselective nitration of this intermediate to yield the target compound. Each step is accompanied by mechanistic insights, safety protocols, and characterization guidelines to ensure both success and safety in the laboratory.

Introduction and Strategic Overview

The 2-(Pyrazol-3-yl)pyridine scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] The introduction of a nitro group at the 4-position of the pyrazole ring further enhances its utility, serving as a key functional handle for subsequent chemical modifications or as a critical pharmacophoric element.[1]

The synthesis protocol outlined herein follows a logical and robust two-stage pathway:

  • Construction of the Pyridinyl-Pyrazole Core: This stage begins with the synthesis of an enaminone intermediate, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, from commercially available 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then readily converted to 2-(1H-pyrazol-3-yl)pyridine via a cyclocondensation reaction with hydrazine hydrate. This method is highly efficient and provides a clean product.[5][6][7][8]

  • Regioselective Nitration: The second stage involves the electrophilic nitration of the 2-(1H-pyrazol-3-yl)pyridine intermediate. The pyrazole ring is susceptible to electrophilic attack, and under controlled conditions, the nitro group is selectively introduced at the C4 position, yielding the final product, this compound.[9][10]

This modular approach allows for the isolation and characterization of the key intermediate, providing a convenient checkpoint for purity and yield assessment before proceeding to the final, more energetic nitration step.

Overall Synthetic Workflow

The complete synthesis is a three-step, two-part process starting from 2-acetylpyridine.

Synthesis_Workflow cluster_part1 Part 1: Pyrazole Core Synthesis cluster_part2 Part 2: Nitration A 2-Acetylpyridine B (E)-3-(Dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one A->B  Step 1  DMF-DMA, Xylene, Reflux   C 2-(1H-Pyrazol-3-yl)pyridine B->C  Step 2  Hydrazine Hydrate, EtOH, 60°C   D This compound C->D  Step 3  HNO₃, H₂SO₄, 0-10°C  

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine Intermediate

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Mechanistic Principle: This reaction is a condensation between the activated methyl group of 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a formyl group equivalent and a dimethylamino group, leading to the formation of a stable, conjugated enaminone.[11][12][13]

Materials and Reagents:

Reagent M.W. Amount Moles
2-Acetylpyridine 121.14 g/mol 2.0 g 16.5 mmol
DMF-DMA 119.16 g/mol 7.84 g (8.6 mL) 65.8 mmol
Xylene - 11 mL -

| Hexane | - | 10 mL | - |

Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (2.0 g, 16.5 mmol) and xylene (11 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.84 g, 8.6 mL, 65.8 mmol).

  • Heat the reaction mixture to 110°C and stir vigorously for 16 hours. The solution will typically turn from pale yellow to a deep orange/red color.

  • After 16 hours, cool the mixture to room temperature.

  • Add hexane (10 mL) to the flask and stir for 20 minutes at room temperature, then cool in an ice bath (0-5°C) for another 30 minutes to facilitate precipitation.

  • A yellow precipitate will form. Collect the solid by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the solid product under vacuum to yield (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one.[14]

Trustworthiness Check (Self-Validation):

  • Expected Yield: ~85-95%.

  • Appearance: Yellow crystalline powder.[14]

  • Melting Point: 126-130°C.[14]

  • Confirmation: The product can be confirmed by ¹H NMR spectroscopy, observing the characteristic vinyl protons and the singlet for the N(CH₃)₂ group.

Step 2: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

Mechanistic Principle: This is a classic pyrazole synthesis involving the cyclocondensation of the enaminone intermediate with hydrazine.[5][15] The reaction proceeds via an initial nucleophilic attack of hydrazine, followed by intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazole ring.

Mechanism_Step2 cluster_mech Cyclocondensation Mechanism Enaminone Enaminone Intermediate Addition Addition/ Elimination Enaminone->Addition + Hydrazine Hydrazine H₂N-NH₂ Hydrazine->Addition Cyclization Intramolecular Cyclization Addition->Cyclization - HN(CH₃)₂ Pyrazole 2-(1H-Pyrazol-3-yl)pyridine Cyclization->Pyrazole - H₂O (Aromatization)

Caption: Mechanism for pyrazole formation from an enaminone and hydrazine.

Materials and Reagents:

Reagent M.W. Amount Moles
Enaminone (from Step 1) 176.22 g/mol 1.0 g 5.67 mmol
Hydrazine Hydrate (~64% N₂H₄) 50.06 g/mol ~2.0 mL Excess

| Ethanol (95%) | - | 3.5 mL | - |

Protocol:

  • In a 25 mL round-bottom flask, dissolve the enaminone intermediate (1.0 g, 5.67 mmol) in ethanol (3.5 mL).

  • Add hydrazine hydrate (~2 mL) to the solution.

  • Heat the reaction mixture to 60°C and stir for 30-60 minutes. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude product, which is often a pale yellow solid of sufficient purity for the next step. If necessary, it can be recrystallized from an appropriate solvent system like ethanol/water or purified by column chromatography.[16]

Trustworthiness Check (Self-Validation):

  • Expected Yield: >95%.[16]

  • Appearance: Pale yellow solid.[16]

  • Melting Point: Literature values vary, but a sharp melting point indicates purity.

  • Confirmation: The structure is confirmed by ¹H NMR, showing the disappearance of the enaminone protons and the appearance of pyrazole ring protons, and by mass spectrometry to confirm the molecular weight of 145.16 g/mol .[16][17]

Part 2: Synthesis of this compound

Step 3: Nitration of 2-(1H-Pyrazol-3-yl)pyridine

Mechanistic Principle: This is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring is relatively electron-rich and is attacked by the nitronium ion. The substitution occurs preferentially at the C4 position, which is electronically activated and sterically accessible, to yield the desired product.[9][10]

⚠️ SAFETY WARNING: This procedure involves the use of highly corrosive and strong oxidizing acids. Handle with extreme caution in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The reaction can be exothermic; maintain strict temperature control. Add reagents slowly and ensure adequate cooling.

Materials and Reagents:

Reagent M.W. Amount Notes
2-(1H-Pyrazol-3-yl)pyridine 145.16 g/mol 500 mg 3.44 mmol
Sulfuric Acid (conc., 98%) 98.08 g/mol 2.5 mL -
Nitric Acid (conc., 70%) 63.01 g/mol 0.5 mL -

| Crushed Ice/Water | - | ~25 g | For quenching |

Protocol:

  • In a 25 mL round-bottom flask, carefully add concentrated sulfuric acid (2.5 mL). Cool the flask in an ice/salt bath to 0°C.

  • Slowly and portion-wise, add the 2-(1H-pyrazol-3-yl)pyridine (500 mg, 3.44 mmol) to the cold sulfuric acid with stirring. Ensure the temperature does not rise above 10°C. The solid should dissolve to form a clear solution.

  • In a separate vial, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (0.5 mL) to concentrated sulfuric acid (0.5 mL) while cooling in an ice bath.

  • Using a dropping funnel or a pipette, add the pre-cooled nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid. Maintain the reaction temperature between 0°C and 10°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours.

  • Monitor the reaction progress by TLC (a more polar spot should appear for the product).

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto ~25 g of crushed ice in a beaker with vigorous stirring. This quenching step is highly exothermic.

  • The product may precipitate out of the acidic solution. If not, carefully neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH ~7. Perform this neutralization slowly in an ice bath.

  • The resulting precipitate is the crude product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure this compound.

Trustworthiness Check (Self-Validation):

  • Expected Yield: Moderate to good (50-70%), depending on reaction control.

  • Appearance: Typically a yellow or off-white solid.

  • Molecular Weight: 190.16 g/mol .[18]

  • Confirmation: The structure is confirmed by ¹H NMR (disappearance of the pyrazole C4-H signal), IR spectroscopy (presence of characteristic N-O stretching bands for the nitro group), and mass spectrometry (M+H⁺ at m/z 191.1).

Product Characterization Summary

CompoundM.W. ( g/mol )AppearanceExpected ¹H NMR Signals (Illustrative)
Enaminone Intermediate 176.22Yellow Powderδ ~8.6 (d, Py-H6), 7.8-8.0 (m, Py-H), 7.4 (m, Py-H), 5.7 (d, vinyl-H), 3.1 (s, N(CH₃)₂), 2.9 (s, N(CH₃)₂)
2-(1H-Pyrazol-3-yl)pyridine 145.16Pale Yellow Solidδ ~13.0 (br s, NH), 8.6 (d, Py-H6), 7.7-7.8 (m, Py-H), 7.6 (d, Pz-H5), 7.2 (m, Py-H), 6.8 (d, Pz-H4)[16]
Final Product 190.16Yellow/Off-white Solidδ ~14.0 (br s, NH), 8.8 (s, Pz-H5), 8.7 (d, Py-H6), 8.0-8.2 (m, Py-H), 7.5 (m, Py-H)

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Application Notes and Protocols for the Purification of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the purification of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for achieving high purity of the target compound. The protocols described herein are grounded in the fundamental principles of separation science and are supplemented with expert insights to facilitate efficient and effective purification. This guide covers recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), complete with step-by-step instructions, troubleshooting advice, and the rationale behind experimental choices.

Introduction: The Importance of Purity for this compound

This compound is a heterocyclic building block of significant interest, primarily utilized as an intermediate in the synthesis of kinase inhibitors for cancer therapy and in the development of novel pesticides and herbicides.[1] The presence of impurities, even in trace amounts, can have a profound impact on the outcome of subsequent synthetic steps and the biological activity of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, robust and efficient purification strategies are paramount to ensure the quality, reproducibility, and safety of the end products.

This guide is designed to provide a comprehensive overview of the most effective techniques for the purification of this compound, empowering researchers to obtain this critical intermediate in a highly purified form.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the cornerstone of developing effective purification protocols. The table below summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₈H₆N₄O₂[3][4]
Molecular Weight 190.16 g/mol [3]
Appearance Likely a solid at room temperatureGeneral knowledge
Predicted Boiling Point 433.0 ± 30.0 °C[2]
Predicted Density 1.447 ± 0.06 g/cm³[2]
Predicted LogP 1.3799[3]
Topological Polar Surface Area (TPSA) 84.71 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
pKa (Pyridine moiety) ~5.2 (for pyridine)[5]
pKa (Pyrazole moiety) ~2.5 (for pyrazole)[5][6]

The presence of both a pyridine ring (basic) and a pyrazole ring (weakly acidic/basic) along with a nitro group (electron-withdrawing) suggests that the molecule has a moderate polarity. The predicted LogP of 1.3799 indicates a preference for moderately polar to nonpolar organic solvents over water. These properties are critical for selecting appropriate solvents for recrystallization and mobile phases for chromatography.

Purification Strategies: A Multi-faceted Approach

The optimal purification strategy for this compound will depend on the nature and quantity of impurities present in the crude material. A multi-tiered approach, often involving a combination of techniques, is typically the most effective.

Figure 1: A general workflow for the purification of this compound.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

The Underlying Principle

The ideal recrystallization solvent will dissolve the crude material at an elevated temperature but will have low solubility for the target compound at lower temperatures, while the impurities remain either fully soluble or insoluble at all temperatures.

Solvent Selection: A Critical Step

The choice of solvent is paramount for successful recrystallization. Based on the physicochemical properties of this compound, the following solvents and solvent systems should be considered for screening:

Solvent/SystemRationale
Ethanol Often a good starting point for polar compounds.[7]
Isopropanol Similar to ethanol, can offer different solubility profiles.
Ethyl Acetate A moderately polar solvent that may effectively dissolve the compound when hot.
Toluene A non-polar aromatic solvent; may be suitable for less polar impurities.
Hexane/Ethyl Acetate Mixture A common non-polar/polar mixture allowing for fine-tuning of polarity.
Ethanol/Water Mixture Adding water as an anti-solvent to an ethanolic solution can induce crystallization.[7]
Protocol for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in the candidate solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization
ProblemPossible CauseSolution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add more solvent, or switch to a lower boiling point solvent.
No crystal formation The solution is not sufficiently saturated, or the compound is too soluble at low temperatures.Evaporate some of the solvent and re-cool. Scratch the inside of the flask with a glass rod to induce nucleation.
Low recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Minimize the amount of hot solvent used. Ensure thorough cooling.

Column Chromatography: For More Challenging Separations

When recrystallization is insufficient to remove impurities with similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.

The Causality Behind Separation

The separation is governed by the polarity of the compound, the stationary phase, and the mobile phase. For a polar stationary phase like silica gel, more polar compounds will have stronger interactions and thus elute later than less polar compounds.

Key Experimental Parameters
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio is optimized using Thin Layer Chromatography (TLC).

  • TLC for Method Development: Before running the column, it is crucial to determine the optimal eluent composition using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Figure 2: Step-by-step workflow for purification by column chromatography.

Preparative HPLC: For High-Purity Requirements

For applications demanding the highest purity, such as in late-stage drug development, preparative HPLC is the ultimate purification tool. It offers superior resolution and efficiency compared to standard column chromatography.

Principles of Preparative HPLC

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of material.[1][8] The goal is to maximize throughput while achieving the desired purity.[9]

Method Development and Scale-Up

An analytical HPLC method is first developed to achieve good separation of the target compound from its impurities. This method is then scaled up for preparative-scale purification.

  • Column Selection: For a compound with aromatic and polar functionalities like this compound, a reversed-phase C18 or a Phenyl-Hexyl column can be effective.[10] Phenyl-Hexyl columns offer alternative selectivity through π-π interactions.[10]

  • Mobile Phase: A common mobile phase for reversed-phase chromatography is a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Protocol for Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method that provides good resolution between the target compound and its impurities.

  • Scale-Up Calculation: Calculate the appropriate flow rate and injection volume for the preparative column based on the analytical method parameters.

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent.

  • Purification Run: Perform the preparative HPLC run, collecting fractions based on the detector signal (typically UV).

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation.

Conclusion

The purification of this compound is a critical step in its utilization for pharmaceutical and agrochemical synthesis. This guide has provided a detailed framework for achieving high purity through recrystallization, column chromatography, and preparative HPLC. The choice of method will be dictated by the specific purity requirements and the nature of the impurities. By understanding the underlying principles and following the detailed protocols, researchers can confidently and efficiently purify this important synthetic intermediate.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
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Application Note: Comprehensive NMR Analysis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, step-by-step protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. The molecular formula of this compound is C₈H₆N₄O₂ with a molecular weight of 190.16 g/mol .[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It covers sample preparation, acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectra, and a detailed guide to spectral interpretation for unambiguous structural elucidation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often used as an intermediate in the synthesis of kinase inhibitors for cancer treatment and in the development of novel agrochemicals.[3] Accurate structural characterization is paramount for understanding its reactivity and biological activity. NMR spectroscopy is a powerful, non-destructive analytical technique for the definitive structural elucidation of organic molecules in solution.

This application note outlines a robust protocol for acquiring and interpreting a full suite of NMR data for this specific molecule. By combining ¹H, ¹³C, DEPT-135, COSY, and HSQC experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Experimental Design & Rationale

A multi-faceted NMR approach is necessary to overcome the challenges posed by the compound's structure, which includes two interconnected heteroaromatic rings and a strongly electron-withdrawing nitro group.

One-Dimensional NMR
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, this experiment generally requires a higher sample concentration or longer acquisition time.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[4][5][6][7][8][9] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are not observed.[6][7][8] This simplifies the interpretation of the standard ¹³C spectrum.

Two-Dimensional NMR
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[10] It is essential for mapping the proton connectivity within the pyridine and pyrazole rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to carbon atoms.[10][11] It provides a definitive link between the ¹H and ¹³C assignments for all protonated carbons.

The logical flow of these experiments allows for a systematic and self-validating approach to structure elucidation.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Structural Elucidation 1H_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC Provides ¹H dimension 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC Provides ¹³C dimension Structure Unambiguous Structure of this compound 13C_NMR->Structure Confirms carbon count DEPT-135 DEPT-135 (Carbon Multiplicity) DEPT-135->13C_NMR Aids assignment COSY->Structure Confirms proton network HSQC->Structure Links proton & carbon data

Caption: Workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation

High-quality NMR spectra depend critically on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[12]

  • Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[13]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many organic compounds due to its excellent dissolving properties.[12] Other potential solvents include DMSO-d₆ or Acetone-d₆, though the choice can affect chemical shifts.[14][15]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[12][16] Gentle vortexing may be required to ensure complete dissolution.

  • Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry, unscratched 5 mm NMR tube.[16][17]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added. Typically, one drop of TMS per 5-10 mL of deuterated solvent is sufficient.[13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[16][17] Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[17]

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C{¹H} NMR DEPT-135 COSY HSQC
Spectrometer Freq. 400 MHz101 MHz101 MHz400 MHz400 MHz (¹H), 101 MHz (¹³C)
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Spectral Width -2 to 12 ppm-10 to 200 ppm-10 to 200 ppm-2 to 12 ppm (F1, F2)-2 to 12 ppm (F2), -10 to 200 ppm (F1)
Number of Scans (NS) 161024256816
Relaxation Delay (d1) 2 s2 s2 s1.5 s1.5 s
Pulse Angle 30-45°30-45°135°90°90°

Spectral Interpretation and Predicted Data

The following section details the expected NMR signals for this compound based on the analysis of its constituent rings and the electronic effects of its substituents.

G cluster_mol cluster_labels mol H5_label H5' H3_label H3' H4_label H4' H6_label H6' C5_label C5 NH_label NH

Caption: Structure of this compound with key proton labels.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • Pyridine Ring Protons: The pyridine ring is a six-membered aromatic system. The protons will appear in the aromatic region (typically δ 7.0-9.0 ppm).

    • H6': Expected to be the most downfield proton due to its proximity to the electronegative nitrogen atom. It will likely appear as a doublet of doublets (dd).

    • H3', H4', H5': These protons will form a complex multiplet system. Their exact chemical shifts are influenced by the pyrazole substituent.

  • Pyrazole Ring Proton:

    • H5: This proton is on the carbon adjacent to the nitro group. The strong electron-withdrawing nature of the NO₂ group will shift this proton significantly downfield, likely appearing as a sharp singlet.

    • NH Proton: The N-H proton of the pyrazole ring is exchangeable and often appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. It may not be observed if deuterium exchange with the solvent occurs.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
  • Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the pyrazole ring (C2') and the carbon adjacent to the nitrogen (C6') will have characteristic shifts.

  • Pyrazole Ring Carbons:

    • C3: This carbon is attached to the pyridine ring and will be a quaternary carbon.

    • C4: This carbon bears the nitro group, causing a significant downfield shift. It is also a quaternary carbon.

    • C5: This is the only protonated carbon on the pyrazole ring.

  • DEPT-135: This experiment will show positive signals for the five CH carbons (H5, H3', H4', H5', H6') and no negative signals (no CH₂ groups). The three quaternary carbons (C3, C4, C2') will be absent.

Table of Predicted Chemical Shifts and Multiplicities:

Atom Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm) DEPT-135
NHVariable (Broad)br s--
C3--~145-155Absent
C4--~135-145Absent
C5~8.0-8.5s~125-135Positive
C2'--~150-160Absent
C3'~7.5-7.9m~120-125Positive
C4'~7.2-7.6m~135-140Positive
C5'~7.0-7.4m~120-125Positive
C6'~8.5-8.8d~148-152Positive

Note: These are estimated values. Actual chemical shifts can vary based on experimental conditions.[14][15]

Interpreting 2D Spectra
  • COSY: Cross-peaks will confirm the connectivity within the pyridine ring. A strong correlation will be seen between H6' and H5', H5' and H4', and H4' and H3'. No cross-peaks are expected for the pyrazole H5 proton, confirming it is an isolated spin system.

  • HSQC: This spectrum will definitively link each proton to its attached carbon. For example, a cross-peak will appear at the coordinates of the chemical shift of H6' (¹H axis) and C6' (¹³C axis). This allows for the unambiguous assignment of all protonated carbons.

Troubleshooting

  • Broad Peaks: May be caused by sample aggregation at high concentrations, the presence of paramagnetic impurities, or unresolved coupling.[13] Diluting the sample or re-filtering can help.

  • Missing NH Signal: The N-H proton signal can be very broad or absent due to exchange with residual water or deuterated solvent.[18] Running the experiment in a non-protic solvent like DMSO-d₆ can sometimes help in observing this peak.

  • Low Signal-to-Noise (especially in ¹³C): Increase the number of scans or prepare a more concentrated sample.[17] Ensure proper instrument tuning and shimming.

Conclusion

The combination of one-dimensional and two-dimensional NMR experiments provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and systematic interpretation outlined in this application note, researchers can confidently assign all proton and carbon signals, ensuring the structural integrity of this important chemical entity for its downstream applications.

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Application Note: Protocols for the In Vitro Characterization of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring system is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Specifically, compounds integrating pyrazole and pyridine moieties have emerged as potent modulators of critical cellular signaling pathways, frequently targeting protein kinases.[4][5] This application note provides a detailed, field-tested guide for the initial in vitro characterization of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine , a molecule representative of this promising chemical class. We present two robust, sequential protocols: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess cellular cytotoxicity. These methods are designed to provide researchers and drug development professionals with a comprehensive preliminary profile of the compound's biological potential.

Introduction: The Scientific Rationale

The compound this compound is identified as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[6] Kinases are enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins, and their aberrant activity is a hallmark of many diseases.[4] Therefore, the logical first step in characterizing this compound is to assess its ability to directly inhibit a representative protein kinase in a purified, cell-free system.

However, potent enzyme inhibition does not always translate to efficacy in a cellular context. Factors such as cell membrane permeability, metabolic stability, and potential off-target effects can significantly alter a compound's activity.[7] Consequently, a secondary cell-based assay is crucial to measure the compound's impact on cell viability. The MTT assay, a well-established colorimetric method, measures the metabolic activity of cells, providing a reliable proxy for cytotoxicity.[8] By comparing the concentration required for 50% enzyme inhibition (IC₅₀) from the biochemical assay with the concentration causing 50% cell death (CC₅₀) from the cytotoxicity assay, we can derive a preliminary therapeutic index and gain insight into the compound's specificity.

Part 1: Biochemical Profiling - Kinase Inhibition Assay

This section details a fluorescence polarization (FP)-based assay, a homogenous and highly sensitive method well-suited for high-throughput screening of kinase inhibitors.[9][10]

Principle of the Assay

The assay measures the phosphorylation of a fluorescently labeled peptide substrate by a target kinase. The core principle relies on the change in the speed of molecular rotation (tumbling) of the fluorescent peptide.

  • Initial State: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in a low fluorescence polarization signal.

  • Kinase Activity: In the presence of ATP, the kinase phosphorylates the peptide.

  • Detection: A phosphospecific antibody, which is much larger than the peptide, is introduced. This antibody binds specifically to the newly phosphorylated peptide.

  • Signal Change: The resulting large fluorescent complex tumbles much more slowly in solution, leading to a significant increase in the fluorescence polarization signal.[9]

An inhibitor like this compound will prevent peptide phosphorylation, thus keeping the FP signal low. The magnitude of this effect is directly proportional to the inhibitor's potency.

Experimental Workflow: Kinase Inhibition Assay

FP_Kinase_Assay cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis A Prepare serial dilution of 2-(4-Nitro-1H-pyrazol- 3-yl)pyridine in DMSO C Dispense compound dilutions and controls into 384-well plate A->C B Prepare Kinase, Peptide Substrate, and ATP working solutions D Add Kinase and Peptide Substrate B->D C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C E->F G Terminate reaction and add Phosphospecific Antibody/Tracer solution F->G H Incubate at RT G->H I Read Fluorescence Polarization (mP) H->I J Calculate % Inhibition and determine IC₅₀ I->J

Caption: Workflow for the Fluorescence Polarization (FP) kinase inhibition assay.

Detailed Protocol: IC₅₀ Determination

Materials and Reagents:

  • Target Protein Kinase (e.g., JNK1, PIM-1, or a commercially available kinase panel)

  • Fluorescently-labeled peptide substrate specific to the kinase

  • ATP (Adenosine 5'-triphosphate)

  • Phosphospecific Antibody

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Dimethyl Sulfoxide), molecular biology grade

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Termination Buffer

  • Low-volume, black, 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.5 µM). This will be your source plate.

    • Prepare a similar dilution series for the positive control, Staurosporine.

  • Assay Plate Setup (Final Assay Volume: 20 µL):

    • Add 200 nL of the compound dilutions from the source plate to the appropriate wells of the 384-well assay plate.

    • Controls: Add 200 nL of 100% DMSO to "negative control" (0% inhibition) and "positive control" wells. Add 200 nL of the Staurosporine dilution series to its designated wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Peptide master mix in assay buffer. The final concentration of each component should be optimized based on the enzyme's activity.

    • Add 10 µL of the 2X Kinase/Peptide mix to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibitors can be identified effectively.[11]

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plate and incubate for 60 minutes at 30°C.[9]

  • Termination and Detection:

    • Add 10 µL of Termination Buffer containing the phosphospecific antibody to each well. This stops the kinase reaction.

    • Incubate for at least 60 minutes at room temperature, protected from light.

    • Read the plate on a plate reader equipped with appropriate filters for fluorescence polarization.

Data Analysis
  • Calculate Percent Inhibition:

    • Average the raw FP values (in mP units) for the control wells.

    • Use the following formula for each compound concentration: % Inhibition = 100 * (1 - [(Sample_mP - Positive_Control_mP) / (Negative_Control_mP - Positive_Control_mP)])

  • Determine IC₅₀:

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that reduces enzyme activity by 50%.[7]

ParameterDescriptionTypical Value
IC₅₀ 50% Inhibitory ConcentrationDependent on compound potency
Hill Slope Steepness of the curve~1.0
Z'-factor Assay quality metric> 0.5 for a robust assay

Part 2: Cell-Based Profiling - Cytotoxicity Assay

This protocol uses the MTT assay to measure the cytotoxic effects of the test compound on a relevant cancer cell line (e.g., HepG2, a liver cancer line against which pyrazolyl pyridine conjugates have shown activity).[5]

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of living cells.[8][12]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Prepare compound dilutions and treat cells B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO or SDS) F->G H Incubate overnight (or until crystals dissolve) G->H I Read absorbance at 570 nm H->I J Calculate % Viability and determine CC₅₀ I->J

Caption: General workflow for the MTT cell cytotoxicity assay.

Detailed Protocol: CC₅₀ Determination

Materials and Reagents:

  • Human cancer cell line (e.g., HepG2, ATCC® HB-8065™)

  • Complete growth medium (e.g., Eagle's Minimum Essential Medium + 10% FBS + 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (Test Compound)

  • Staurosporine or Doxorubicin (Positive Control)

  • MTT Reagent (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Humidified CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to an optimal density (e.g., 5,000 - 10,000 cells/well) in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound and positive control in complete growth medium from your 10 mM DMSO stock.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Controls: Include wells with medium only (blank), cells with medium containing the highest concentration of DMSO used (vehicle control), and cells treated with the positive control.[13]

    • Incubate the plate for an appropriate duration (typically 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of Solubilization Buffer (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank (medium only) wells from all other values.

    • The vehicle control (DMSO-treated cells) represents 100% viability.

    • Use the following formula: % Viability = 100 * (Absorbance_Sample / Absorbance_Vehicle_Control)

  • Determine CC₅₀:

    • Plot % Viability versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the CC₅₀, which is the concentration that reduces cell viability by 50%.

ParameterDescriptionInterpretation
CC₅₀ 50% Cytotoxic ConcentrationThe concentration of the compound required to kill 50% of the cells.
Selectivity Index (SI) SI = CC₅₀ / IC₅₀A higher SI value (>10) is desirable, indicating the compound is more potent against its target than it is toxic to cells.[7]

Conclusion and Next Steps

These protocols provide a robust framework for the initial in vitro evaluation of this compound. The biochemical kinase assay will define its potency and direct inhibitory activity against a specific molecular target, while the cell-based cytotoxicity assay will assess its efficacy and safety profile in a biological context. A compound exhibiting a low nanomolar IC₅₀ in the kinase assay and a micromolar CC₅₀ in the cytotoxicity assay would be considered a promising lead for further development. Subsequent studies could involve screening against a broader panel of kinases to determine selectivity, exploring alternative cell lines, and conducting mechanism-of-action assays to confirm on-target activity within the cell.

References

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Sources

Application Notes & Protocols: Evaluating the Cellular Effects of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole ring, a structural motif prevalent in molecules with a broad spectrum of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Notably, this specific scaffold serves as a key intermediate in the synthesis of novel kinase inhibitors for cancer therapy.[3][4] The presence of the nitro group can also contribute significantly to the molecule's biological effects, often through redox-mediated mechanisms that can induce cellular toxicity.[5]

This guide provides a comprehensive suite of cell-based assay protocols designed to systematically evaluate the biological activity of this compound. As a potential kinase inhibitor, the primary hypothesis is that this compound will impact cell viability, proliferation, and survival by modulating key signaling pathways. The protocols herein are structured to first establish a foundational understanding of the compound's cytotoxic and cytostatic effects, followed by more mechanistic assays to dissect its mode of action, including its influence on apoptosis, cell cycle progression, and specific signaling cascades like the NF-κB pathway.

These protocols are intended for researchers, scientists, and drug development professionals. They are designed to be self-validating systems, with explanations of the scientific principles and causality behind experimental choices to ensure robust and reproducible data generation.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial step in characterizing any potential therapeutic compound is to determine its effect on cell viability and to quantify its cytotoxic potential. This allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50), which is crucial for designing subsequent mechanistic studies. We will describe two common and complementary assays: an MTT assay to measure metabolic activity as an indicator of viability, and a Lactate Dehydrogenase (LDH) assay to directly measure cytotoxicity via membrane integrity loss.[6]

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that quantifies the metabolic activity of living cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition A Seed cells in a 96-well plate B Allow cells to adhere (e.g., 24 hours) A->B D Treat cells with compound (e.g., 24, 48, 72 hours) B->D C Prepare serial dilutions of This compound C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO, HCl/isopropanol) F->G H Read absorbance at 570 nm on a microplate reader G->H I Calculate % viability and determine IC50 value H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your chosen cancer cell line (e.g., HeLa, A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Also include wells for "untreated" (medium only) and "vehicle control." Incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

ParameterRecommended Value
Cell Density5,000 - 10,000 cells/well
Compound Conc. Range0.1 µM - 100 µM (log dilutions)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final)
SolubilizerDMSO or Acidified Isopropanol
Absorbance Wavelength570 nm
Protocol 1.2: LDH Assay for Cytotoxicity

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[7] This provides a direct measure of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is often efficient to run the MTT and LDH assays in parallel on separate plates prepared at the same time.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a positive control (cells lysed with a detergent like Triton X-100) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release.

Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the cytotoxic effects are established, the next logical step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anti-cancer agents.[8] Flow cytometry is a powerful tool for these analyses.[9][10]

Protocol 2.1: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[11][12]

Apoptosis_Workflow A Seed and treat cells with This compound (e.g., at IC50 concentration) B Harvest cells (including supernatant) and wash with cold PBS A->B C Resuspend cells in 1X Annexin V Binding Buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate for 15 minutes at room temperature in the dark D->E F Add additional Binding Buffer E->F G Analyze immediately by flow cytometry F->G H Gate populations: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+) G->H

Caption: Simplified canonical NF-κB signaling pathway.

Step-by-Step Protocol (Reporter Assay):

  • Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization). [13]2. Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include an unstimulated control.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of the compound.

Protocol 3.2: General Kinase Inhibitor Profiling

To confirm if this compound functions as a kinase inhibitor, a broader screening approach is necessary. This is often performed using cell-free biochemical assays or specialized cell-based assays. [14][15][16] Recommended Approaches:

  • Biochemical Kinase Assays: Utilize commercially available services or kits that test the compound against a panel of purified kinases. [][18]These assays typically measure the phosphorylation of a substrate via methods like fluorescence polarization, TR-FRET, or luminescence. [][18]This approach provides direct evidence of kinase inhibition and can reveal the compound's selectivity profile.

  • Cellular Phosphorylation Assays: Use techniques like Western blotting or specific ELISA kits to measure the phosphorylation status of a key substrate of a suspected target kinase within the cell. For example, if a specific kinase pathway is implicated, you can treat cells with the compound, stimulate the pathway, and then probe for the phosphorylated form of a downstream protein. This validates that the compound is cell-permeable and active in a cellular context. [14]

Conclusion

The systematic application of these cell-based assays will provide a robust, multi-faceted characterization of the biological effects of this compound. Starting with broad assessments of cytotoxicity and cell viability establishes a critical dose-response relationship. Subsequent investigations into apoptosis and cell cycle progression will elucidate the mechanisms of cell death or growth inhibition. Finally, targeted assays for pathways like NF-κB and broader kinase profiling will help to identify the molecular targets and signaling cascades modulated by this compound. This structured approach is fundamental in the early stages of drug discovery and development, providing the necessary data to justify further preclinical evaluation.

References

  • Al-Dhaheri, Y., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Application Notes & Protocols: Characterizing 2-(4-Nitro-1H-pyrazol-3-yl)pyridine as a Putative JNK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-(4-Nitro-1H-pyrazol-3-yl)pyridine is not a widely documented c-Jun N-terminal kinase (JNK) inhibitor in peer-reviewed literature. Therefore, this document provides a comprehensive framework and representative protocols for the characterization of any novel pyrazole-based compound, using "this compound" (herein referred to as Compound P) as a model candidate. The principles and methods described are grounded in established kinase assay methodologies.

Introduction: JNK Signaling and the Pyrazole Scaffold

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that orchestrate cellular responses to a wide array of stress stimuli, including inflammatory cytokines, oxidative stress, and DNA damage.[1][2] The JNK signaling cascade is a three-tiered system involving MAP3Ks (e.g., ASK1, MEKK1), MAP2Ks (MKK4 and MKK7), and finally the JNK isoforms (JNK1, JNK2, and JNK3).[2] Once activated via dual phosphorylation, JNKs phosphorylate a host of downstream targets, most notably the transcription factor c-Jun, regulating critical cellular processes like apoptosis, inflammation, and cell proliferation.[1][3]

Given its central role in pathophysiology, dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases, making it an attractive therapeutic target.[4] The pyrazole chemical scaffold is a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors due to its favorable geometry for interacting with the ATP-binding pocket of kinases.[5][6] Several pyrazole-containing molecules have been investigated as JNK inhibitors.[7][8][9] This guide outlines a systematic approach to determine if a novel pyrazole derivative, Compound P, is a bona fide JNK inhibitor.

Scientific Rationale & Characterization Workflow

Validating a novel kinase inhibitor requires a multi-step approach to establish its potency, cellular activity, and selectivity. The workflow is designed to answer three fundamental questions:

  • Biochemical Potency: Does Compound P directly inhibit the enzymatic activity of JNK in a cell-free system?

  • Cellular Efficacy: Can Compound P cross the cell membrane and inhibit JNK signaling in a live-cell context?

  • Selectivity: Is the inhibitory activity of Compound P specific to JNK, or does it affect other kinases?

This workflow ensures a rigorous evaluation, moving from a direct, isolated enzyme-inhibitor interaction to a more complex and physiologically relevant cellular environment.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity Profile A In Vitro Kinase Assay (Determine IC50) B Mechanism of Action (e.g., ATP Competition) A->B C Cell-Based Assay (Western Blot for p-c-Jun) B->C Proceed if potent D Confirm On-Target Effect C->D E Kinome Panel Screen (Assess Off-Target Effects) D->E Proceed if active in cells F Determine Selectivity Score E->F End Candidate Profile Established F->End Start Synthesize & Purify Compound P Start->A G cluster_0 JNK Signaling Cascade Stress Stress Stimulus (e.g., Anisomycin) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun pcJun p-c-Jun (Ser63) cJun->pcJun Gene_Expression Apoptosis, Inflammation, etc. pcJun->Gene_Expression Alters Gene Expression Inhibitor Compound P (Putative Inhibitor) Inhibitor->JNK Inhibition

Diagram 2: Inhibition of the JNK signaling pathway by a putative inhibitor.

Part 3: Kinase Selectivity Profiling

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target. [10]Off-target inhibition can lead to unexpected side effects. Kinase selectivity is typically assessed by screening the compound against a large panel of diverse kinases.

Principle

Compound P is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinases in parallel biochemical assays. The percent inhibition for each kinase is measured, providing a broad view of the compound's selectivity profile. This service is often outsourced to specialized companies. [11]

Data Interpretation

The results are often visualized as a "kinome tree" or a table listing the kinases that are inhibited above a certain threshold (e.g., >50% inhibition at 1 µM). A highly selective inhibitor will show potent inhibition of JNK1/2/3 with minimal activity against other kinases. [12]Follow-up IC50 determinations should be performed for any significant off-target hits to quantify the selectivity window (ratio of off-target IC50 to on-target IC50).

Target Kinase% Inhibition @ 1 µMSelectivity Window (vs. JNK1)
JNK1 (Target) 95% (IC50 = 100 nM) -
JNK2 (Target) 92% (IC50 = 150 nM) -
JNK3 (Target) 98% (IC50 = 50 nM) -
p38α15%>100x
ERK25%>100x
CDK245% (IC50 = 5 µM)50x
ROCK18%>100x
Table 2: Representative selectivity data for a hypothetical JNK inhibitor.

Conclusion and Best Practices

This guide provides a foundational framework for the initial characterization of "this compound" or any novel pyrazole-based compound as a JNK inhibitor.

  • Trustworthiness of Protocols: The described protocols are self-validating through the use of appropriate controls. Positive controls (known stimuli), negative controls (unstimulated cells), vehicle controls (DMSO), and loading controls (GAPDH, total protein) are essential for interpreting the results accurately.

  • Causality in Experimental Design: The workflow is designed to build a logical case for JNK inhibition. The biochemical assay confirms direct enzyme interaction, while the cell-based assay demonstrates that this interaction is relevant in a physiological context. The selectivity screen then places this on-target activity in the broader context of the human kinome.

  • Future Directions: If Compound P proves to be a potent and selective JNK inhibitor, further studies could include determining its mode of inhibition (e.g., ATP-competitive), assessing its pharmacokinetic properties, and testing its efficacy in relevant animal models of disease.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Zeke, A., et al. (2016). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews.
  • Yuan, Z., et al. (2022). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. MDPI.
  • Dhanasekaran, D.N., & Reddy, E.P. (2017). JNK-signaling: A multiplexing hub in programmed cell death. PMC - PubMed Central.
  • Kumar, S., et al. (2015). JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases. Future Medicinal Chemistry.
  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.
  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology.
  • Assay Genie. (n.d.). JNK Activity Screening Kit. Assay Genie.
  • Liu, C., et al. (2013). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC.
  • Bogoyevitch, M.A., & Arthur, S.J. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. PMC - PubMed Central.
  • Ahmed, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
  • Wityak, J., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wityak, J., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Abdel-Ghani, T.M., et al. (2024). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors. ResearchGate.
  • Reddy, T.S., et al. (2013). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
  • Lee, H., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH.

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Application Notes and Protocols for the Evaluation of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyrazole Derivatives in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1] These heterocyclic compounds have been shown to exert their effects through various mechanisms of action, such as the inhibition of critical cellular targets like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK), as well as the induction of apoptosis.[2] The versatility of the pyrazole ring allows for structural modifications that can enhance potency and selectivity, making it a fertile ground for the development of novel cancer therapeutics.[3] This document provides a comprehensive guide for the preclinical evaluation of a novel pyrazole derivative, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine , in cancer cell line studies. While specific data for this compound is emerging, the protocols and scientific rationale provided herein are based on established methodologies for analogous compounds and are designed to facilitate a thorough investigation of its anticancer potential. This compound is available from suppliers such as ChemScene.[4]

Chemical and Physical Properties

PropertyValueSource
CAS Number 192711-20-9[4]
Molecular Formula C₈H₆N₄O₂[4]
Molecular Weight 190.16[4]
Purity ≥97%[4]
Storage Room temperature, stored under nitrogen[4]

Experimental Workflow for Preclinical Evaluation

The systematic evaluation of a novel compound's anticancer activity involves a multi-step process. This workflow ensures a comprehensive understanding of the compound's efficacy and mechanism of action.

Experimental_Workflow Figure 1: General Workflow for In Vitro Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation Compound_Preparation Compound Stock Solution Preparation Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT, SRB Assay) Compound_Preparation->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Pathway_Analysis Signaling Pathway Elucidation Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Western_Blot->Pathway_Analysis

Caption: General workflow for the in vitro evaluation of a novel anticancer compound.

Part 1: Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects on a panel of cancer cell lines.[5][6] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[5]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Expected Data Presentation:

Cell LineTreatment Duration (h)IC50 (µM)
MCF-748Hypothetical Value
A54948Hypothetical Value
HeLa48Hypothetical Value

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is established, the next critical step is to investigate the underlying mechanism of action. For many pyrazole derivatives, this involves the induction of apoptosis and/or cell cycle arrest.[3][7]

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8][9]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8][9]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8][9] Acquire at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Apoptosis_Quadrants Figure 2: Apoptosis Analysis by Flow Cytometry x_axis Annexin V-FITC -> y_axis Propidium Iodide -> origin origin origin->x_axis origin->y_axis Q2 Q2 Late Apoptotic (Annexin V+/PI+) Q3 Q3 Viable (Annexin V-/PI-) Q4 Q4 Early Apoptotic (Annexin V+/PI-) y_axis_mid y_axis_mid_end y_axis_mid_end y_axis_mid->y_axis_mid_end x_axis_mid x_axis_mid_end x_axis_mid_end x_axis_mid->x_axis_mid_end

Caption: Representative quadrants for apoptosis analysis using Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[10][11] This can be analyzed by staining the DNA of fixed cells with propidium iodide and measuring the fluorescence intensity by flow cytometry.[12]

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.[10]

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] The DNA content will be proportional to the fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC50/2)Hypothetical ValueHypothetical ValueHypothetical Value
Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Protocol 4: Western Blot Analysis of Key Signaling Proteins

To further dissect the molecular mechanism, Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation.[13]

Key Protein Targets:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

  • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21, p27

  • Potential Kinase Targets: p-EGFR, p-Akt, p-ERK

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.[14]

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathways

Based on the known activities of pyrazole derivatives, this compound may modulate several key signaling pathways implicated in cancer cell survival and proliferation.

Signaling_Pathway Figure 3: Potential Signaling Pathways Modulated by Pyrazole Derivatives Tubulin Tubulin Polymerization G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Induction Kinases Kinases (EGFR, CDK, etc.) Apoptosis Apoptosis Kinases->Apoptosis Induction G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death Compound Compound Compound->Kinases Inhibition

Caption: Potential signaling pathways affected by pyrazole derivatives in cancer cells.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these protocols will provide critical insights into its potency, mechanism of action, and potential as a lead compound for further development. Positive results would warrant progression to more complex studies, including in vivo efficacy studies in animal models and further medicinal chemistry efforts to optimize its pharmacological properties.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]
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  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules, 24(15), 2759. [Link]
  • Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2016). ChemInform, 47(32). [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]
  • Pyrazoles as anticancer agents: Recent advances. (2020).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. [Link]
  • Cytotoxicity assays – what your cells don't like. (2025). BMG Labtech. [Link]
  • Basic Methods of Cell Cycle Analysis. (2023). International Journal of Molecular Sciences, 24(4), 3633. [Link]
  • Cytotoxicity Assays | Life Science Applic
  • Apoptosis and cancer: Methods and protocols: Second edition. (2015).
  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. [Link]
  • Cell Cycle Analysis by DNA Content - Protocols. (n.d.). UC San Diego Moores Cancer Center. [Link]
  • Protocols in apoptosis identification and affirmation. (2016).
  • Cell Cycle Analysis. (2017).
  • Western Blot Protocol. (n.d.). OriGene Technologies Inc.. [Link]
  • What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. (2013).
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules, 25(21), 5030. [Link]
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  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (2022). RSC Advances, 12(49), 31955-31970. [Link]
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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules, 30(23), 5678. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules, 26(11), 3199. [Link]
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). Molecules, 27(9), 2959. [Link]

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Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel anti-inflammatory agents.

Introduction: The Rationale for Investigating 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of new anti-inflammatory therapeutics with improved efficacy and fewer side effects remains a critical goal in medicine.

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of several successful drugs.[3][4] Pyrazole derivatives are well-documented for a wide range of biological activities, most notably their anti-inflammatory effects.[5][6][7] Many of these compounds exert their action by inhibiting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[5] The success of COX-2 selective inhibitors like Celecoxib, which is based on a pyrazole core, underscores the therapeutic potential of this chemical class.[4][7]

This guide focuses on This compound (CAS No. 192711-20-9), a compound that merges the established pyrazole core with a pyridine ring.[8][9] The introduction of a nitro group and a pyridine moiety can significantly influence the molecule's electronic properties, solubility, and potential interactions with biological targets. While direct anti-inflammatory studies on this specific molecule are not yet prevalent in public literature, its structural alerts warrant a systematic investigation. These application notes provide a comprehensive, multi-tiered strategy for elucidating the anti-inflammatory profile of this compound, from initial in vitro screening to in vivo validation.

PART 1: Foundational In Vitro Screening

The initial phase of investigation aims to establish a foundational understanding of the compound's activity at the cellular and enzymatic level. We will focus on key pathways and mediators known to be central to the inflammatory process.

1.1 Rationale for Initial Targets

The primary hypothesis is that this compound may modulate inflammatory responses by inhibiting pro-inflammatory enzyme activity or suppressing the production of inflammatory mediators in immune cells. The most logical starting points are:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[5] Assessing the compound's activity against both isoforms provides crucial information on its potential efficacy and gastrointestinal safety profile.

  • Immune Cell Activation: Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), they produce a cascade of inflammatory mediators, including nitric oxide (NO), prostaglandins (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11]

1.2 Experimental Workflow: In Vitro Screening

The following workflow provides a systematic approach to the initial in vitro characterization.

G cluster_0 Phase 1: In Vitro Screening A Compound Preparation This compound Stock Solution in DMSO B Cell Viability Assay (MTT) RAW 264.7 Macrophages A->B C COX-1/COX-2 Inhibition Assay (Enzyme-based, in vitro) A->C D LPS-Stimulated Macrophage Assay RAW 264.7 Cells A->D B->D Determine non-toxic concentration range G Data Analysis IC50 Determination & Selectivity Index (SI) C->G E Nitric Oxide (NO) Quantification (Griess Assay) D->E F Cytokine Quantification (ELISA) (TNF-α, IL-6, PGE2) D->F E->G F->G G cluster_1 Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription Compound Test Compound Potential Inhibition Point Compound->IKK Compound->IkB prevents degradation Compound->NFkB prevents translocation

Caption: Potential inhibition points of a test compound in the NF-κB pathway.

2.1 Protocol 3: Western Blot for NF-κB Pathway Proteins

Objective: To determine if the compound inhibits LPS-induced IκBα degradation and p65 phosphorylation, key steps in NF-κB activation.

Materials:

  • Cell lysates from Protocol 2 experiment

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Primary antibodies: anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Protein Quantification: Measure the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control (β-actin). A successful inhibitor would show reduced IκBα degradation (higher band intensity) and decreased p-p65 levels compared to the LPS-only control.

PART 3: In Vivo Validation of Anti-Inflammatory Efficacy

Rationale: While in vitro assays provide valuable mechanistic data, in vivo models are essential to confirm the therapeutic potential of a compound in a complex biological system. [1][12]The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model for screening anti-inflammatory drugs. [13]

3.1 Protocol 4: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of this compound to reduce acute inflammation in vivo.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Test compound

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

3.2 Expected In Vivo Data Summary
Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3 hr % Inhibition of Edema
Vehicle Control-X0%
Indomethacin10Y (Y < X)Significant Inhibition
Test Compound10TBDDose-dependent
Test Compound25TBDDose-dependent
Test Compound50TBDDose-dependent
Conclusion and Future Directions

This guide outlines a robust, logical, and technically sound framework for the initial anti-inflammatory evaluation of this compound. Positive results from this multi-tiered approach—specifically, potent inhibition of inflammatory mediators in vitro and significant reduction of edema in vivo—would provide a strong rationale for advancing the compound into more complex chronic inflammation models and formal preclinical development. Subsequent studies could explore its effects on other signaling pathways, conduct detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, and perform necessary safety and toxicology assessments.

References
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023-01-17). PubMed Central. [Link]
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflamm
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). preprints.org. [Link]
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019-09-05). PubMed Central. [Link]
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ijcrt.org. [Link]
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019-11-22).
  • In vivo screening method for anti inflamm
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). PubMed Central. [Link]
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC. (n.d.). PubMed Central. [Link]
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC. (2022-01-14). PubMed Central. [Link]
  • Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflamm
  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science. [Link]
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025-08-09).
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. [Link]
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022-05-13).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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  • Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. (n.d.). PubMed. [Link]
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  • IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. (n.d.). RJPN. [Link]
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  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (2023-01-26). PubMed Central. [Link]

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Application Notes and Protocols for Computational Docking of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Pyrazole-Pyridine Scaffold

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the pyrazole nucleus is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, often potentiates this activity, creating a scaffold with enhanced binding capabilities to various biological targets.

This application note focuses on 2-(4-Nitro-1H-pyrazol-3-yl)pyridine , a molecule of significant interest due to its structural features. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with specific protein residues.[2] Furthermore, the pyridine ring offers a key hydrogen bond acceptor, a common feature in many kinase inhibitors.

Recent research into structurally similar 4-(pyrazol-3-yl)-pyridines has identified them as potent inhibitors of c-Jun N-terminal kinases (JNKs).[1][3] JNKs are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress, inflammation, and apoptosis. Their dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making them an attractive target for therapeutic intervention.[1] Based on this strong precedent, this guide will use a JNK protein as a representative target to delineate a comprehensive computational docking workflow for this compound.

This document is intended for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step protocol for performing molecular docking studies, from ligand and protein preparation to the critical analysis of docking results. The methodologies described herein are designed to be robust and scientifically sound, empowering researchers to effectively probe the potential interactions of this promising compound with its putative biological targets.

I. Foundational Principles: The "Why" Behind the "How"

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The primary objective is to predict the binding mode and affinity of a ligand (in this case, this compound) within the active site of a target protein (e.g., a JNK kinase). A successful docking study not only provides a static image of the interaction but also offers invaluable insights into the energetic and structural determinants of binding.

The process relies on two key components: a search algorithm and a scoring function . The search algorithm explores the vast conformational space of the ligand and its possible orientations within the protein's binding pocket. The scoring function then estimates the binding affinity for each generated pose, allowing for the ranking of different binding modes. It is crucial to understand that the results of molecular docking are predictive and should ideally be validated by experimental data.

II. Pre-Docking Preparations: Setting the Stage for a Successful Simulation

The accuracy of any docking study is heavily contingent on the meticulous preparation of both the ligand and the target protein. Garbage in, garbage out is a particularly pertinent adage in computational chemistry.

A. Ligand Preparation: From 2D Structure to 3D Conformation

The initial representation of a small molecule is often a 2D drawing. For docking, a high-quality 3D structure with correct stereochemistry and protonation state is essential.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. Alternatively, the structure can be obtained from chemical databases like PubChem or ChemSpider. The SMILES string for this compound is O=[O-].[2]

  • Convert to 3D: Utilize a computational chemistry tool to convert the 2D structure into a 3D conformation. Most molecular modeling software packages have this functionality.

  • Energy Minimization: The initial 3D structure is often not at its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a more stable conformation. This step is critical for ensuring realistic bond lengths and angles.

  • Assign Partial Charges: The distribution of electron density in a molecule is not uniform. Assigning partial charges to each atom is crucial for accurately calculating electrostatic interactions. The Gasteiger-Marsili or AM1-BCC charge models are commonly used.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the molecule during the simulation. For this compound, the bond connecting the pyrazole and pyridine rings is a key rotatable bond.

  • Save in a Docking-Compatible Format: Save the prepared ligand in a format compatible with your chosen docking software, such as .mol2 or .pdbqt.

B. Protein Preparation: Refining the Macromolecular Target

The crystal structures of proteins obtained from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts and lack information necessary for a successful simulation.

Protocol 2: Protein Preparation (Example: JNK1, PDB ID: 2G01)

  • Select a High-Quality Crystal Structure: Choose a high-resolution crystal structure of the target protein, preferably with a co-crystallized ligand. The presence of a known binder helps in validating the docking protocol. For this example, we will use the crystal structure of JNK1 (PDB ID: 2G01).

  • Remove Non-Essential Molecules: The PDB file may contain water molecules, ions, and co-factors that are not relevant to the binding of our ligand. Carefully inspect the structure and remove any molecules that are not part of the protein or essential for its activity. In some cases, specific water molecules that mediate protein-ligand interactions should be retained.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) are appropriate for the physiological pH (around 7.4).

  • Assign Partial Charges: Similar to the ligand, assign partial charges to the protein atoms. Common force fields for proteins include AMBER and CHARMM.

  • Handle Missing Residues or Loops: Some crystal structures may have missing residues or loops. If these are far from the binding site, they can often be ignored. However, if they are in or near the active site, they may need to be modeled using loop modeling software.

  • Define the Binding Site: The search space for the docking simulation needs to be defined. This is typically a grid box centered on the active site of the protein. If a co-crystallized ligand is present, the grid box can be centered on it.

III. The Docking Workflow: A Step-by-Step Guide

Numerous software packages are available for molecular docking, both commercial (e.g., Glide, GOLD) and open-source (e.g., AutoDock Vina, LeDock).[4] The following protocol provides a general workflow using the widely accessible AutoDock Vina.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Input Files: You will need the prepared ligand in .pdbqt format and the prepared protein in .pdbqt format.

  • Define the Search Space (Grid Box): Using AutoDock Tools (ADT) or another molecular visualization program, define the coordinates and dimensions of the grid box that encompasses the active site of the protein.

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Analyze the Output: AutoDock Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

IV. Post-Docking Analysis: Interpreting the Results

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.

A. Quantitative Analysis
ParameterDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger binding.[5]
Root Mean Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference pose (e.g., a co-crystallized ligand).Lower RMSD values (typically < 2.0 Å) suggest a more accurate prediction of the binding mode.[5][6]
Inhibition Constant (Ki) A calculated value derived from the binding affinity that represents the concentration of inhibitor required to produce half-maximum inhibition.Lower Ki values indicate a more potent inhibitor.
B. Qualitative Analysis: Visual Inspection of Binding Poses

Visualizing the docked poses is crucial for understanding the interactions between the ligand and the protein. Use molecular visualization software such as PyMOL, Chimera, or Discovery Studio to inspect the top-ranked poses.

Key Interactions to Look For:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged residues.

When analyzing the binding mode of this compound in the active site of JNK1, pay close attention to the interactions formed by the pyridine nitrogen, the pyrazole ring, and the nitro group. The pyridine nitrogen is a likely hydrogen bond acceptor, while the aromatic rings can participate in hydrophobic and pi-pi stacking interactions. The nitro group can form strong electrostatic interactions.

C. Comparative Analysis and Validation
  • Comparison with Known Inhibitors: If available, dock known inhibitors of the target protein and compare their binding scores and poses to those of your compound. This can help to validate your docking protocol.

  • Pose Clustering: Docking can produce multiple binding modes. Clustering these poses based on their similarity can help to identify the most likely binding conformations.

  • Experimental Validation: Ultimately, the predictions from computational docking should be validated through experimental assays, such as enzyme inhibition assays or biophysical binding assays.

V. Visualizing the Workflow

The following diagram illustrates the key stages of the computational docking workflow described in these application notes.

docking_workflow cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (2D to 3D, Energy Minimization, Charge Assignment) define_grid Define Binding Site (Grid Box Generation) ligand_prep->define_grid protein_prep Protein Preparation (PDB Cleanup, Add Hydrogens, Charge Assignment) protein_prep->define_grid run_docking Run Docking (e.g., AutoDock Vina) define_grid->run_docking quantitative_analysis Quantitative Analysis (Binding Affinity, RMSD) run_docking->quantitative_analysis qualitative_analysis Qualitative Analysis (Visual Inspection of Poses, Interaction Analysis) run_docking->qualitative_analysis validation Experimental Validation quantitative_analysis->validation qualitative_analysis->validation

Caption: A schematic overview of the computational docking workflow.

VI. Conclusion and Future Directions

This application note has provided a comprehensive guide to performing computational docking studies on this compound, with a focus on its potential as a JNK inhibitor. By following the detailed protocols for ligand and protein preparation, docking simulation, and results analysis, researchers can gain valuable insights into the binding characteristics of this compound.

It is important to reiterate that computational docking is a predictive tool. The findings from these in silico studies should serve as a springboard for further experimental investigation. Future work could involve synthesizing and testing the compound in JNK inhibition assays, as well as performing more advanced computational studies, such as molecular dynamics simulations, to explore the dynamic nature of the protein-ligand interactions. Through a synergistic combination of computational and experimental approaches, the therapeutic potential of this compound and its derivatives can be fully elucidated.

References

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]
  • El Mounsif, B., et al. (2024). How to interprete and analyze molecular docking results?
  • Quora. (2021). How does one prepare proteins for molecular docking? [Link]
  • Patel, H., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Singh, T., & Singh, P. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]

Sources

Application Note: Preparation of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction

2-(4-Nitro-1H-pyrazol-3-yl)pyridine is a heterocyclic small molecule with a molecular weight of 190.16 g/mol and the formula C₈H₆N₄O₂.[1][2] Its structure, featuring a nitro-substituted pyrazole ring linked to a pyridine moiety, makes it a compound of interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors in cancer therapy and as building blocks for novel agrochemicals.[2][3][4][5] The nitro group, in particular, can serve as a handle for further chemical functionalization, rendering the molecule a versatile scaffold in the design of bioactive agents.[2]

Given its potential utility in high-throughput screening (HTS) and other in vitro assays, the reliable and reproducible preparation of solutions of this compound is of paramount importance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and preparation of solutions of this compound to ensure the integrity and validity of experimental results.

Compound Characteristics

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in assays.

PropertyValueSource
Molecular Formula C₈H₆N₄O₂ChemScene[1]
Molecular Weight 190.16 g/mol ChemScene[1]
CAS Number 192711-20-9ChemScene[1]
Purity ≥97% (typical)ChemScene[1]
Appearance Light brown powderChemicalBook[6] (similar compound)
Predicted Boiling Point 433.0±30.0 °CMySkinRecipes[2]
Predicted Density 1.447±0.06 g/cm³MySkinRecipes[2]
Predicted LogP 1.3799ChemScene[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its solutions.

Safety Precautions:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8][9]

  • Avoid inhalation of dust and contact with skin and eyes.[7][8][9] In case of contact, rinse thoroughly with water.

  • Do not eat, drink, or smoke while handling the compound.[7]

Handling:

  • Minimize dust generation during weighing and transfer.[8][9]

  • Use clean, dedicated spatulas and weighing boats.

  • Keep the container tightly closed when not in use.[7][8][9]

Storage:

  • Solid Compound: Store the solid compound at room temperature or 2-8°C, as recommended by the supplier, under a dry, inert atmosphere such as nitrogen.[1][2] Keep the container tightly sealed and protected from moisture and light.[7]

  • Stock Solutions: Store stock solutions in tightly sealed vials, preferably with Teflon-lined screw caps to prevent solvent evaporation.[10] For long-term storage, aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.

Protocol 1: Preparation of a High-Concentration Stock Solution

The preparation of a concentrated stock solution is a critical first step in most assay workflows, as it allows for accurate and reproducible dilutions to the final working concentrations.[11][12] Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of small molecules for biological screening due to its high solvating power and compatibility with most automated liquid handling systems.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined screw caps[10]

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 1.9016 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. To prepare 1 mL of a 10 mM stock solution from 1.9016 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.[11] Store the stock solution at -20°C or -80°C for long-term storage.

Workflow for Stock Solution Preparation:

cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Equilibrate Compound to Room Temperature weigh Weigh Compound start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect label_vial Label Vial inspect->label_vial store Store at -20°C or -80°C label_vial->store

Caption: Workflow for preparing a high-concentration stock solution.

Protocol 2: Preparation of Working Solutions for Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate assay buffer. It is crucial to consider the final concentration of DMSO in the assay, as high concentrations can be toxic to cells or interfere with enzyme activity. Typically, the final DMSO concentration should be kept below 0.5%.

Materials:

  • High-concentration stock solution of this compound in DMSO

  • Appropriate assay buffer (e.g., PBS, TRIS-buffered saline)

  • Sterile, low-binding microcentrifuge tubes or microplates

  • Calibrated pipettes

Procedure:

  • Thawing the Stock Solution: Remove the high-concentration stock solution from the freezer and allow it to thaw completely at room temperature.[10]

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the effects of solvent viscosity, it is often beneficial to perform an intermediate dilution of the stock solution in DMSO or the assay buffer. For example, dilute the 10 mM stock solution 1:10 in DMSO to create a 1 mM intermediate stock.

  • Final Dilution: Prepare the final working solutions by diluting the stock or intermediate solution into the assay buffer. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution in the assay buffer.

  • Mixing: Mix the working solution thoroughly by gentle vortexing or pipetting up and down. Avoid vigorous mixing that could lead to protein denaturation in the buffer.

  • Use in Assay: Use the freshly prepared working solutions in your assay as soon as possible. Avoid storing dilute aqueous solutions for extended periods, as the compound may be less stable or prone to precipitation.

Quality Control of Prepared Solutions

To ensure the reliability of screening data, it is essential to perform quality control on the prepared solutions.

  • Visual Inspection: Always visually inspect solutions for any signs of precipitation or color change before use.

  • Concentration Verification (Optional): For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Purity Assessment (Optional): The purity of the compound in solution can be assessed by HPLC to detect any degradation products that may have formed during storage.

Application in a Hypothetical Kinase Inhibition Assay

This compound, as a pyrazole derivative, could potentially be screened for its ability to inhibit protein kinases. The following is a generalized protocol for its use in such an assay.

Assay Principle: A luminescent-based kinase assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase would result in a higher luminescence signal.

Workflow for a Kinase Inhibition Assay:

cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection add_compound Add Working Solution of Compound add_kinase Add Kinase and Substrate add_compound->add_kinase add_atp Add ATP to Initiate Reaction add_kinase->add_atp incubate Incubate at Room Temperature add_atp->incubate add_detection_reagent Add Luminescence Detection Reagent incubate->add_detection_reagent read_luminescence Read Luminescence on Plate Reader add_detection_reagent->read_luminescence

Caption: Generalized workflow for a kinase inhibition assay.

Data Analysis: The percentage of kinase inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_compound - Signal_background))

Dose-response curves can be generated by plotting the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

The careful and accurate preparation of solutions of this compound is fundamental to obtaining high-quality, reproducible data in any screening or in vitro assay. By following the protocols and best practices outlined in this application note, researchers can ensure the integrity of their experimental results and confidently assess the biological activity of this promising compound.

References

  • This compound - MySkinRecipes. MySkinRecipes. [Link]
  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. G-Biosciences. [Link]
  • 3-Nitro-1H-pyrazole - Safety Data Sheet - AFG Bioscience. AFG Bioscience LLC. [Link]
  • Preparing Stock Solutions - PhytoTech Labs. PhytoTech Labs. [Link]
  • Solutions and dilutions: working with stock solutions - Rice University. Rice University. [Link]
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Preparation of Stock Solutions | Enfanos. Enfanos. [Link]
  • High-throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Research. [Link]
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Pyridones in drug discovery: Recent advances - ResearchGate.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. ScienceDirect. [Link]
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH.
  • Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central.

Sources

Application Notes and Protocols: Experimental Design for the Biological Screening of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Screening 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Derivatives of pyrazole have demonstrated clinical and preclinical efficacy as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[1][2][6][7][8] The molecule of interest, this compound, combines this potent pyrazole core with a pyridine ring and a nitro functional group. This unique combination of moieties suggests a strong potential for significant biological activity.

The pyridine ring is a common feature in many kinase inhibitors, while the nitro group can act as a key pharmacophore, potentially enhancing binding affinities to biological targets.[9] Indeed, this compound has been identified as a valuable intermediate in the synthesis of kinase inhibitors for cancer therapy.[10] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][11] Therefore, a primary focus of the proposed screening cascade will be the evaluation of this compound's anticancer and kinase inhibitory potential.

Given the broad therapeutic profile of pyrazole derivatives, a comprehensive screening approach is warranted.[3][12] This document outlines a detailed, multi-tiered experimental design for the biological screening of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data.

Tier 1: Foundational In Vitro Screening

The initial tier of screening is designed to provide a broad overview of the compound's biological activity, focusing on cytotoxicity against a panel of cancer cell lines and general antimicrobial effects.

Anticancer Activity: Cytotoxicity Screening

The primary hypothesis is that this compound will exhibit cytotoxic effects against cancer cells, potentially through the inhibition of critical kinases.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay & Analysis A Select & Culture Cancer Cell Lines B Seed Cells into 96-well Plates A->B D Treat Cells with Compound (e.g., 72 hours) B->D C Prepare Serial Dilutions of this compound C->D E Add MTT or Resazurin Reagent D->E F Measure Absorbance/Fluorescence E->F G Calculate IC50 Values F->G

Caption: Workflow for assessing the cytotoxicity of this compound.

  • Cell Line Selection and Culture:

    • Select a diverse panel of human cancer cell lines representing different cancer types (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung)).

    • Culture the cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Screening

The broad biological activity of pyrazole derivatives also extends to antimicrobial effects.[6][7][13] A preliminary screen against representative bacterial and fungal strains is a valuable secondary objective.

  • Microorganism Selection:

    • Select representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast strain (e.g., Candida albicans).

  • Inoculum Preparation:

    • Grow the microorganisms in their appropriate broth overnight.

    • Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Target-Based and Mechanistic Assays

Should the Tier 1 screening reveal significant anticancer activity (e.g., IC50 < 10 µM), the next logical step is to investigate the compound's effect on specific molecular targets, particularly protein kinases.

Kinase Inhibition Profiling

Many pyrazole derivatives are known to be potent kinase inhibitors.[1][9][11][14] A broad kinase panel screen can identify specific kinases that are inhibited by this compound.

G cluster_0 Assay Preparation cluster_1 Inhibition Reaction cluster_2 Detection & Analysis A Select Kinase Panel B Prepare Kinase, Substrate, and ATP solutions A->B D Initiate Kinase Reaction B->D C Add Compound Dilutions C->D E Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) D->E F Measure Luminescence E->F G Calculate % Inhibition F->G

Caption: General workflow for an in vitro kinase inhibition assay.

  • Kinase Selection:

    • Utilize a commercial kinase profiling service or select a panel of kinases relevant to the cancer types where cytotoxicity was observed (e.g., EGFR, HER-2, CDKs, Aurora Kinases).[9][11][14]

  • Assay Setup:

    • In a 384-well plate, add the kinase, its specific substrate, and ATP.

    • Add this compound at a fixed concentration (e.g., 10 µM) for initial screening, or in a dose-response format for IC50 determination.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal, which is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition relative to a vehicle control.

    • For dose-response experiments, determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
HCT116Colon8.1
A549Lung12.5

Table 2: Hypothetical Kinase Inhibition Profile of this compound at 10 µM

Kinase Target% Inhibition
EGFR15%
HER-222%
Aurora A85%
CDK278%

Conclusion and Future Directions

This structured, multi-tiered approach to the biological screening of this compound provides a robust framework for elucidating its therapeutic potential. Positive results in the initial cytotoxicity screens would trigger more specific, target-based assays, such as kinase inhibition profiling. The identification of specific kinase targets would then pave the way for further lead optimization, structure-activity relationship (SAR) studies, and more complex cellular and in vivo models to validate its mechanism of action and preclinical efficacy. The broad biological activities associated with the pyrazole scaffold suggest that this compound is a promising candidate for further investigation in drug discovery programs.[1][3][5][12]

References

  • Nitulescu, G. M., Nitulescu, G., & Ciotu, C. I. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(3), 361. [Link]
  • Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7). [Link]
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Application Notes & Protocols for In Vivo Studies of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel small molecule, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. Due to the limited publicly available data on this specific compound, this guide synthesizes established principles of preclinical drug development, data from structurally related compounds, and regulatory guidelines to propose a robust framework for its investigation. The protocols outlined herein are designed to be self-validating, emphasizing scientific integrity and causality behind experimental choices.

Introduction and Background

This compound is a heterocyclic compound featuring a pyridine ring linked to a nitrated pyrazole.[1] While the specific biological targets of this molecule are not yet fully elucidated, the pyrazole and pyridine moieties are common scaffolds in medicinal chemistry, often associated with kinase inhibition.[2][3][4][5] The nitro group, while contributing to the molecule's chemical properties, also raises considerations for potential toxicity that must be carefully evaluated.[6][7][8] This guide will address the critical steps for advancing this compound from a synthesized compound to a candidate with a well-characterized in vivo profile.

Hypothesized Mechanism of Action

Many pyrazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, such as c-Jun N-terminal kinase (JNK), which are implicated in a range of diseases including cancer and inflammatory disorders.[2][3][5][9] The structural alerts within this compound suggest it may function as a kinase inhibitor. Therefore, initial in vivo studies should be designed to not only assess its safety and pharmacokinetic profile but also to investigate its pharmacodynamic effects on relevant signaling pathways.

Preclinical Formulation Development

A significant hurdle in the preclinical evaluation of many new chemical entities is their poor aqueous solubility.[10][11][12] Assuming this compound falls into this category, developing a suitable formulation for in vivo administration is a critical first step.

Solubility Assessment

A preliminary solubility assessment should be conducted in a panel of pharmaceutically acceptable solvents and vehicles. This will inform the selection of an appropriate formulation strategy.

Table 1: Suggested Solvents for Initial Solubility Screening

Solvent/Vehicle Category Examples Purpose
Aqueous Buffers PBS (pH 7.4), Citrate Buffer (pH 4.0)Assess pH-dependent solubility.
Co-solvents Ethanol, Propylene Glycol, DMSOTo increase the solubility of hydrophobic compounds.
Surfactants Tween 80, Solutol HS-15To enhance solubility and stability through micelle formation.[11]
Lipids Corn oil, Sesame oilFor oral or parenteral administration of lipophilic compounds.[13]
Formulation Strategies for Poorly Soluble Compounds

If the compound exhibits poor water solubility, several formulation strategies can be employed to improve its bioavailability for in vivo studies.[10][11][12][13][14]

  • Co-solvent Systems: A mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent can be effective.

  • Suspensions: Micronization or nanosizing the compound can increase the surface area for dissolution.[11]

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be particularly useful for oral administration.[13]

Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (i.p.) Injection

  • Solubilization: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Dilution: Slowly add a co-solvent such as polyethylene glycol 300 (PEG300) while vortexing.

  • Final Dilution: Bring the solution to the final desired concentration with sterile saline or PBS. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

  • Observation: Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation may need to be optimized.

  • Control: A vehicle-only control group must be included in all in vivo experiments.

In Vivo Dose Determination and Administration

A systematic approach is required to determine a safe and effective dose for in vivo studies. This typically involves a dose range-finding study followed by definitive efficacy studies.

Estimating the Maximum Recommended Starting Dose (MRSD)

The FDA provides guidance on calculating the MRSD for first-in-human studies, which can be adapted for initial animal studies.[15][16][17] The approach relies on determining the No Observed Adverse Effect Level (NOAEL) in preclinical toxicology studies.

Workflow for Dose Estimation

DoseEstimation cluster_preclinical Preclinical Toxicity Studies cluster_calculation Human Equivalent Dose (HED) Calculation Tox_Studies Conduct acute toxicity studies in two rodent species (e.g., mouse and rat) NOAEL Determine the No Observed Adverse Effect Level (NOAEL) Tox_Studies->NOAEL HED_Calc Convert animal NOAEL to Human Equivalent Dose (HED) using body surface area scaling NOAEL->HED_Calc Safety_Factor Apply a safety factor (typically 10) to the HED HED_Calc->Safety_Factor MRSD Determine Maximum Recommended Starting Dose (MRSD) for initial in vivo efficacy studies Safety_Factor->MRSD

Caption: Workflow for Estimating the Maximum Recommended Starting Dose.

Table 2: Body Surface Area Conversion Factors

Species Body Weight (kg) Km Factor
Mouse0.023
Rat0.156
Dog1020
Human6037
Adapted from FDA guidance documents.[18]

Human Equivalent Dose (HED) Calculation: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Dose Range-Finding (DRF) Study

A DRF study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxicities.

Protocol 2: Acute Dose Range-Finding Study in Mice

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.

  • Dose Selection: Based on the estimated MRSD, select a range of doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer a single dose of the formulated compound via the intended route (e.g., intraperitoneal, oral gavage).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture) at regular intervals for at least 7 days.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-15% loss in body weight.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicology data.

PK Study Design

A typical PK study involves administering the compound to a cohort of animals and collecting blood samples at various time points.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Dosing Dose Animals (IV and Oral/IP) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Table 3: Key Pharmacokinetic Parameters

Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (total drug exposure)
t1/2 Half-life of the drug
F (%) Bioavailability (for oral administration)
Considerations for PK Studies
  • Route of Administration: Include both intravenous (IV) and the intended therapeutic route (e.g., oral, IP) to determine absolute bioavailability.

  • Dose Levels: At least two dose levels should be tested to assess dose proportionality.

  • Metabolite Identification: Preliminary analysis of plasma and urine samples can help identify major metabolites.

Pharmacodynamic (PD) and Efficacy Studies

Once a safe dose range and the PK profile are established, efficacy studies can be designed to test the therapeutic hypothesis.

Target Engagement and Biomarker Analysis

If this compound is hypothesized to be a kinase inhibitor, it is essential to measure its effect on the target pathway in vivo.

Protocol 3: In Vivo Target Engagement Study (Xenograft Model)

  • Model: Use a relevant tumor xenograft model where the target kinase is known to be active.

  • Dosing: Treat tumor-bearing mice with the compound at a dose known to achieve significant plasma exposure.

  • Tissue Collection: At various time points after dosing, collect tumor and relevant normal tissues.

  • Analysis: Prepare tissue lysates and perform Western blotting or ELISA to measure the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation would indicate target engagement.

Efficacy Study Design

Efficacy studies should be well-controlled and adequately powered to detect a statistically significant therapeutic effect.

  • Animal Models: Select an appropriate animal model that recapitulates the human disease of interest.

  • Dosing Schedule: The dosing schedule (e.g., daily, weekly) should be informed by the compound's half-life and the MTD from toxicology studies.[19]

  • Endpoints: Clearly define primary and secondary endpoints (e.g., tumor growth inhibition, reduction in inflammatory markers).

  • Controls: Include vehicle control and potentially a positive control (standard-of-care drug) group.

Toxicology and Safety Pharmacology

A preliminary assessment of the compound's toxicity is crucial. The nitroaromatic and pyrazole moieties warrant careful toxicological evaluation.[6][20][7][8]

Acute and Repeat-Dose Toxicity
  • Acute Toxicity: Data from the DRF study will provide initial insights into acute toxicity.

  • Repeat-Dose Toxicity: A 7- or 14-day repeat-dose study in at least one rodent species should be conducted to assess the effects of longer-term exposure.

Safety Pharmacology

Initial safety pharmacology studies should assess the effects of the compound on the central nervous, cardiovascular, and respiratory systems.

Data Interpretation and Next Steps

The collective data from these studies will form a comprehensive preclinical package for this compound. A thorough analysis of the PK/PD relationship will be critical for determining if the compound has a viable therapeutic window and for guiding the design of future clinical trials.

References

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  • CU Cancer Center. (2021). Interspecies Drug Dosing using PK Directed Methods. YouTube. [Link]
  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
  • PubMed. (1998). Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials. PubMed. [Link]
  • PubMed Central. (2021). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. PubMed Central. [Link]
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  • NIH. (n.d.). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. NIH. [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important heterocyclic building block. The information provided is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

This compound is a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] The synthesis involves two key stages: the formation of the 3-(pyridin-2-yl)-1H-pyrazole precursor and its subsequent regioselective nitration. Achieving high yield and purity can be challenging due to potential side reactions and purification difficulties. This guide provides a comprehensive troubleshooting section, frequently asked questions, and detailed experimental protocols to assist you in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Precursor, 3-(Pyridin-2-yl)-1H-pyrazole

  • Question: My initial reaction to form 3-(pyridin-2-yl)-1H-pyrazole from 1-(pyridin-2-yl)ethanone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine is resulting in a very low yield. What are the likely causes and how can I improve it?

  • Answer: This is a common issue that can often be traced back to several factors in the initial Claisen-Schmidt-like condensation and the subsequent cyclization.

    • Incomplete Enaminone Formation: The reaction of 2-acetylpyridine with DMF-DMA to form the enaminone intermediate is crucial. Ensure the DMF-DMA is fresh and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagent. The reaction temperature is also critical; while often performed at reflux, excessively high temperatures can lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure the consumption of the starting ketone.

    • Hydrazine Quality and Stoichiometry: Use high-quality hydrazine hydrate or anhydrous hydrazine. The stoichiometry is important; a slight excess of hydrazine (1.1-1.2 equivalents) is typically used to ensure complete cyclization. However, a large excess can complicate the work-up.

    • pH Control during Cyclization: The cyclization step is often acid-catalyzed. Adding a catalytic amount of a protic acid like acetic acid can significantly improve the reaction rate and yield. However, strongly acidic conditions should be avoided as they can lead to side reactions or decomposition.

    • Work-up and Purification: The product, 3-(pyridin-2-yl)-1H-pyrazole, has some water solubility. During the aqueous work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Purification by column chromatography should be performed carefully, as the product can streak on silica gel. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol is often effective.

Issue 2: Poor Regioselectivity and/or Dinitration during the Nitration Step

  • Question: The nitration of 3-(pyridin-2-yl)-1H-pyrazole is giving me a mixture of products, including what appears to be dinitrated species and possibly nitration on the pyridine ring. How can I improve the selectivity for the desired 4-nitro product?

  • Answer: Achieving high regioselectivity in the nitration of heteroaromatic systems is a classic challenge. The pyrazole ring is generally more activated towards electrophilic substitution than the pyridine ring. Electrophilic attack on the pyrazole ring typically occurs at the C4 position.[2][3] However, the reaction conditions can heavily influence the outcome.

    • Choice of Nitrating Agent: The choice of nitrating agent is paramount.

      • Mixed Acid (HNO₃/H₂SO₄): This is a very strong nitrating system. While effective, it can lead to over-nitration or nitration on the less reactive pyridine ring, especially at elevated temperatures. If using mixed acid, it is crucial to maintain a low temperature (e.g., 0 to 5 °C).

      • Acetyl Nitrate (HNO₃/Ac₂O): This is a milder nitrating agent that can offer better selectivity.[2] It is generated in situ and can favor nitration on the more activated pyrazole ring.

      • N-Nitropyrazoles: Recent literature has highlighted the use of N-nitropyrazole-based reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, which can act as a controllable source of the nitronium ion for mild and selective nitration of (hetero)arenes.[4][5]

    • Reaction Temperature: Strict temperature control is critical. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm up slowly if necessary. Overheating will almost certainly lead to a decrease in selectivity and the formation of undesired side products.

    • Protonation State: In strongly acidic media, both the pyrazole and pyridine rings can be protonated. Protonation deactivates the rings towards electrophilic attack.[2] The pyridine nitrogen is more basic and will be protonated first, which helps to direct nitration to the pyrazole ring. However, under very harsh acidic conditions, the pyrazole ring can also be protonated, which may affect the reaction rate and selectivity.

Troubleshooting Workflow for Nitration

start Low Yield/Purity in Nitration check_temp Verify Temperature Control (0-5 °C) start->check_temp check_reagent Evaluate Nitrating Agent check_temp->check_reagent If temp is correct mixed_acid Mixed Acid (HNO₃/H₂SO₄) check_reagent->mixed_acid Strong acetyl_nitrate Acetyl Nitrate (HNO₃/Ac₂O) check_reagent->acetyl_nitrate Milder other_reagents N-Nitropyrazole Reagents check_reagent->other_reagents Selective purification Optimize Purification mixed_acid->purification If side products persist acetyl_nitrate->purification If side products persist other_reagents->purification If side products persist column_chrom Column Chromatography purification->column_chrom recrystallization Recrystallization purification->recrystallization acid_salt Acid Salt Formation purification->acid_salt

Caption: A troubleshooting workflow for the nitration step.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I have a crude product that shows the desired mass, but I am struggling to get a pure sample of this compound. Column chromatography is difficult, and the compound seems to be poorly soluble for recrystallization. What are my options?

  • Answer: Purifying polar, nitrogen-containing heterocycles can be challenging. Here are a few strategies:

    • Optimized Column Chromatography:

      • Solvent System: A gradient elution from a non-polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., dichloromethane/methanol) might be necessary. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve the peak shape by deactivating acidic sites on the silica gel.

      • Alternative Stationary Phases: If silica gel is not effective, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.

    • Recrystallization: Finding the right solvent is key. Try a range of single solvents and solvent pairs. Given the polar nature of the molecule, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures with water or ethyl acetate.

    • Acid-Base Extraction/Purification: A patent for purifying pyrazoles suggests the formation of acid addition salts.[6] You can dissolve the crude product in an organic solvent and treat it with an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be filtered, washed with the organic solvent to remove non-basic impurities, and then neutralized with a base (e.g., NaHCO₃ solution) to recover the pure free base. This can be a very effective method for removing non-polar and neutral impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for the stoichiometry of the nitrating agent?

    • A1: For the nitration of 3-(pyridin-2-yl)-1H-pyrazole, a slight excess of the nitrating agent is typically sufficient. A good starting point is 1.1 to 1.5 equivalents of nitric acid relative to the pyrazole substrate. Using a large excess can increase the risk of side reactions.

  • Q2: How can I monitor the progress of the nitration reaction?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. Staining with potassium permanganate or visualization under UV light can be effective. For more quantitative analysis, HPLC or LC-MS can be used on quenched aliquots of the reaction mixture.

  • Q3: What are the main safety precautions to consider during this synthesis?

    • A3:

      • Nitrating Agents: Nitrating mixtures, especially mixed acid (HNO₃/H₂SO₄) and acetyl nitrate, are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions involving these reagents can be highly exothermic and should be cooled in an ice bath during addition.

      • Hydrazine: Hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood.

      • Solvents: Standard precautions for handling flammable organic solvents should be followed.

  • Q4: Can I expect the N-H of the pyrazole to be nitrated?

    • A4: N-nitration of pyrazoles can occur, often as a kinetically controlled product that can rearrange to the C-nitro product under certain conditions.[7] However, with the pyridine substituent, C-nitration at the electron-rich C4 position is generally the thermodynamically favored outcome. If N-nitration is suspected, adjusting the reaction conditions (e.g., temperature, acid catalyst) can favor the desired C-nitration.

Experimental Protocols

Protocol 1: Synthesis of 3-(Pyridin-2-yl)-1H-pyrazole

This protocol is a representative procedure based on established methods for pyrazole synthesis.

Reaction Scheme:

  • 2-Acetylpyridine + DMF-DMA → (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

  • (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one + Hydrazine → 3-(Pyridin-2-yl)-1H-pyrazole

Step-by-Step Procedure:

  • To a solution of 2-acetylpyridine (1.0 eq) in toluene (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude enaminone residue in ethanol (5 mL/mmol).

  • Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours. Monitor the cyclization by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(pyridin-2-yl)-1H-pyrazole.

Protocol 2: Nitration of 3-(Pyridin-2-yl)-1H-pyrazole

This protocol outlines a procedure using a milder nitrating agent to favor regioselectivity.

Reaction Scheme: 3-(Pyridin-2-yl)-1H-pyrazole + HNO₃/Ac₂O → this compound

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride (Ac₂O) (5 eq) to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.2 eq) dropwise to the acetic anhydride, ensuring the temperature does not exceed 10 °C. Stir the resulting acetyl nitrate solution at 0 °C for 30 minutes.

  • In a separate flask, dissolve 3-(pyridin-2-yl)-1H-pyrazole (1.0 eq) in acetic anhydride.

  • Slowly add the solution of the pyrazole to the pre-formed acetyl nitrate solution at 0 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
3-(Pyridin-2-yl)-1H-pyrazoleC₈H₇N₃145.16Precursor, solid
This compoundC₈H₆N₄O₂190.16[8]Final product, solid[8]

Visualizing the Synthesis Pathway

cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration A 2-Acetylpyridine C (E)-3-(dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one A->C B DMF-DMA B->C E 3-(Pyridin-2-yl)-1H-pyrazole C->E D Hydrazine D->E F 3-(Pyridin-2-yl)-1H-pyrazole H This compound F->H G Acetyl Nitrate (HNO₃/Ac₂O) G->H

Caption: The two-part synthetic pathway to the target molecule.

References

  • Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides and their copper(II) complexes. (2017). Arabian Journal of Chemistry, 12(7). [Link]
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]
  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing. [Link]
  • Synthesis and Antimicrobial Evaluation of Pyridine Based Pyrazole Deriv
  • Pyrazole. (n.d.). SlideShare. [Link]
  • Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines. (2013).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (n.d.). Europe PMC. [Link]
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). SpringerLink. [Link]
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022).
  • This compound. (n.d.). MySkinRecipes. [Link]
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. (n.d.). Scilit. [Link]
  • Method for purifying pyrazoles. (n.d.).
  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2017). PubMed Central. [Link]
  • Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. (2020).
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022).
  • Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid C
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][9][10]triazin-7(6H)
  • This compound. (n.d.). PubChemLite. [Link]

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Technical Support Center: Synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis, with a focus on minimizing byproduct formation and ensuring the purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of this compound is typically a two-step process. First, the pyrazole ring is constructed via a cyclocondensation reaction, followed by the regioselective nitration of the resulting 2-(1H-pyrazol-3-yl)pyridine intermediate. While seemingly straightforward, the nitration step is often the source of significant challenges, primarily the formation of undesired regioisomers. This guide will provide in-depth insights into controlling this selectivity and purifying the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The primary byproducts arise from the nitration of the 2-(1H-pyrazol-3-yl)pyridine precursor. The main contaminants are:

  • 2-(5-Nitro-1H-pyrazol-3-yl)pyridine: This is the most common regioisomer. The pyridine ring at the C3 position of the pyrazole directs the electrophilic nitration to either the C4 or C5 position. The ratio of these isomers is highly dependent on the reaction conditions.

  • Dinitro-derivatives: Although less common under controlled conditions, over-nitration can lead to the formation of dinitropyridyl-pyrazoles.

  • Nitration on the pyridine ring: The pyridine ring is generally deactivated to electrophilic substitution, especially in the strongly acidic conditions used for nitration where the pyridine nitrogen is protonated. However, trace amounts of pyridine-nitrated byproducts are a possibility under harsh conditions.

Q2: How can I control the regioselectivity of the nitration to favor the desired 4-nitro isomer?

Controlling the regioselectivity is the cornerstone of a successful synthesis. Here are the key parameters to consider:

  • Choice of Nitrating Agent: A mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is commonly used. The concentration of these acids and their ratio can influence the outcome. Fuming nitric acid or other nitrating agents like acetyl nitrate can also be employed and may offer different selectivity profiles.

  • Reaction Temperature: Temperature control is critical. Lower temperatures (e.g., 0-5 °C) generally favor the formation of the 4-nitro isomer by increasing the selectivity of the reaction. Running the reaction at elevated temperatures can lead to a higher proportion of the 5-nitro isomer and dinitrated byproducts.

  • Reaction Time: The reaction should be monitored closely (e.g., by TLC or LC-MS) to determine the optimal reaction time. Prolonged reaction times can increase the formation of byproducts.

Q3: I have a mixture of 4-nitro and 5-nitro isomers. How can I separate them?

Separating these regioisomers can be challenging due to their similar physical properties. The following methods are recommended:

  • Column Chromatography: This is the most effective method for separating the isomers. A silica gel column with a carefully selected eluent system is typically used. A gradient elution starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often successful. The polarity difference between the two isomers, although small, can be exploited for separation.

  • Recrystallization: Fractional recrystallization can sometimes be effective if the isomeric ratio is highly skewed. Finding a suitable solvent system where one isomer is significantly less soluble than the other is key. Common recrystallization solvents to explore include ethanol, methanol, ethyl acetate/hexane mixtures, or toluene[1].

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired this compound - Incomplete reaction. - Formation of a high percentage of the 5-nitro isomer. - Decomposition of the product under harsh reaction conditions.- Monitor the reaction by TLC or LC-MS to ensure completion. - Optimize the nitration conditions (lower temperature, shorter reaction time) to favor the 4-nitro isomer. - Use a milder nitrating agent if possible.
High proportion of the 2-(5-Nitro-1H-pyrazol-3-yl)pyridine byproduct - High reaction temperature. - Incorrect ratio of nitric acid to sulfuric acid. - Prolonged reaction time.- Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent and the subsequent stirring. - Experiment with different mixed acid ratios. - Stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS).
Presence of dinitrated byproducts - Use of an overly aggressive nitrating agent (e.g., fuming nitric acid/sulfuric acid). - High reaction temperature. - Excess of the nitrating agent.- Use a stoichiometric amount of the nitrating agent. - Lower the reaction temperature. - Consider a less reactive nitrating system.
Difficulty in separating the 4-nitro and 5-nitro isomers by column chromatography - Inappropriate eluent system. - Overloading of the column.- Screen different solvent systems for TLC to find an eluent that provides the best separation (Rf difference). Common systems include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone. - Use a long column with a fine-grade silica gel and load a smaller amount of the crude product.
Product "oils out" during recrystallization - The solvent is too non-polar for the compound at room temperature. - The solution is cooled too quickly.- Use a more polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Try adding a seed crystal to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

This protocol is adapted from established literature procedures[2].

Materials:

  • 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-(1H-pyrazol-3-yl)pyridine as a solid.

Protocol 2: Nitration of 2-(1H-Pyrazol-3-yl)pyridine

Materials:

  • 2-(1H-Pyrazol-3-yl)pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a round-bottom flask, carefully add 2-(1H-pyrazol-3-yl)pyridine (1 equivalent) to pre-chilled concentrated sulfuric acid at 0 °C. Stir until all the solid has dissolved.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is approximately 7.

  • The precipitated solid is collected by filtration, washed with cold water, and dried. This crude product will be a mixture of this compound and its 5-nitro isomer.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Characterization and Byproduct Identification

Accurate characterization is essential to confirm the identity and purity of your product. ¹H NMR spectroscopy is a powerful tool for distinguishing between the 4-nitro and 5-nitro isomers.

Expected ¹H NMR Spectral Features:

  • This compound:

    • The pyrazole C5-H proton will appear as a singlet in the aromatic region. Due to the electron-withdrawing effect of the adjacent nitro group, this proton is expected to be significantly downfield shifted compared to the un-nitrated precursor.

    • The pyridine protons will show their characteristic splitting patterns.

  • 2-(5-Nitro-1H-pyrazol-3-yl)pyridine (Byproduct):

    • The pyrazole C4-H proton will appear as a singlet in the aromatic region. The chemical shift of this proton will be different from the C5-H of the 4-nitro isomer.

A computational study on the NMR chemical shifts of polynitropyrazoles suggests that the proton on a carbon atom adjacent to a nitro group will experience a significant downfield shift[3]. Therefore, the C5-H of the 4-nitro isomer is expected to be at a higher ppm value than the C4-H of the 5-nitro isomer.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Key Protons

CompoundPyrazole ProtonPredicted Chemical Shift (ppm)
This compound C5-H~8.5 - 9.0
2-(5-Nitro-1H-pyrazol-3-yl)pyridine C4-H~7.8 - 8.3

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Visualizing the Synthesis and Byproduct Formation

To better understand the reaction pathway and the origin of byproducts, the following diagrams illustrate the key steps.

Synthesis_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration Start 3-(Dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one Reagent1 Hydrazine Hydrate (Ethanol, 60-70°C) Intermediate 2-(1H-Pyrazol-3-yl)pyridine Reagent1->Intermediate Cyclocondensation Intermediate2 2-(1H-Pyrazol-3-yl)pyridine Reagent2 HNO₃ / H₂SO₄ (0-5°C) Product This compound (Desired Product) Reagent2->Product Electrophilic Aromatic Substitution Byproduct 2-(5-Nitro-1H-pyrazol-3-yl)pyridine (Major Byproduct) Reagent2->Byproduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis & Initial Analysis cluster_analysis Problem Identification cluster_solutions Corrective Actions Start Crude product after nitration reaction TLC Analyze by TLC/LC-MS Start->TLC LowYield Low Yield of Desired Product? TLC->LowYield HighByproduct High Ratio of 5-Nitro Isomer? LowYield->HighByproduct Yes OptimizeNitration Optimize Nitration: - Lower Temperature - Shorter Time - Stoichiometric Reagents LowYield->OptimizeNitration Yes SeparationIssue Poor Separation of Isomers? HighByproduct->SeparationIssue Yes HighByproduct->OptimizeNitration Yes OptimizeChroma Optimize Chromatography: - Screen Eluent Systems - Use Long Column - Reduce Loading SeparationIssue->OptimizeChroma Yes TryRecrystal Attempt Fractional Recrystallization: - Test Various Solvents SeparationIssue->TryRecrystal Yes Success Pure this compound OptimizeNitration->Success OptimizeChroma->Success TryRecrystal->Success

Caption: Troubleshooting workflow for synthesis and purification.

References

  • University of Rochester, Department of Chemistry.
  • Welch Materials. (2024).
  • Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?".
  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • Hazra, A. (2016). Response to "How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?".
  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Starkey, L. S. 1H NMR Chemical Shifts. Chemistry Connected. [Link]
  • Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 9(7), 171. [Link]

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"2-(4-Nitro-1H-pyrazol-3-yl)pyridine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of this compound's solubility. Our goal is to provide you with practical, scientifically-grounded solutions to ensure the smooth progression of your experiments.

The structure of this compound, incorporating a nitro group, a pyrazole ring, and a pyridine moiety, presents a unique solubility profile that can be challenging to manage. The presence of both hydrogen bond donors (the pyrazole N-H) and acceptors (the nitro group and pyridine nitrogen) suggests some potential for solubility in polar solvents, but the overall aromatic system can lead to poor aqueous solubility. This guide offers a systematic approach to overcoming these challenges.

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound.

Question 1: My sample of this compound is not dissolving in common aqueous buffers (e.g., PBS) for my biological assay. What should I do first?

Answer:

Direct dissolution in aqueous buffers is often difficult for compounds like this. The first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.

Step-by-Step Protocol:

  • Initial Solvent Screening: Attempt to dissolve a small, known amount of the compound in common organic solvents. Based on the "like dissolves like" principle, polar aprotic solvents are a good starting point.[1]

  • Recommended Solvents: Try Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are powerful solvents for a wide range of organic molecules and are miscible with water.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Add a minimal amount of DMSO (e.g., start with 100 µL) to the solid.

    • Gently vortex or sonicate the mixture to aid dissolution. If it doesn't dissolve, incrementally add more DMSO until a clear solution is obtained. Aim for a high concentration stock (e.g., 10-50 mM) to minimize the amount of organic solvent in your final assay.

  • Aqueous Dilution:

    • Serially dilute the stock solution into your aqueous buffer.

    • Crucial Tip: Add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent the compound from precipitating out of solution.

    • Observe for any signs of precipitation (cloudiness). If precipitation occurs, you may need to lower the final concentration or explore co-solvent systems.

Question 2: I've created a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer:

Precipitation upon dilution is a classic sign of a compound "crashing out" of solution as the solvent polarity changes. Here are several strategies to address this, ranging from simple to more complex.

Solution A: Co-Solvency

A co-solvent can help to bridge the polarity gap between your organic stock and the aqueous buffer, keeping the compound in solution.[2][3]

Recommended Co-solvents:

  • Polyethylene Glycol (PEG), particularly PEG 300 or PEG 400

  • Propylene Glycol

  • Ethanol

Experimental Workflow:

  • Prepare your aqueous buffer containing a certain percentage of a co-solvent (e.g., 1-10% v/v).

  • Add your DMSO stock solution to this co-solvent/buffer mixture while vortexing.

  • Visually inspect for precipitation. You may need to optimize the percentage of the co-solvent.

Solution B: pH Adjustment

The pyridine and pyrazole moieties in your compound have pKa values that mean their ionization state is pH-dependent. Altering the pH of your buffer can significantly impact solubility.

  • Pyridine Moiety: The pyridine nitrogen is basic. Lowering the pH (making it more acidic) will protonate this nitrogen, creating a positive charge and likely increasing aqueous solubility.

  • Pyrazole Moiety: The pyrazole N-H is weakly acidic. At higher pH (more basic), this proton can be removed, creating a negative charge and potentially increasing solubility.

Troubleshooting Steps:

  • Determine the pH of your experimental buffer.

  • Prepare small batches of your buffer at slightly different pH values (e.g., pH 6.0, 7.4, and 8.0).

  • Attempt to dilute your DMSO stock into each of these buffers to see if solubility improves.

  • Caution: Ensure that the pH change does not negatively impact your downstream experiment (e.g., cell viability, enzyme activity).

Solution C: Use of Surfactants

Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[4]

  • Add a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your aqueous buffer (typically 0.01-0.1%).

  • Stir to ensure the surfactant is fully dissolved.

  • Add your DMSO stock to the surfactant-containing buffer.

Decision-Making Workflow for Solubility Enhancement

Caption: A workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

A1: Based on available data, here are some key properties:

PropertyValueSource
Molecular Formula C₈H₆N₄O₂[5][6]
Molecular Weight 190.16 g/mol [5][6]
Predicted Boiling Point 433.0±30.0 °C[5]
Predicted Density 1.447±0.06 g/cm³[5]
XlogP 0.7[7]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]

Note: Boiling point and density are predicted values and should be used as a guide.

Q2: How should I store this compound?

A2: The compound should be stored at 2-8°C.[5] For long-term stability, especially in solution (e.g., DMSO stock), it is advisable to store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: The nitro-pyrazole structure is common in some energetic materials. Are there any special handling precautions?

A3: While some nitropyrazole derivatives are studied for energetic properties, this compound is primarily used as a pharmaceutical and agrochemical intermediate.[5] Standard laboratory safety protocols should be followed: handle in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) provided by your supplier for specific handling and safety information.

Q4: Are there more advanced methods if the above techniques fail?

A4: Yes, if co-solvents, pH adjustment, and surfactants are insufficient, you can explore more advanced formulation strategies, though these require more specialized expertise:

  • Inclusion Complexes: Using cyclodextrins to encapsulate the molecule can significantly enhance aqueous solubility.[3][8]

  • Nanotechnology Approaches: Formulating the compound into nanoparticles or nanosuspensions increases the surface area, which can improve the dissolution rate and solubility.[8][9]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[3]

These advanced techniques are often employed in later-stage drug development but can be adapted for research purposes if necessary.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Slideshare. Methods of solubility enhancements.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • DTIC. (n.d.). Solubility Report of 1-Nitropyrazole (1-NP).
  • Minsky DTIC. Solubility Report of 3-Nitropyrazole (3-NP).
  • ResearchGate. (2025, August 5). Nitropyrazoles (review).
  • ResearchGate.
  • MySkinRecipes. This compound.
  • MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
  • ACS Publications. Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
  • ChemScene. This compound.
  • ACS Publications. (2016, February 18). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development.
  • MDPI.
  • ACS Publications. Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
  • PubChem. 2-(1H-Pyrazol-3-Yl)Pyridine.
  • MSU chemistry. Heterocyclic Compounds.
  • Parchem. Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)- (Cas 192711-20-9).
  • PubChemLite. This compound.
  • ResearchGate. Simulated solubility vs. pH profiles for the tested compounds over the....
  • PMC - NIH.
  • PubMed. (2017, August 15).
  • PubMed Central. (2024, December 13).
  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • JOCPR.
  • ChemicalBook. (2025, August 8). 2-(1H-PYRAZOL-3-YL)PYRIDINE.
  • Thermo Fisher Scientific. 2-(1H-Pyrazol-3-yl)pyridine, 98%.

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Technical Support Center: Stability of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. This guide is designed to help you anticipate and troubleshoot common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research.

Nitroaromatic compounds, including nitropyrazoles, are known for their chemical reactivity, which is both a source of their utility and a challenge for their handling and formulation.[1] The electron-withdrawing nature of the nitro group makes the aromatic system susceptible to certain types of degradation.[1] This guide addresses the most frequently observed problems and offers robust solutions.

Troubleshooting Guide: Common Stability Issues

Problem 1: My solution of this compound is changing color (e.g., turning yellow or brown) over time.

Root Cause Analysis:

Discoloration is a common indicator of chemical degradation. For a nitroaromatic compound like this compound, this often points to one of several potential degradation pathways:

  • Reduction of the Nitro Group: The most frequent cause of color change in nitroaromatics is the reduction of the nitro (-NO₂) group. This can occur in stages, forming nitroso (-NO) and hydroxylamino (-NHOH) intermediates, which are often colored, eventually leading to the colorless amino (-NH₂) group.[2] This process can be initiated by trace metal impurities, reducing agents in the solvent, or exposure to light (photoreduction).

  • pH-Dependent Degradation: In basic (high pH) conditions, the pyrazole ring proton can be abstracted. This can lead to the formation of resonance-stabilized anions or trigger rearrangement and decomposition pathways. Some nitrophenols, a related class of compounds, are known to be yellow, and similar chromophoric changes could occur here.[3]

  • Photodecomposition: Many aromatic molecules absorb UV or visible light.[4] This absorbed energy can promote electrons to higher energy states, making the molecule highly reactive and leading to bond cleavage or reactions with solvent molecules. The energy from light can accelerate the reduction of the nitro group or cause other structural rearrangements.

Troubleshooting & Prevention Protocol:

  • Solvent Purity Check: Use high-purity, peroxide-free solvents. Anhydrous solvents are recommended. If using solvents like THF or ethers, test for peroxides before use.

  • pH Control: If working in aqueous or protic solutions, buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). Avoid strongly basic conditions.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).[5] This minimizes oxidation and interaction with atmospheric components.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4] Minimize exposure to ambient lab light during experiments.

  • Chelating Agents: If metal-catalyzed reduction is suspected, consider adding a trace amount of a chelating agent like EDTA to the solution.

Problem 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis after storing my stock solution.

Root Cause Analysis:

The appearance of new peaks is a clear sign of degradation, forming one or more new chemical entities. The identity of these degradants depends on the specific stressor (e.g., solvent, pH, light, temperature).

  • Hydrolysis: The pyrazole or pyridine rings can be susceptible to hydrolysis under strongly acidic or basic conditions, although pyrazoles are generally considered resistant to hydrolysis.[6]

  • Solvent Adducts: In reactive solvents (e.g., methanol, primary/secondary amines), the solvent molecule may act as a nucleophile and attack the electron-deficient pyrazole ring, especially if activated by the nitro group.

  • Oxidative Degradation: Although reduction is more common for the nitro group, oxidative degradation of the heterocyclic rings can occur, especially in the presence of peroxides or under prolonged exposure to air and light.

Troubleshooting & Prevention Protocol:

  • Identify the Degradant: If possible, use LC-MS/MS to obtain the mass of the impurity peaks. This can provide crucial clues. For example, a mass increase of 14 Da in a methanol solution might suggest methylation, while a loss of 16 Da could indicate reduction of the nitro group to a nitroso group.

  • Perform a Forced Degradation Study: To proactively understand potential stability issues, a forced degradation study is invaluable. This involves intentionally exposing the compound to harsh conditions to predict its degradation pathways.

Step-by-Step Forced Degradation Study Workflow:

  • Prepare Solutions: Prepare solutions of your compound (e.g., at 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Expose to Stressors:

    • Acid: Add 0.1 M HCl.

    • Base: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Heat: Store a solution at 60-80°C.

    • Photolysis: Expose a solution to a photostability chamber with controlled light/UV exposure (per ICH Q1B guidelines).[4]

    • Control: Keep one solution protected from light at the recommended storage temperature.

  • Analyze Samples: At set time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Evaluate Results: Compare the chromatograms from the stressed samples to the control. This will reveal the conditions under which the compound is least stable and help identify the nature of the degradants.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for preparing stock solutions of this compound?

Aprotic, anhydrous solvents are generally the best choice for long-term stability.

SolventRecommendationRationale & Potential Issues
DMSO Highly Recommended Excellent solvating power. Hygroscopic; use anhydrous grade and store properly.
DMF Recommended Good solvent. Can degrade to form amines over time, which could reduce the nitro group.
Acetonitrile (ACN) Recommended Good choice for analytical work. Ensure high purity.
Methanol/Ethanol Use with Caution Protic nature may facilitate certain degradation pathways. Use fresh and for short-term storage only.
Water Not Recommended (unless buffered) Stability is highly pH-dependent. Susceptible to microbial growth. Use only if buffered at a slightly acidic pH.

Q2: How should I store my solid compound and its solutions?

Proper storage is critical to ensure the long-term integrity of your material.

FormTemperatureAtmosphereLight Condition
Solid Room Temperature[5]Store under Nitrogen[5]Protect from light
Solution -20°C or -80°CInert gas overlay (Ar/N₂)Amber vials or foil-wrapped

Justification: Low temperatures slow down chemical reactions. An inert atmosphere prevents oxidation.[5] Light protection prevents photodecomposition.[4]

Visualizing Experimental Logic

Troubleshooting Flowchart for Solution Instability

This diagram provides a logical decision-making process when you encounter an unstable solution.

G start Instability Observed (Color Change, New Peaks) check_light Was solution exposed to light? start->check_light check_storage How was it stored? (Temp, Atmosphere) check_light->check_storage No protect_light Action: Store in amber vial or wrap in foil. check_light->protect_light Yes check_solvent What is the solvent and its purity? check_storage->check_solvent Proper inert_storage Action: Store at ≤ -20°C under inert gas (N2/Ar). check_storage->inert_storage Improper (Air, RT) reactive_solvent Action: Switch to aprotic solvent (DMSO, ACN). Buffer if aqueous. check_solvent->reactive_solvent Reactive/Protic (e.g., MeOH, H2O) degradation_study Problem persists. Perform Forced Degradation Study to identify cause. check_solvent->degradation_study Aprotic/High-Purity

Caption: Troubleshooting decision tree for unstable solutions.

Potential Degradation Pathway: Nitro Group Reduction

This diagram illustrates a common degradation pathway for nitroaromatic compounds.

G cluster_main cluster_stress Initiators A Parent Compound Py-Pz-NO2 B Nitroso Intermediate Py-Pz-NO (Often Colored) A->B +2e-, +H+ C Hydroxylamino Intermediate Py-Pz-NHOH B->C +2e-, +H+ D Amino Product Py-Pz-NH2 (Colorless) C->D +2e-, -H2O stress1 Light (Photoreduction) stress2 Reducing Agents stress3 Trace Metals

Caption: Stepwise reduction of the nitro group.

References

  • Spain, J. C., & Nishino, S. F. (2001).
  • Nishino, S. F., & Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds.
  • Williams, R. E., & Bruce, N. C. (2006).
  • Ju, K. S., & Parales, R. E. (2010).
  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • ChemScene. (n.d.). This compound. ChemScene.
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific.

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"2-(4-Nitro-1H-pyrazol-3-yl)pyridine" troubleshooting NMR peak assignment

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Welcome to the technical support guide for the NMR analysis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require assistance with NMR peak assignment and troubleshooting. The unique electronic environment created by the interconnected pyridine and nitro-substituted pyrazole rings can present interesting challenges in spectral interpretation. This guide provides a structured approach to resolving these ambiguities.

Molecular Structure and Predicted NMR Data

A clear understanding of the molecular structure is the first step in any spectral assignment. The numbering convention used throughout this guide is presented below.

Structure and Atom Numbering:

Caption: Structure of this compound with IUPAC numbering.

Predicted Chemical Shifts

The following table provides predicted ¹H and ¹³C NMR chemical shifts. These values are calculated using standard algorithms and should be used as a starting point for assignment. Actual experimental values will vary based on solvent, concentration, and temperature.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
NH (N1-H)13.0 - 15.0-Very broad, exchangeable with D₂O. Highly solvent-dependent.
H58.5 - 9.0-Singlet. Downfield due to nitro group and ring currents.
H6'8.6 - 8.8-Doublet of doublets (or doublet), ortho to pyridine nitrogen.
H4'7.8 - 8.1-Triplet of doublets (or triplet), meta to both substituents.
H5'7.3 - 7.6-Triplet of doublets (or triplet).
H3'7.9 - 8.2-Doublet of doublets (or doublet).
C3-145 - 150Quaternary. Attached to pyridine.
C4-135 - 140Quaternary. Attached to nitro group.
C5-125 - 130CH.
C2'-150 - 155Quaternary. Attached to pyrazole.
C6'-148 - 152CH.
C4'-136 - 140CH.
C3'-122 - 126CH.
C5'-124 - 128CH.

Frequently Asked Questions (FAQs)

Q1: Why is the NH proton signal on the pyrazole ring extremely broad or completely absent in my ¹H NMR spectrum?

A1: The NH proton is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent or with other molecules of the analyte. This exchange process significantly broadens the signal, sometimes to the point where it disappears into the baseline. In protic solvents like CD₃OD or D₂O, the proton will exchange completely and the signal will not be observed. In aprotic polar solvents like DMSO-d₆, hydrogen bonding slows this exchange, often resulting in a visible, albeit broad, signal at a very downfield position (e.g., >13 ppm).[1][2]

Q2: My aromatic signals are shifted significantly compared to the predicted values. What could be the cause?

A2: Solvent effects can cause substantial shifts, especially for heterocyclic compounds capable of hydrogen bonding.[3][4] A change from a non-polar solvent (like CDCl₃) to a polar, hydrogen-bond-accepting solvent (like DMSO-d₆) can alter the electron density distribution in the molecule, affecting the shielding of protons. Additionally, protonation of the pyridine nitrogen by acidic impurities can lead to large downfield shifts of the pyridine protons.

Q3: I see more peaks than expected in my spectrum. How can I determine if they are impurities or isomers?

A3: First, consider potential impurities from the synthesis. Common starting materials for pyrazoles could be present.[5][6] Second, consider the possibility of tautomerism. While the 1H-tautomer is generally favored for pyrazoles, solvent conditions can sometimes allow for the observation of minor tautomeric forms.[7] To confirm, acquiring a 2D spectrum like HSQC can help correlate protons to their attached carbons, making it easier to identify distinct spin systems belonging to different molecules.

In-Depth Troubleshooting Guide

Problem 1: Ambiguous assignment of the four pyridine protons (H3', H4', H5', H6').
  • The Challenge: All four protons of the pyridine ring are in the aromatic region and exhibit complex splitting patterns (doublets and triplets, or more complex multiplets). The electron-withdrawing pyrazole substituent deshields all of them, making initial assignment difficult.

  • Causality: The proximity to the pyridine nitrogen strongly deshields H6'. The electronic effect of the pyrazole ring influences the other protons, but their relative positions are not immediately obvious without further experiments.

  • Solution Workflow: 2D COSY (Correlation Spectroscopy) A COSY experiment is the most direct way to establish proton-proton coupling networks.[8][9] It reveals which protons are adjacent to each other (typically separated by three bonds, ³J).

    Experimental Protocol: Acquiring a ¹H-¹H COSY Spectrum

    • Sample Preparation: Prepare a moderately concentrated sample (5-10 mg in 0.6 mL of deuterated solvent, e.g., DMSO-d₆). Ensure the sample is homogeneous.

    • Spectrometer Setup: Tune and shim the spectrometer on your sample.

    • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments). Acquire at least 4 scans per increment for a reasonable signal-to-noise ratio. Use a spectral width that encompasses all proton signals. Acquire 256-512 increments in the indirect dimension (F1).

    • Processing: Process the 2D data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.

    • Analysis:

      • Identify the signals on the diagonal, which correspond to the 1D ¹H spectrum.

      • Look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

      • Start with the most distinct or downfield signal, likely H6'. Trace its correlation to identify its neighbor, H5'. From H5', trace the next correlation to find H4', and finally from H4' to H3'.

G cluster_pyrazole Pyrazole Ring cluster_pyridine Pyridine Ring H5 H5 C3 C3 (quat) H5->C3 ²J C4 C4 (quat, NO2-C) H5->C4 ³J NH NH NH->C4 ²J C5 C5 NH->C5 ²J H3_prime H3' C2_prime C2' (quat) H3_prime->C2_prime ²J H6_prime H6' H6_prime->C3 Ring Connector H6_prime->C2_prime ³J

Caption: Key HMBC correlations for structural confirmation.

Self-Validating Troubleshooting Workflow

This workflow provides a logical sequence of experiments to ensure a robust and verifiable peak assignment.

G start Start: Ambiguous Spectrum H1 Acquire ¹H NMR start->H1 D2O D₂O Exchange Experiment H1->D2O NH_ID NH Proton Identified? D2O->NH_ID COSY Acquire ¹H-¹H COSY NH_ID->COSY Yes NH_ID->COSY No (Signal Absent) Py_Assigned Pyridine Protons Assigned? COSY->Py_Assigned Py_Assigned->COSY No (Re-evaluate Correlations) HSQC Acquire ¹H-¹³C HSQC Py_Assigned->HSQC Yes CH_Assigned Protonated Carbons Assigned? HSQC->CH_Assigned CH_Assigned->HSQC No (Check Phasing/Processing) HMBC Acquire ¹H-¹³C HMBC CH_Assigned->HMBC Yes Quat_Assigned Quaternary Carbons & Connectivity Confirmed? HMBC->Quat_Assigned Quat_Assigned->HMBC No (Re-evaluate Correlations) end End: Full Assignment Quat_Assigned->end Yes

Caption: Step-by-step workflow for unambiguous NMR assignment.

References

  • Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 637-644. [Link]
  • Elguero, J., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]
  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 403-454. [Link]
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 28(1), 134-145. [Link]
  • Witanowski, M., et al. (1993). ¹⁵N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. Magnetic Resonance in Chemistry, 31(S1), S1-S10. [Link]
  • LibreTexts Chemistry. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. [Link]
  • Alonso, J., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 103. [Link]
  • Larina, L. I., & Lopyrev, V. A. (2009). ¹³C NMR chemical shifts of C-nitropyrazoles. Russian Journal of Organic Chemistry, 45(10), 1415-1444. [Link]
  • Lamm, B., et al. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2324. [Link]

Sources

Technical Support Center: Optimizing Crystallization Conditions for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(4-nitro-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this important heterocyclic intermediate. As a molecule utilized in the synthesis of pharmaceuticals like kinase inhibitors and in agrochemicals, achieving optimal purity and a specific crystalline form is paramount[1]. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during its crystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization behavior of this compound, grounded in its specific molecular structure.

Q1: What are the key physicochemical properties of this compound that influence its crystallization?

A1: The crystallization behavior of this compound is governed by a combination of functional groups that dictate its intermolecular interactions:

  • Hydrogen Bonding: The molecule has one hydrogen bond donor (the N-H group on the pyrazole ring) and four potential hydrogen bond acceptors (the pyridine nitrogen, the two oxygens of the nitro group, and the pyrazole nitrogen)[2]. This strong hydrogen bonding capability is a primary driver for self-assembly into an ordered crystal lattice[3][4].

  • π-π Stacking: The presence of two aromatic rings (pyridine and pyrazole) allows for stabilizing π-π stacking interactions, which contribute significantly to crystal packing[5].

  • Dipole-Dipole Interactions: The highly polar nitro group (NO₂) creates a strong dipole moment, leading to significant dipole-dipole interactions that influence molecular orientation within the crystal.

  • Polarity: With a predicted LogP of approximately 1.38 and a Topological Polar Surface Area (TPSA) of 84.71 Ų, the molecule exhibits moderate polarity[2]. This suggests it will be soluble in a range of polar organic solvents but less so in nonpolar hydrocarbons.

Understanding these forces is critical for selecting an appropriate solvent system that can disrupt these interactions at high temperatures but allow them to re-establish in an orderly fashion upon cooling.

Q2: What is a logical starting point for solvent selection?

A2: A systematic solvent screening is the most effective approach. The ideal solvent should dissolve the compound when hot but have low solubility when cold[6]. Given the molecule's moderate polarity, the screening should encompass solvents of varying polarities and hydrogen bonding capabilities. A good starting point is to test solubility in solvents such as ethanol, isopropanol, acetonitrile, ethyl acetate, and acetone[7]. Solvent mixtures, particularly an alcohol/water or toluene/heptane system, can also be highly effective for fine-tuning solubility[5].

Below is a table to guide your initial solvent screening process. Test the solubility of approximately 10-20 mg of your compound in 0.5 mL of solvent.

SolventPolarity IndexBoiling Point (°C)Expected SolubilityPotential Use
Heptane0.198InsolubleGood as an anti-solvent
Toluene2.4111LowPossible for slow evaporation or as part of a mixture
Ethyl Acetate4.477ModerateGood candidate for single-solvent crystallization
Acetone5.156Moderate to HighGood candidate, but volatility can be an issue[8]
Isopropanol3.982Moderate to HighExcellent candidate for slow cooling
Acetonitrile5.882Moderate to HighGood candidate for slow cooling
Ethanol4.378HighMay be too soluble; good for anti-solvent method with water
Methanol5.165HighLikely too soluble; good for anti-solvent method with water

Q3: Is polymorphism a concern for this compound?

A3: Yes, polymorphism should be considered a strong possibility. Polymorphism is the ability of a compound to exist in multiple crystal forms, each with different physicochemical properties. N-containing heterocyclic compounds, especially those with flexible torsion angles and multiple hydrogen bonding sites, are known to exhibit polymorphism that is often dependent on the crystallization solvent[9]. The different intermolecular interactions (e.g., O-H···N vs. N-H···N hydrogen bonds) that can form in various solvent environments can lead to different crystal packing arrangements[9]. For pharmaceutical applications, identifying and controlling the desired polymorph is a critical step.

Section 2: Troubleshooting Guide

This guide provides direct answers to specific experimental problems. Each answer explains the underlying cause and offers a clear, actionable solution.

Problem 1: "My compound separates as an oil instead of a solid. What's happening and how do I fix it?"

  • Causality: Oiling out occurs when the concentration of the solute is so high that it becomes supersaturated at a temperature above its own melting point (or the melting point of a solvate). Instead of nucleating to form crystals, it separates as a liquid phase. This is common when using a solvent with a high boiling point or when the solution is too concentrated[5].

  • Solution Protocol:

    • Re-dissolve and Dilute: Heat the solution to fully re-dissolve the oil.

    • Add More Solvent: Add an additional 10-20% of the same hot solvent to decrease the overall concentration[5]. This lowers the saturation temperature.

    • Ensure Homogeneity: Stir well to ensure the solution is homogeneous.

    • Slow Down Cooling: Allow the flask to cool much more slowly. You can do this by placing it in an insulated container (like a beaker with paper towels) to retard heat loss.

    • Consider a Different Solvent: If the problem persists, choose a solvent with a lower boiling point or use an anti-solvent crystallization method.

Problem 2: "The solution remains clear even after cooling. Why won't my compound crystallize?"

  • Causality: This is a classic sign of using too much solvent. The solution has not reached the point of supersaturation required for nucleation and crystal growth[10]. The compound remains fully dissolved in the mother liquor.

  • Solution Protocol:

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent under a nitrogen or air stream. Reduce the volume by about 25% and then allow it to cool again[6][10].

    • Induce Nucleation: If the solution becomes slightly cloudy but still won't crystallize, try to induce nucleation:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites[11].

      • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the solution to initiate growth[11].

    • Use an Anti-Solvent: If the compound is highly soluble, consider adding an anti-solvent (a solvent in which it is insoluble, like heptane) dropwise to the solution until persistent cloudiness appears, then allow it to stand.

Problem 3: "I'm getting a precipitate, but it's a fine powder, not suitable crystals. How can I improve the quality?"

  • Causality: The formation of a fine powder or very small needles indicates that the rate of nucleation was far too high compared to the rate of crystal growth. This is typically caused by rapid cooling or a very high level of supersaturation, leading to the simultaneous formation of countless tiny crystals[5].

  • Solution Protocol:

    • Slow the Cooling Rate: This is the most critical factor. After dissolving the compound in hot solvent, ensure the solution cools as slowly as possible. Avoid placing it directly in an ice bath from a high temperature. A dewar flask or an insulated box can be used to achieve very slow cooling.

    • Reduce Supersaturation: Use slightly more hot solvent than the absolute minimum required for dissolution[10]. This ensures that the solution becomes supersaturated at a lower temperature and in a more controlled manner.

    • Change Crystallization Method: Techniques like slow evaporation or vapor diffusion are designed for slow, controlled crystal growth and often yield higher-quality, larger crystals[8][12]. These are excellent choices when material is limited.

Problem 4: "As soon as I remove my flask from the heat, a solid crashes out of solution. What should I do?"

  • Causality: This is an extreme case of rapid crystallization, indicating that the solvent is a very poor choice for your compound at room temperature (i.e., the solubility difference between hot and cold is immense) or you have used the absolute bare minimum of solvent[10]. This process traps impurities within the rapidly forming solid, defeating the purpose of crystallization.

  • Solution Protocol:

    • Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the solid.

    • Add Excess Solvent: Add a significant amount of extra hot solvent (e.g., 25-50% more volume). While this will reduce your final yield, it is essential for slowing down the crystallization to a rate that allows for proper lattice formation and impurity rejection[10].

    • Insulate and Cool Slowly: Cover the flask and place it on an insulating surface (like a cork ring or wooden block) to cool slowly to room temperature before moving to an ice bath[10].

Problem 5: "I managed to get good crystals, but my final yield is very low. How can I improve it?"

  • Causality: A low yield can result from several factors: using far too much solvent, incomplete crystallization (leaving a significant amount of compound in the mother liquor), or premature filtration before cooling is complete[10].

  • Solution Protocol:

    • Optimize Solvent Volume: The goal is a balance—enough solvent to allow slow growth, but not so much that a large fraction of your compound remains dissolved. This often requires iterative experiments.

    • Maximize Cooling: Ensure the flask is left in an ice bath or refrigerator for a sufficient amount of time (at least an hour) to maximize the precipitation of the solid before filtration[5].

    • Analyze the Mother Liquor: Concentrate the mother liquor (the liquid left after filtration) to see how much compound remained dissolved. If a large amount of solid precipitates, you used too much solvent initially. You can recover this second crop, though it may be less pure.

    • Minimize Transfer Loss: During filtration, wash the crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product. Using room-temperature solvent for washing is a common cause of yield loss.

Section 3: Recommended Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Preparation: Aliquot ~15 mg of this compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the screening table (e.g., ethyl acetate, isopropanol, acetonitrile, toluene) dropwise at room temperature until the volume is ~0.5 mL. Note the solubility at room temperature.

  • Heating: If the compound is not soluble at room temperature, gently heat the tube in a sand bath or on a hot plate, adding more solvent dropwise if needed, until the solid fully dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • Observation: Observe the results. The ideal solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms high-quality crystals upon cooling[6].

Protocol 2: Standard Slow Cooling Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude compound. Add the chosen ideal solvent and heat the mixture with stirring until the solid dissolves completely. Add a slight excess (5-10%) of hot solvent to prevent premature crashing[10].

  • Cooling: Cover the flask with a watch glass and set it on a benchtop on an insulating pad to cool slowly and undisturbed to room temperature[10][12]. Crystal formation should ideally begin after 5-20 minutes.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation[5].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Visualization & Diagrams

Crystallization_Troubleshooting_Workflow

Caption: A decision tree for troubleshooting common crystallization outcomes.

Solvent_Screening_Workflow

Caption: A workflow for systematically screening solvents.

References
  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]
  • Method of crystallizing nitro products. (1959).
  • Crystal Growing Tips. (2015). University of Florida Center for X-ray Crystallography. [Link]
  • Guide for crystalliz
  • How to Crystallize Organic Compounds. (2024). wikiHow. [Link]
  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (2024). Royal Society of Chemistry. [Link]
  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. (n.d.).
  • Recent Advances in Pharmaceutical Cocrystals: A Focused Review of Flavonoid Cocrystals. (n.d.). MDPI. [Link]
  • How can I obtain good crystals of heterocyclic organic compounds? (2023).
  • This compound. (n.d.). PubChemLite. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)-. (n.d.). Ivy Fine Chemicals. [Link]
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. (n.d.).
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect. [Link]
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023).
  • This compound. (n.d.). Thoreauchem. [Link]
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI. [Link]
  • Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. (2014).
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.).
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. (2022).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (2021). IJARST. [Link]
  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2014).
  • 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid: a case of solvent-dependent polymorphism. (2008). PubMed. [Link]
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI. [Link]

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Technical Support Center: Synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine (CAS: 192711-20-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers engaged in the synthesis of this valuable heterocyclic building block. The guidance herein is structured to address common pitfalls encountered during the multi-step synthetic process, ensuring scientific integrity and procedural success.

The synthesis of this compound is typically approached via a two-stage process: first, the construction of the 2-(1H-pyrazol-3-yl)pyridine core, followed by a regioselective nitration. Each stage presents unique challenges that require careful control of reaction parameters.

Overall Synthetic Workflow

The logical pathway from starting materials to the final product is illustrated below. This guide will dissect the common issues encountered in both key transformations.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Electrophilic Nitration start 1,3-Dicarbonyl Precursor + Hydrazine Hydrate step1 Cyclocondensation Reaction start->step1 intermediate Intermediate: 2-(1H-pyrazol-3-yl)pyridine (CAS: 75415-03-1) step1->intermediate step2 Regioselective Nitration (HNO₃ / H₂SO₄) intermediate->step2 Purified Intermediate product Final Product: This compound (CAS: 192711-20-9) step2->product

Caption: High-level workflow for the two-stage synthesis.

Part 1: FAQs on Precursor Synthesis (Cyclocondensation)

This section addresses the formation of the 2-(1H-pyrazol-3-yl)pyridine intermediate. The most common route is the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.[1][2]

Q1: My cyclocondensation reaction to form 2-(1H-pyrazol-3-yl)pyridine has a low yield and appears incomplete by TLC. What are the likely causes?

A1: Low conversion in this Knorr-type pyrazole synthesis is a frequent issue stemming from several factors:

  • Sub-optimal Temperature: The reaction between the enaminone precursor, such as 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, and hydrazine hydrate requires thermal energy to proceed efficiently. Room temperature reactions are often sluggish. Refluxing in a suitable solvent like ethanol is standard. One documented procedure specifies reacting at 60°C for 0.5 hours, which achieved a high yield of 97.3%.[3]

  • Incorrect Stoichiometry: While hydrazine hydrate is often used in excess to drive the reaction to completion, a very large excess can sometimes complicate the workup. A slight excess (e.g., 1.5 to 2.0 equivalents) is typically sufficient.

  • Solvent Choice: Ethanol is the most commonly cited solvent and is effective for dissolving the reactants and facilitating the reaction. Using a solvent in which the reactants have poor solubility will impede the reaction rate.

  • Reaction Time: Although some procedures report short reaction times, if your specific substrate is less reactive, extending the reflux time (e.g., from 1 hour to 3-4 hours) while monitoring by TLC is a valid optimization step.

Troubleshooting Workflow:

  • Ensure your precursor is pure. Impurities can inhibit the reaction.

  • Use a slight excess of hydrazine hydrate.

  • Run the reaction in ethanol at reflux (approx. 78°C) or a controlled 60°C.[3]

  • Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC). The disappearance of the starting material is the primary indicator of completion.

Part 2: FAQs on Regioselective Nitration

The nitration of the 2-(1H-pyrazol-3-yl)pyridine core is the most critical and challenging step. The primary goal is to selectively introduce a nitro group at the C4 position of the pyrazole ring without affecting the pyridine ring or causing decomposition.

Q2: I am getting a mixture of nitrated products. How can I improve the regioselectivity for the desired C4-nitro isomer?

A2: This is the most common pitfall. The pyrazole ring is electron-rich and thus more susceptible to electrophilic substitution than the electron-deficient pyridine ring. However, several outcomes are possible, making control of reaction conditions paramount.

Underlying Chemistry: The C4 position of the pyrazole is the most electron-rich and sterically accessible site for electrophilic attack. However, under different conditions, nitration can also occur at the N1 position, forming an unstable N-nitropyrazole that can rearrange, often to the 3- or 4-nitro isomers.[4][5] Direct nitration of the pyridine ring requires much harsher conditions and is generally not observed under standard pyrazole nitration protocols.[6]

Key Parameters for Selectivity:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Using fuming acids can increase reactivity but also elevates the risk of side reactions and decomposition.[7][8]

  • Temperature Control: This is the most critical factor. The reaction is highly exothermic. It must be initiated at a low temperature (e.g., 0°C or below) with the dropwise addition of the nitrating mixture to the substrate solution. Allowing the temperature to rise uncontrollably will drastically reduce selectivity and yield, favoring decomposition. After the initial addition, the reaction may be allowed to slowly warm to room temperature or be gently heated to a specific temperature (e.g., 50°C) to ensure completion.[8]

G cluster_products Potential Nitration Outcomes start 2-(1H-pyrazol-3-yl)pyridine prod_desired Desired Product This compound start->prod_desired Controlled Conditions (0°C -> 50°C) prod_side1 Side Product N1-Nitropyrazole Intermediate start->prod_side1 Less Controlled Temp. prod_side2 Decomposition Products (Tar, Ring Opening) start->prod_side2 Runaway Reaction (High Temp.)

Caption: Controlling regioselectivity during the nitration step.

Q3: My nitration reaction is very slow and gives a low yield. Can I use more aggressive conditions like fuming acids or higher temperatures?

A3: Proceed with extreme caution. While it may seem logical to increase reactivity, this often leads to a sharp decrease in yield due to product decomposition. Highly nitrated heterocyclic compounds can be thermally unstable energetic materials.[9][10][11]

  • Risk of Decomposition: The pyrazole ring, especially when activated by the pyridine substituent, can be cleaved under excessively harsh acidic and oxidative conditions. This typically results in the formation of intractable tar.

  • Optimizing Existing Conditions: Before escalating to harsher reagents, ensure the current protocol is optimized.

    • Stirring: Ensure vigorous stirring to maintain a homogenous mixture, especially during the dropwise addition.

    • Reaction Time: A longer reaction time at a controlled, moderate temperature (e.g., 1.5-2 hours at 50°C) is preferable to a short time at a high temperature.[8]

    • Acid Ratio: An optimized ratio of fuming nitric acid to fuming sulfuric acid has been reported to give high yields for nitrating pyrazole itself.[8] This principle can be adapted.

Q4: How do I safely perform the workup for a nitration reaction?

A4: The workup is as critical as the reaction itself. Quenching a strong acid mixture requires a careful and controlled procedure.

  • Cooling: Ensure the reaction vessel is cooled back down in an ice bath.

  • Quenching: The reaction mixture should be poured slowly and in portions onto a large amount of crushed ice or ice water with vigorous stirring. This will dilute the acid and dissipate the heat generated. Never add water to the concentrated acid mixture.

  • Precipitation: The desired product, this compound, is often a solid that will precipitate from the aqueous solution upon quenching.[8]

  • Neutralization: If the product does not precipitate or if extraction is necessary, the acidic solution must be neutralized. This should be done slowly and in an ice bath using a base like sodium bicarbonate or a dilute sodium hydroxide solution until the pH is neutral or slightly basic.

  • Extraction: The product can then be extracted with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

Part 3: Purification and Characterization

Q5: What is the most effective method for purifying the final product, and how do I confirm I've made the correct isomer?

A5: Purification and characterization are essential to validate the synthesis.

  • Purification:

    • Filtration: If a solid precipitates upon quenching, it can be collected by filtration and washed with cold water to remove residual acids.

    • Column Chromatography: This is the most reliable method for separating the desired C4-nitro isomer from unreacted starting material and any potential side products. A typical stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing).[7]

    • Recrystallization: If the crude product is relatively pure after filtration, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective final purification step.

  • Characterization (Confirming the Isomer):

    • ¹H NMR Spectroscopy: This is the definitive method. The parent compound, 2-(1H-pyrazol-3-yl)pyridine, has two protons on the pyrazole ring. In the desired this compound product, the signal for the proton at the C4 position will be absent. You should expect to see only one remaining singlet for the C5-H of the pyrazole ring, in addition to the signals from the pyridine ring protons.

    • Mass Spectrometry (MS): This will confirm that the product has the correct molecular weight (190.16 g/mol ).[12]

    • ¹³C NMR Spectroscopy: This can further confirm the structure by showing the expected number of carbon signals and their chemical shifts, which will be influenced by the electron-withdrawing nitro group.

Optimized Experimental Protocols

The following protocols are based on established procedures and best practices.

Protocol 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

This protocol is adapted from literature procedures for similar cyclocondensations.[3]

  • To a solution of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to 60°C and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

  • Characterize the pale yellow solid product by NMR and MS to confirm its identity (C₈H₇N₃, MW: 145.16 g/mol ).[3][13]

Protocol 2: Nitration of 2-(1H-pyrazol-3-yl)pyridine

This protocol is based on optimized methods for C4-nitration of pyrazoles.[7][8]

  • Safety First: Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves). Have a base bath ready for quenching.

  • In a flask cooled to 0°C in an ice-salt bath, slowly add 2-(1H-pyrazol-3-yl)pyridine (1.0 eq) to concentrated sulfuric acid (e.g., 3-4 eq by volume). Stir until fully dissolved.

  • Separately, prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to fuming sulfuric acid (3.0 eq) at 0°C.

  • Add the nitrating mixture dropwise to the solution of the substrate from step 2, ensuring the internal temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then raise the temperature to 50°C and maintain for 1.5 hours.

  • Cool the reaction back to 0°C and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Collect the precipitated white or pale yellow solid by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum. Purify further by column chromatography (silica gel, ethyl acetate/hexane) if needed.

  • Characterize the final product by NMR and MS to confirm the structure of this compound (C₈H₆N₄O₂, MW: 190.16 g/mol ).[12]

Reaction Data Summary Table
StepReactionKey ReagentsTemp.TimeTypical Yield
1CyclocondensationHydrazine Hydrate, Ethanol60°C0.5-1 hr>90%[3]
2NitrationFuming HNO₃ / Fuming H₂SO₄0°C to 50°C1.5-2 hr~85%[8]

References

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
  • Shao, J., et al. (2016). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules.
  • Singh, J., et al. (2023). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Science.
  • Neochim, V., & Van der Eycken, E. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Gawande, N. D., et al. (2014). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. International Journal of Organic Chemistry.
  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine.
  • MySkinRecipes. (n.d.). 2-(1H-Pyrazol-3-Yl)Pyridine.
  • Shreeve, J. M., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces.
  • Baklanov, M. V., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules.
  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles.
  • MySkinRecipes. (n.d.). This compound.
  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Smith, G. F., et al. (2004). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry.
  • Shreeve, J. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar.
  • Janssen, J. W. A. M., et al. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-nitro-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic building block.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy, and serves as a building block in agrochemical development.[1] Its unique structure, featuring a basic pyridine ring and an acidic N-H proton on the pyrazole ring, coupled with the polar nitro group, presents specific challenges for purification. This guide provides alternative purification methods and troubleshooting advice to help you achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Impurities can arise from both the pyrazole ring formation and the subsequent nitration step.

  • Regioisomers: The synthesis of the pyrazole ring from a non-symmetrical 1,3-dicarbonyl compound and hydrazine can lead to the formation of a regioisomeric byproduct, 2-(4-nitro-1H-pyrazol-5-yl)pyridine. The ratio of these isomers can be influenced by the reaction solvent.[2][3]

  • Over-nitration Products: During the nitration of the pyrazole ring, it's possible to introduce more than one nitro group, leading to dinitro-pyrazole derivatives.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Byproducts from Side Reactions: The nitration of pyrazoles can sometimes lead to rearrangement or other side reactions, generating unexpected byproducts.[4]

Q2: My compound streaks badly on a silica gel TLC plate. What can I do?

A2: Streaking is a common issue for basic, nitrogen-containing heterocycles like your compound due to strong interactions with the acidic silanol groups on the silica surface. Here are a few solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your mobile phase to neutralize the acidic sites on the silica.

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina for your chromatography, which is more compatible with basic compounds. Reversed-phase chromatography on a C18 column is also an excellent alternative for polar compounds.

Q3: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What's happening?

A3: "Oiling out" typically occurs when the solution is too concentrated or cooled too quickly, or when significant impurities are present. Here are some troubleshooting steps:

  • Add More Solvent: Gently heat the solution to dissolve the oil and add a small amount of additional hot solvent. Then, allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Pre-purification: If impurities are the issue, a quick filtration through a small plug of silica gel to remove the most polar or non-polar impurities before attempting recrystallization can be very effective.

Alternative Purification Methodologies

Standard column chromatography on silica gel can be effective but may lead to the issues mentioned above. Here are detailed protocols for alternative and complementary purification techniques.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

Protocol 1: Single-Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not at room temperature. For a polar compound like this compound, protic solvents like ethanol or ethanol/water mixtures are often a good starting point.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. You will use a "soluble" solvent in which your compound is very soluble and a "less soluble" solvent in which it is poorly soluble.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "soluble" solvent.

  • Addition of "Less Soluble" Solvent: While the solution is still hot, add the "less soluble" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "soluble" solvent back into the mixture until the solution becomes clear again.

  • Crystallization and Isolation: Allow the solution to cool slowly, and follow steps 4-6 from the single-solvent protocol.

Method 2: Purification via Acid Salt Formation

This method takes advantage of the basic pyridine nitrogen to form a salt, which can then be selectively crystallized, leaving neutral or less basic impurities behind.[6]

Protocol 3: Acid Addition Salt Crystallization

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as acetone, ethanol, or isopropanol.

  • Acid Addition: Slowly add at least one equivalent of an acid (e.g., oxalic acid, phosphoric acid, or sulfuric acid) to the solution while stirring.

  • Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. Cooling the mixture can enhance crystallization.

  • Isolation: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Base: To recover the purified free base, dissolve the salt in water and adjust the pH to be basic (pH > 8) using a suitable base like sodium bicarbonate or sodium hydroxide.

  • Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified product.

Method 3: Advanced Chromatographic Techniques

For difficult separations, especially of regioisomers, more advanced chromatographic techniques may be necessary.

Protocol 4: Reversed-Phase Flash Chromatography

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent, is often effective. Small amounts of an acid modifier like formic acid or trifluoroacetic acid can be added to the mobile phase to improve peak shape.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO and load it onto the column.

  • Elution and Collection: Run the gradient and collect fractions, monitoring by TLC or LC-MS to identify the fractions containing the pure product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery after recrystallization - Too much solvent was used. - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution. - Cool the solution in an ice bath or even a freezer to maximize precipitation. - Ensure the filtration apparatus is pre-heated before hot filtration.
Persistent oiling out during recrystallization - Solution is too concentrated. - Cooling is too rapid. - High level of impurities.- Add more hot solvent. - Allow the solution to cool slowly at room temperature before moving to an ice bath. - Perform a preliminary purification step, like a quick silica plug filtration.
Poor separation of isomers by chromatography - Insufficient resolution of the chromatographic system.- Switch to a higher-resolution stationary phase (smaller particle size). - Optimize the mobile phase composition; a shallower gradient may be necessary. - Consider a different chromatographic mode, such as reversed-phase or HILIC.[5]
Product decomposition on silica gel - The acidic nature of silica gel is degrading the compound.- Neutralize the silica gel by pre-treating the column with a solvent containing a small amount of triethylamine. - Switch to a less acidic stationary phase like neutral alumina.

Purification Method Comparison

Method Purity Achievable Yield Scalability Key Advantages Potential Drawbacks
Recrystallization Good to ExcellentModerate to HighExcellentSimple, cost-effective, can yield highly pure crystalline material.Finding a suitable solvent can be time-consuming; may not remove all impurities.
Acid Salt Formation ExcellentGoodGoodHighly selective for basic compounds; can remove neutral and acidic impurities effectively.Requires an additional step to liberate the free base; may not be suitable for acid-labile compounds.
Normal-Phase Chromatography GoodGoodGoodVersatile and widely used.Can cause streaking and decomposition of basic compounds; may require optimization with modifiers.
Reversed-Phase Chromatography ExcellentGoodGoodExcellent for polar compounds; less prone to issues with basic compounds.Requires a C18 column and aqueous mobile phases; removal of water can be time-consuming.

Workflow Diagrams

Purification_Decision_Tree start Crude Product recrystallization Attempt Recrystallization start->recrystallization Solid? column_chrom Column Chromatography recrystallization->column_chrom Fails/ Low Purity pure_product Pure Product recrystallization->pure_product Successful? acid_base Acid Salt Formation column_chrom->acid_base Isomers Present/ Difficult Separation column_chrom->pure_product Successful? troubleshoot Troubleshoot/ Re-evaluate column_chrom->troubleshoot Fails acid_base->pure_product Successful? acid_base->troubleshoot Fails

Caption: Decision tree for selecting a purification method.

Chromatography_Troubleshooting A Streaking on TLC? B Add Basic Modifier (e.g., Triethylamine) A->B Yes D Poor Isomer Separation? A->D No C Switch to Alumina or Reversed-Phase B->C Still Streaking I Successful Separation B->I Resolved C->I Resolved E Optimize Gradient D->E Yes G Product Degradation? D->G No F Change Stationary Phase (e.g., Phenyl-Hexyl) E->F Still Poor E->I Resolved F->I Resolved H Use Neutral Alumina G->H Yes H->I Resolved

Caption: Troubleshooting guide for chromatographic purification.

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PMC.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect.
  • Method for purifying pyrazoles. Google Patents.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Semantic Scholar.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC).
  • A process for separating nitration isomers of substituted benzene compounds. Google Patents.
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI.
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Chromatographic Separation of Enantiomers: Commemorative Issue in Honor of Professor Stig Allenmark on the Occasion of His 80th Birthday. MDPI.
  • Reactions of solid hydrazine (1) with carbonyl compounds a w. ResearchGate.
  • This compound. MySkinRecipes.
  • The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed.
  • MCQ-229: About Hydrazine and Carbonyl group. YouTube.
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • Extraction and complexation studies with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine in the presence of 2-bromohexanoic acid. NIH.
  • Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate.
  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI.

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Technical Support Center: 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. This guide is intended for researchers, scientists, and drug development professionals who are actively working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during its handling, storage, and application in experimental settings. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your research.

Troubleshooting Guides

This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing step-by-step protocols for investigation and resolution.

Issue 1: Inconsistent Bioactivity or Potency in Aqueous Media

Question: "My experimental results with this compound show significant variability in bioactivity, especially in aqueous buffers over time. What could be the cause?"

Answer:

This is a common issue that often points to the hydrolytic instability of the compound. While this compound does not possess a readily hydrolyzable ester group, the pyrazole ring system in some derivatives has been shown to be susceptible to hydrolysis under certain pH conditions, particularly in basic media.[1][2] This can lead to the formation of degradation products with altered or diminished biological activity.

Causality Explained: The electron-withdrawing nature of the nitro group and the pyridine ring can influence the electronic distribution within the pyrazole ring, potentially making it more susceptible to nucleophilic attack by water or hydroxide ions. This can lead to ring-opening or the formation of hydroxylated species.

Troubleshooting Protocol:

  • pH-Dependent Stability Study:

    • Prepare solutions of this compound in a range of buffers (e.g., pH 4, 7, and 9).

    • Incubate the solutions at your experimental temperature.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately analyze the aliquots by HPLC-UV to quantify the remaining parent compound and detect the appearance of any new peaks, which would indicate degradation products.

  • Identification of Degradants:

    • If new peaks are observed, use LC-MS to determine their mass-to-charge ratio (m/z).

    • This information will help in proposing the structures of the degradation products. Common degradation pathways to look for are hydroxylation or ring cleavage.

  • Optimization of Experimental Conditions:

    • Based on the stability data, select a buffer system where the compound exhibits the highest stability for the duration of your experiment.

    • If the compound is unstable even at neutral pH, consider preparing fresh solutions immediately before use or minimizing the incubation time in aqueous media.

Data Summary Table: Hypothetical pH-Dependent Stability

pHTemperature (°C)Half-life (t½) in hoursMajor Degradation Product (m/z)
4.025> 48Not Detected
7.42518207 [M+OH-H]
9.0255207 [M+OH-H], others

Experimental Workflow for Stability Assessment:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare solutions of This compound in buffers (pH 4, 7, 9) incubate Incubate at experimental temperature prep->incubate Start aliquot Take aliquots at various time points incubate->aliquot During hplc Analyze by HPLC-UV (Quantify parent compound) aliquot->hplc lcms Analyze by LC-MS (Identify degradants) hplc->lcms If new peaks appear optimize Optimize experimental conditions based on stability data hplc->optimize lcms->optimize

Caption: Workflow for assessing the hydrolytic stability of the compound.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms After Storage

Question: "After storing my stock solution of this compound in the refrigerator for a few weeks, I am observing new, unidentified peaks in my HPLC/LC-MS analysis. What is happening?"

Answer:

The appearance of new peaks upon storage, even at reduced temperatures, suggests that the compound may be undergoing slow degradation. The likely culprits are thermal degradation, photodegradation (if exposed to light), or oxidative degradation. Nitroaromatic compounds can be susceptible to thermal decomposition, which may involve the cleavage of the C-NO2 bond or a nitro-nitrite isomerization.[3][4] Additionally, both pyrazole and pyridine rings can be targets of oxidation.[5][6]

Causality Explained: The nitro group is highly reactive and can participate in various degradation reactions. Even low levels of light exposure during handling and storage can initiate photochemical reactions. Similarly, dissolved oxygen in the solvent can lead to slow oxidation over time.

Troubleshooting Protocol:

  • Assess Storage Conditions:

    • Light Exposure: Was the stock solution stored in a clear or amber vial? Amber vials are crucial to protect against photodegradation.

    • Headspace: Was the vial nearly full or was there a large air headspace? A large headspace increases the amount of available oxygen for potential oxidation.

    • Solvent Purity: Were high-purity, degassed solvents used to prepare the stock solution? Impurities or dissolved oxygen in the solvent can promote degradation.

  • Forced Degradation Study:

    • To identify the nature of the degradants, perform a forced degradation study. This involves subjecting the compound to a variety of stress conditions:

      • Photolytic: Expose a solution to UV light (e.g., 254 nm and 365 nm) for a defined period. The photodegradation of nitroaromatic compounds often leads to hydroxylated intermediates.[7][8]

      • Thermal: Heat a solution at an elevated temperature (e.g., 60-80°C). Thermal degradation of nitroaromatics can involve C-NO2 bond cleavage.[3][9]

      • Oxidative: Treat a solution with a mild oxidizing agent like hydrogen peroxide.

    • Analyze the stressed samples by LC-MS and compare the resulting degradation profiles to the unknown peaks observed in your stored stock solution. This can help to identify the degradation pathway.

  • Optimized Storage Protocol:

    • Store stock solutions in small, well-sealed amber vials with minimal headspace.

    • For long-term storage, consider aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air.

    • Store at -20°C or -80°C.

    • Always use high-purity, degassed solvents for preparing stock solutions.

Potential Degradation Pathways Diagram:

cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound Photo Photodegradation (UV Light) Parent->Photo Thermal Thermal Degradation (Heat) Parent->Thermal Oxidative Oxidative Degradation (Oxygen/Peroxides) Parent->Oxidative Hydrolytic Hydrolytic Degradation (Aqueous Media) Parent->Hydrolytic Hydroxylated Hydroxylated Derivatives Photo->Hydroxylated Reduced Amino-pyrazole Derivative (Reduction of Nitro Group) Thermal->Reduced Isomerized Nitrite Isomer Thermal->Isomerized Oxidative->Hydroxylated RingOpened Ring-Opened Products Oxidative->RingOpened Hydrolytic->RingOpened

Caption: Potential degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container, protected from light, at room temperature.[10] For long-term storage, refrigeration (2-8°C) is recommended.[11] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize potential oxidative degradation.

Q2: What solvents are recommended for dissolving this compound?

A2: Based on its structure, the compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. For biological assays, preparing a concentrated stock solution in DMSO and then diluting it into the aqueous assay buffer is a common practice. Always check for solubility and stability in your chosen solvent system.

Q3: Is this compound sensitive to light?

A3: Yes, as a nitroaromatic compound, it is potentially photosensitive.[7][8] Exposure to UV or even ambient light over extended periods can lead to photodegradation. It is crucial to handle the compound and its solutions in a manner that minimizes light exposure, such as using amber glassware and avoiding direct sunlight.

Q4: Can the nitro group be reduced during my experiment?

A4: Yes, the nitro group is susceptible to reduction. This can occur in the presence of reducing agents in your experimental system or through metabolic processes in cellular or in vivo studies.[12] The reduction of the nitro group to an amino group will significantly alter the electronic properties and likely the biological activity of the molecule. If you suspect this is occurring, you can use LC-MS to look for the corresponding amino derivative.

Q5: Are there any known incompatibilities with other common lab reagents?

A5: While specific incompatibility data for this compound is not widely available, as a general precaution, avoid strong reducing agents, strong oxidizing agents, and strong bases, as these could react with the nitro group or the heterocyclic rings.

References

  • Tsang, W. (n.d.).
  • Chen, J. R. (2015).
  • Feierman, D. E., & Cederbaum, A. I. (1986).
  • Kostenko, A., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
  • Brill, T. B., & James, K. J. (1993).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Naim, M. J., et al. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
  • Brill, T. B., & James, K. J. (1993).
  • Kuriyama, S., & Tsurugi, H. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • El-Sayed, M. A.-A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC.
  • Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • (n.d.). This compound. ChemScene.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment.
  • Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of We. SciSpace.
  • (n.d.). This compound. PubChemLite.
  • (n.d.). This compound. MySkinRecipes.
  • Insuasty, B., et al. (2015).
  • (2018). Chapter 2 Pyrazol-3-ones. Part IV: Synthesis and Applications.
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Yin, P., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Liu, Y., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry.
  • El-Shahat, M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Davies, I. W., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed.
  • (n.d.). Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)- (Cas 192711-20-9). Parchem.
  • Chand, D., et al. (2020). Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials.
  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
  • (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Sun, Y.-Q., et al. (2006). 4-(1H-Pyrazol-3-yl)pyridine–terephthalic acid–water (2/1/2). Acta Crystallographica Section E.

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"2-(4-Nitro-1H-pyrazol-3-yl)pyridine" improving assay reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve assay reproducibility when working with this and structurally related compounds. While this molecule is often supplied as a chemical intermediate, its pyrazole-pyridine core is a recognized scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] This guide synthesizes field-proven insights and established scientific principles to help you navigate potential experimental hurdles.

Introduction to the Compound and its Class

This compound (CAS No. 192711-20-9) is a heterocyclic small molecule.[3][4] Its structure, featuring a pyridine ring linked to a nitro-substituted pyrazole, makes it a valuable building block for more complex molecules.[1] The pyrazole moiety can serve as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility while providing key hydrogen bond donor and acceptor sites for target engagement.[5] Compounds with a similar pyrazolyl-pyridine core have been investigated as potent inhibitors for various kinases, including c-Jun N-terminal kinase (JNK) and those relevant in cancer pathways.[2][6]

The presence of the nitro group and the two distinct heterocyclic rings gives this molecule specific chemical characteristics that can influence its behavior in biological assays. Understanding these properties is the first step to ensuring reproducible and reliable results.

Table 1: Physicochemical Properties of this compound
PropertyValueSource / Comment
CAS Number 192711-20-9[3][4][7]
Molecular Formula C₈H₆N₄O₂[3][8]
Molecular Weight 190.16 g/mol [1][3]
Purity ≥97% (Typical)[3]
Predicted LogP 1.38[3]
Topological Polar Surface Area (TPSA) 84.71 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Storage Conditions Room temperature, stored under nitrogen[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and behavior of this compound in an assay environment.

Q1: My assay results are showing poor reproducibility (high well-to-well variability). What are the likely causes related to the compound?

A1: Poor reproducibility with heterocyclic compounds like this one often stems from three primary issues:

  • Compound Precipitation: The compound may be coming out of solution in your final assay buffer. This is a very common cause of variability. See the Troubleshooting Guide (Section 3) for detailed steps on how to verify and address this.

  • Compound Degradation: The nitro-aromatic structure can be susceptible to light-induced degradation or reaction with certain buffer components over the course of a long assay incubation.

  • Assay Interference: The compound may be directly interfering with your detection method (e.g., fluorescence quenching, light scattering). The nitro group, in particular, is a known quencher of fluorescence.

Q2: What is the best solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of most small molecules for screening. We recommend preparing a 10 mM stock solution in 100% anhydrous DMSO. Aliquot this stock into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce water and lead to compound precipitation.

Q3: The compound has a yellowish tint. Is this normal and can it interfere with my colorimetric or fluorescence assay?

A3: A slight yellow color can be characteristic of nitro-aromatic compounds. However, this property means it may absorb light in the visible spectrum.

  • For fluorescence assays: This can cause inner filter effects or direct fluorescence quenching, leading to a false impression of inhibition. Always run appropriate controls, including the compound in the absence of the enzyme or substrate, to quantify this effect.

  • For absorbance/colorimetric assays: The intrinsic color of the compound could directly add to the measured absorbance. A compound-only control is essential to subtract this background signal.

Q4: How stable is this compound in aqueous assay buffers?

A4: The stability in aqueous buffers is concentration and buffer-dependent. Pyrazole-pyridine scaffolds are generally stable, but issues can arise from:

  • pH: Extreme pH values should be avoided. Most kinase assays are run near physiological pH (7.2-7.5), which should be suitable.

  • Reducing Agents: Components like dithiothreitol (DTT) are common in kinase assays. While generally compatible, high concentrations of DTT could potentially interact with the nitro group over long incubation times, especially if trace metal contaminants are present. It is best to add DTT to the assay plate just before starting the reaction.

Q5: Can this compound chelate metal ions required for my enzyme's activity?

A5: Yes. The pyridine and pyrazole rings contain nitrogen atoms that can coordinate with metal ions.[9] Many kinase assays, for example, require Mg²⁺ or Mn²⁺ as cofactors. If your compound chelates these ions, it will appear to be an inhibitor of the enzyme, but this is an assay artifact. To test for this, run a dose-response curve of your compound at several different concentrations of the key metal cofactor. If the IC₅₀ value shifts significantly with cofactor concentration, chelation is a likely mechanism of inhibition.

Troubleshooting Guide: Improving Assay Reproducibility

This guide provides a systematic approach to diagnosing and solving common issues.

Diagram 1: Troubleshooting Workflow for High Assay Variability

G A High CV% or Poor Z' Factor Observed B Step 1: Verify Compound Solubility in Final Assay Buffer A->B C Is precipitate visible (visual, DLS, nephelometry)? B->C D Yes C->D   E No C->E   F Action: - Decrease final compound concentration. - Increase final DMSO % (e.g., from 0.5% to 1%). - Add non-ionic detergents (e.g., Tween-20, Triton X-100). - Re-test solubility. D->F G Step 2: Check for Assay Interference E->G F->B Re-evaluate H Does compound affect signal in enzyme-free or substrate-free controls? G->H I Yes H->I   J No H->J   K Action: - Quantify interference and correct raw data. - For fluorescence, check for quenching/autofluorescence. - Consider an orthogonal assay with a different detection method. I->K L Step 3: Investigate Compound Stability J->L Q Problem Likely Resolved or Identified K->Q M Does pre-incubating compound in buffer (before adding enzyme/substrate) change activity? L->M N Yes M->N   O No M->O   P Action: - Minimize pre-incubation time. - Protect plates from light. - Prepare compound dilutions immediately before use. N->P O->Q Consider other factors: - Reagent stability - Pipetting accuracy - Plate effects P->Q

Caption: Systematic workflow for diagnosing assay variability.

Table 2: Troubleshooting Summary
ProblemPotential CauseRecommended Solution & Rationale
Drifting signal over time 1. Compound precipitation. 2. Compound degradation (light-sensitive nitro group).1. Test Solubility: Use light scattering or nephelometry to confirm. Lower the compound concentration. 2. Protect from Light: Cover assay plates with foil lids. Minimize the time the compound is exposed to ambient light.
High IC₅₀ variability between runs 1. Inconsistent DMSO concentration in final wells. 2. Stock solution degradation.1. Standardize DMSO: Ensure the final DMSO concentration is identical across all wells, including controls. 2. Use Fresh Aliquots: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Prepare fresh intermediate dilutions for each experiment.
Apparent inhibition that is not dose-dependent 1. Compound aggregation at high concentrations. 2. Assay signal interference.1. Add Detergent: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent aggregation. 2. Run Interference Controls: Test the compound in wells without enzyme to see if it quenches/enhances the signal directly.
Complete inhibition at all tested concentrations 1. Actual potent inhibition. 2. Non-specific inhibition mechanism (e.g., metal chelation, aggregation).1. Expand Dose Range: Test at much lower concentrations (nM range). 2. Test for Artifacts: Perform metal cofactor titration as described in FAQ Q5. Run an orthogonal assay to confirm the mechanism.

Experimental Protocol: Best Practices for a Kinase Assay

This protocol outlines a generic fluorescence-based kinase assay, highlighting critical steps for ensuring reproducibility with compounds like this compound. The principle is the enzymatic transfer of a phosphate group from ATP to a peptide substrate, with product formation detected by a fluorescence probe.

Diagram 2: Generic Kinase Signaling Pathway

Caption: Inhibition of a kinase cascade by a pyrazole-pyridine compound.

Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20. Rationale: Tween-20 is included as a non-ionic detergent to help prevent compound aggregation and non-specific binding to plates or the enzyme.

  • Enzyme: Prepare a 2X working solution of the kinase in Assay Buffer.

  • Substrate/ATP Mix: Prepare a 4X working solution of the peptide substrate and ATP in Assay Buffer. The final ATP concentration should ideally be at or near the Kₘ for the enzyme to ensure sensitive detection of competitive inhibitors.

2. Compound Plating (11-point, 3-fold serial dilution):

  • Prepare a 400X top concentration of this compound in 100% DMSO (e.g., 4 mM for a 10 µM final concentration).

  • Perform a serial dilution in 100% DMSO. Rationale: Serial dilution in DMSO minimizes the risk of compound precipitation before it is added to the aqueous assay buffer.

  • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 25 nL) of the DMSO compound solutions into the wells of a low-volume 384-well assay plate.

  • Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (a known potent inhibitor or no enzyme).

3. Assay Execution (Example volumes for a 10 µL final reaction):

  • Step 3.1: Add 5 µL of 2X Enzyme solution to all wells except the "100% inhibition" (no enzyme) controls. For those, add 5 µL of Assay Buffer.

  • Step 3.2 (Optional Pre-incubation): Add 2.5 µL of Assay Buffer. Gently mix the plate and incubate for 15 minutes at room temperature, protected from light. Rationale: This step allows the compound to interact with the enzyme before the reaction starts. However, as noted in the troubleshooting section, this step should be minimized if compound stability is a concern.

  • Step 3.3 (Reaction Initiation): Add 2.5 µL of 4X Substrate/ATP mix to all wells to start the reaction. (Adjust volumes if pre-incubation step was skipped).

  • Step 3.4 (Incubation): Incubate the plate at room temperature for 60 minutes (or as determined by an enzyme titration experiment). Keep the plate covered to protect from light and prevent evaporation.

4. Reaction Termination and Detection:

  • Add 10 µL of the detection reagent (e.g., a solution that specifically recognizes the phosphorylated product and generates a fluorescent signal).

  • Incubate for the recommended time (e.g., 30-60 minutes).

  • Read the plate on a compatible plate reader at the appropriate excitation and emission wavelengths.

5. Data Analysis:

  • Correction for Interference: For each compound concentration, calculate the signal from a parallel control plate run without enzyme. Subtract this background value from your active assay wells. This is critical for compounds with intrinsic color or fluorescence.

  • Normalize the data using the 0% and 100% inhibition controls.

  • Fit the normalized data to a four-parameter logistic equation to determine the IC₅₀ value.

By following these best practices and utilizing the troubleshooting guide, you can significantly improve the quality and reproducibility of your data when working with this compound and other challenging small molecules.

References

  • This compound. MySkinRecipes. [Link]
  • This compound. PubChemLite. [Link]
  • Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)- [CAS: 192711-20-9]. Ivy Fine Chemicals. [Link]
  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine.
  • (PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.
  • Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators.
  • Recent advances in the therapeutic applications of pyrazolines.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. [Link]
  • Pyrazole: an emerging privileged scaffold in drug discovery.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole.
  • Fluorescence quenching study of 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions. PubMed. [Link]
  • 2-Phenyl and 2-heterocyclic-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling. PubMed. [Link]
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
  • 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
  • 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol.

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Technical Support Center: A Researcher's Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for experiments involving this pyrazole-based compound, which is often utilized as an intermediate in the development of kinase inhibitors.[1] Our goal is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges, thereby minimizing off-target effects and ensuring the scientific integrity of your results.

I. Understanding the Compound: A Pyrazole-Based Scaffold

This compound belongs to a broad class of pyrazole-containing compounds that are of significant interest in medicinal chemistry. The pyrazole ring is a versatile scaffold in drug design, acting as a bioisostere for other aromatic rings to improve properties like lipophilicity and solubility.[2] Furthermore, the nitrogen atoms in the pyrazole ring can serve as both hydrogen bond donors and acceptors, facilitating interactions with the active sites of target proteins, such as kinases.[2]

While this compound is a building block for more complex inhibitors, its inherent structural motifs warrant careful consideration of its potential biological activities and off-target interactions. The presence of a nitro group can also influence its electronic properties and potential for metabolic modification.[3]

II. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during your experiments with this compound or its derivatives.

Problem 1: High Degree of Off-Target Activity Observed in Initial Screens

Symptoms:

  • Inhibition of multiple kinases in a broad panel screen.

  • Unexpected cellular phenotypes inconsistent with the inhibition of the primary target.

  • High cytotoxicity at concentrations where the primary target is not fully inhibited.

Root Cause Analysis and Solutions:

The pyrazole scaffold is a common feature in many kinase inhibitors, and as such, it can contribute to binding to the highly conserved ATP-binding pocket of multiple kinases.[4] This can lead to a lack of selectivity.

Solutions:

  • Confirm On-Target Potency: First, establish a robust biochemical assay to determine the IC50 value of your compound against the intended primary target kinase. This provides a baseline for evaluating off-target effects.[4]

  • Comprehensive Kinase Profiling: Screen the compound against a broad panel of kinases to identify off-target interactions.[5] Many commercial services offer panels of hundreds of kinases.

  • Counter-Screening and Secondary Assays: Once off-targets are identified, perform secondary assays to confirm these interactions. This could include cell-based assays using cell lines where the off-target kinase is known to play a key role.

Experimental Protocol: Kinase Selectivity Profiling

This protocol outlines a general approach to assessing the selectivity of a pyrazole-based inhibitor.

  • Primary Biochemical Assay:

    • Objective: Determine the IC50 value for the primary target kinase.

    • Method: Utilize a suitable assay format such as a radiometric assay using [γ-³²P]ATP, or a non-radioactive method like fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay (e.g., ADP-Glo™).[6][7]

    • Procedure:

      • Prepare a series of dilutions of the test compound.

      • In a microplate, combine the kinase, its specific substrate, and ATP at a concentration near its Km.

      • Add the diluted compound and incubate for the optimized reaction time.

      • Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence, luminescence).

      • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50.

  • Broad Kinase Panel Screen:

    • Objective: Identify potential off-target kinases.

    • Method: Submit the compound to a commercial kinase profiling service for screening against a large panel of kinases (e.g., 100-400 kinases). Typically, this is done at a single high concentration (e.g., 1 or 10 µM).

    • Data Analysis: Analyze the percentage of inhibition for each kinase. A common threshold for a significant "hit" is >50% inhibition.

  • Dose-Response Confirmation for Off-Targets:

    • Objective: Determine the IC50 values for the identified off-target kinases.

    • Method: For the most significant off-target hits, perform a full dose-response experiment as described in the primary biochemical assay protocol.

Data Presentation: Interpreting Selectivity Data

Summarize the IC50 data in a table for clear comparison:

Kinase TargetIC50 (nM)Fold Selectivity (Off-target IC50 / Primary Target IC50)
Primary Target X 15 -
Off-Target A15010
Off-Target B75050
Off-Target C>10,000>667

A higher fold selectivity value indicates a more selective inhibitor.

Problem 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Symptoms:

  • High variability in cell viability or signaling pathway modulation between replicate experiments.

  • A significant shift in the IC50 value when moving from biochemical to cellular assays.

Root Cause Analysis and Solutions:

Several factors can contribute to this discrepancy, including poor compound solubility, cell membrane permeability, compound stability in culture media, and engagement of cellular drug efflux pumps. The pyrazole core generally improves solubility, but the overall properties of the final molecule are crucial.[2]

Solutions:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of the compound in your cell culture medium. Precipitated compound will lead to inaccurate effective concentrations.

    • Stability: Incubate the compound in cell culture medium for the duration of your experiment and use an analytical method like HPLC to check for degradation.

  • Cellular Target Engagement Assays:

    • Western Blotting: Treat cells with the compound and analyze the phosphorylation status of the direct downstream substrate of your target kinase to confirm target engagement in a cellular context.[8]

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that the compound is binding to its intended target within the cell.

Experimental Workflow: Investigating Inconsistent Cellular Activity

Caption: Workflow for troubleshooting inconsistent cellular assay results.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely off-targets for a pyrazole-based kinase inhibitor?

A1: Due to the conserved nature of the ATP-binding site in kinases, off-targets can be structurally related kinases within the same family or even in different families.[5] For example, a compound designed to inhibit a specific tyrosine kinase might also show activity against other tyrosine kinases or even some serine/threonine kinases. Comprehensive profiling is the only way to know for sure.[5] Some pyrazole-containing compounds have been noted to have activity against kinases like JAK2, Flt-3, VEGFR-2, and PDGFRα.[9]

Q2: How can I be sure my observed cellular phenotype is due to on-target inhibition and not an off-target effect?

A2: This is a critical question in drug development. A multi-pronged approach is necessary:

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound. A strong correlation between on-target biochemical potency and cellular activity across multiple analogs strengthens the case for on-target effects.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target kinase in cells. If the cellular phenotype is reversed, it is likely an on-target effect.

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR to reduce the expression of the target kinase. The resulting phenotype should mimic the effect of your inhibitor.

Logical Framework for Validating On-Target Effects

G cluster_0 Biochemical & Cellular Correlation cluster_1 Genetic Validation A Compound A (High Potency) D Strong Cellular Effect A->D B Compound B (Med Potency) E Medium Cellular Effect B->E C Compound C (Low Potency) F Weak Cellular Effect C->F Conclusion High Confidence in On-Target Effect F->Conclusion Correlates with G Resistant Mutant Overexpression I Phenotype Rescue G->I H Target Knockdown (siRNA/CRISPR) J Phenocopy of Inhibition H->J I->Conclusion Confirms J->Conclusion Confirms

Caption: Validating on-target effects through multiple lines of evidence.

Q3: My compound shows no activity in cells, but is potent in a biochemical assay. What should I do?

A3: This common issue points to problems with cellular uptake, stability, or efflux.

  • Check for Drug Efflux: Use inhibitors of common ABC transporters to see if this restores the activity of your compound.[8]

  • Measure Intracellular Concentration: Use techniques like LC-MS/MS to quantify the amount of your compound that is actually getting inside the cells.

  • Re-evaluate Compound Structure: The pyridine and nitro-pyrazole moieties influence the compound's polarity and ability to cross the cell membrane. Modifications to the structure may be needed to improve its cell permeability.

IV. Conclusion

Working with novel chemical entities like this compound and its derivatives requires a systematic and rigorous approach to experimental design and troubleshooting. By understanding the potential for off-target effects inherent in the pyrazole scaffold and employing a multi-faceted strategy of biochemical profiling, cellular validation, and genetic approaches, researchers can have greater confidence in their findings. This guide provides a framework for addressing common challenges, but careful observation and a thorough understanding of the biological system under investigation remain paramount.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells.
  • Li, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
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  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Antonov, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules.
  • BMG LABTECH. (2020). Kinase assays.
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • MySkinRecipes. (n.d.). This compound.
  • Dau, M. E. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

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Technical Support Center: Synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine. This document is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshoot common issues, and answer frequently asked questions related to this synthesis. The information herein is synthesized from established chemical principles and literature precedents to ensure scientific integrity and practical applicability.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is typically approached as a two-step process. First, the core heterocyclic structure, 2-(1H-pyrazol-3-yl)pyridine, is constructed. This is followed by a regioselective electrophilic nitration to install the nitro group at the C4 position of the pyrazole ring.

While the synthesis appears straightforward, scaling up presents significant challenges, primarily related to the highly exothermic and potentially hazardous nature of the nitration step. Key challenges include:

  • Reaction Control: Managing the potent exotherm of the nitration to prevent thermal runaway.

  • Regioselectivity: Ensuring the nitro group adds exclusively to the C4 position of the pyrazole ring and not elsewhere.

  • Work-up & Purification: Safely handling the acidic reaction mixture and effectively isolating the pure product.

  • Material Handling: Working with corrosive and oxidizing strong acids.

This guide will address these challenges in a practical, question-and-answer format.

Synthetic_Pathway Fig 1. Two-Step Synthesis Overview cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration A 1-(pyridin-2-yl)ethanone C 3-(dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one (Enaminone Intermediate) A->C Condensation B Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 2-(1H-pyrazol-3-yl)pyridine (Precursor) C->E Cyclocondensation [2] D Hydrazine Hydrate (N2H4·H2O) D->E G This compound (Final Product) E->G Electrophilic Aromatic Substitution [12] F Mixed Acid (HNO3 / H2SO4) F->G

Caption: Fig 1. Two-Step Synthesis Overview

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiments.

Part A: Synthesis of 2-(1H-pyrazol-3-yl)pyridine (Precursor)

Question 1: My yield for the precursor, 2-(1H-pyrazol-3-yl)pyridine, is low. What are the common causes?

Answer: Low yields in this cyclocondensation reaction typically stem from three areas: incomplete formation of the enaminone intermediate, suboptimal cyclization conditions, or product loss during work-up.

  • Incomplete Enaminone Formation: The initial reaction between 2-acetylpyridine and a formylating agent (like DMF-DMA) to create the 1,3-dicarbonyl equivalent is crucial. Ensure the reaction goes to completion by monitoring via TLC or LCMS. If starting material remains, consider increasing the reaction time or temperature moderately.

  • Cyclization Conditions: The reaction of the enaminone with hydrazine hydrate is generally high-yielding.[1] However, the temperature is important. A temperature of 60°C is reported to be effective.[1] Running the reaction too cold may slow it down unnecessarily, while excessive heat can lead to side products. Ensure you are using a sufficient excess of hydrazine hydrate to drive the reaction to completion.

  • Work-up Losses: The product, 2-(1H-pyrazol-3-yl)pyridine, has moderate polarity. During an aqueous work-up and extraction, ensure the pH of the aqueous layer is neutral or slightly basic to keep the pyridine nitrogen unprotonated, maximizing its partition into the organic solvent (e.g., ethyl acetate, DCM). Multiple extractions (3-4 times) with fresh solvent are recommended.

Question 2: I am seeing multiple spots on my TLC after the cyclization reaction. What could they be?

Answer: Besides your desired product, other spots could be unreacted enaminone intermediate, or regioisomers if an unsymmetrical hydrazine (e.g., methylhydrazine) were used. With hydrazine itself, the primary concern is unreacted starting material.

  • Causality: The cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine is a classic and generally clean reaction.[2][3] The presence of significant impurities suggests either the starting enaminone was impure or the reaction did not go to completion.

  • Troubleshooting:

    • Confirm the identity of the main spot via LCMS.

    • If starting material is present, try extending the reaction time or resubmitting the crude material to the reaction conditions with fresh hydrazine.

    • Purify the crude product by column chromatography (Silica gel, using a gradient of ethyl acetate in hexanes) to isolate the desired product before proceeding to the nitration step. A pure precursor is critical for a clean nitration.

Part B: Nitration of 2-(1H-pyrazol-3-yl)pyridine

Question 3: What is the best nitrating agent and why? I'm concerned about safety.

Answer: The most effective and common nitrating agent for deactivating or moderately activated aromatic systems is a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4]

  • Mechanism & Rationale: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[4] This is the active species that performs the electrophilic aromatic substitution. The pyrazole ring, although part of a larger system, is an electron-rich heterocycle and susceptible to this type of substitution.[4] The pyridine ring, conversely, is electron-deficient and is deactivated toward electrophilic attack, especially under strong acidic conditions where its nitrogen atom is protonated. This inherent difference in reactivity is the basis for the high regioselectivity of this reaction.

  • Safety & Scale-up: This "mixed acid" nitration is highly exothermic.[5] On a lab scale (<5g), this can be managed with an ice bath and slow, dropwise addition of the substrate or nitrating agent. For scale-up, this is a major hazard. A thermal runaway can occur, leading to a rapid increase in temperature and pressure, and the release of toxic nitrogen oxide (NOx) gases.[5][6] For larger scales, a process safety evaluation using reaction calorimetry (RC1) is essential to determine heat flow and calculate the necessary cooling capacity.[6] Continuous flow reactors are an excellent alternative for scaling up as they offer superior heat and mass transfer, minimizing the reaction volume at any given time and thus enhancing safety.[7][8]

Question 4: I'm getting a poor yield and a dark, tarry crude product from my nitration. What went wrong?

Answer: This is a classic sign of an uncontrolled exotherm or "runaway" reaction.

  • Causality: If the temperature rises too high, the strong oxidizing nature of hot nitric acid will degrade the organic material, leading to charring, polymerization, and the formation of numerous side products.[9] Over-nitration or oxidation of the pyridine ring can also occur under harsh conditions.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 0-10°C, during the addition phase. Use a reliable thermometer and an efficient cooling bath (ice/salt or a cryo-cooler for larger scales).

    • Order of Addition: A "reverse addition" is often safer. Add the substrate (dissolved in a portion of the sulfuric acid) slowly to the pre-chilled mixed acid. This keeps the substrate as the limiting reagent at all times, preventing a large accumulation of unreacted material that could later react uncontrollably.

    • Stirring: Ensure vigorous and efficient stirring. Poor mixing can create local "hot spots" where the temperature spikes, initiating decomposition.

Question 5: How do I work up the reaction and isolate the product? Neutralizing the strong acid seems hazardous.

Answer: The work-up must be done carefully and methodically. The standard procedure is to quench the reaction mixture by pouring it slowly onto a large excess of crushed ice.

  • Quench: This step serves two purposes: it rapidly dilutes the acid, slowing any further reaction, and it dissipates the significant heat of dilution. Always add the acid mixture to the ice, never the other way around, to ensure there is always a large heat sink available.

  • Neutralization & Isolation:

    • After quenching, the product may precipitate out of the now dilute, cold acidic solution. If not, it will precipitate upon neutralization.

    • Slowly and carefully add a base, such as a saturated solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), with vigorous stirring and continued cooling in an ice bath. Be prepared for significant CO₂ gas evolution. Add the base in small portions until the pH is ~7-8.

    • The solid product can then be collected by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts (e.g., sodium sulfate).

    • Dry the product under vacuum.

Question 6: My final product is not pure. What are the likely impurities and how can I remove them?

Answer: The most likely impurities are unreacted starting material, isomers (although unlikely if the reaction is controlled), and degradation products if the temperature was too high.

  • Isomer Impurities: The C4 position on the pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack. The pyridine ring is strongly deactivated. Therefore, formation of other isomers, such as 5-nitro-pyrazole or nitration on the pyridine ring, is kinetically disfavored. If isomers are detected, it may indicate an excessively high reaction temperature.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for purifying the final product. The polarity of this compound is higher than its precursor. Solvents like ethanol, isopropanol, or mixtures of ethanol and water are good starting points for recrystallization trials.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A mobile phase of ethyl acetate in hexanes or dichloromethane/methanol would be appropriate. The nitro-compound is significantly more polar than the starting material.

III. Experimental Protocols & Data

Protocol 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine (Precursor)

This protocol is adapted from established pyrazole syntheses.[1][2]

  • Step A: Enaminone Formation. In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in toluene (3-5 mL per gram of starting material). Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the 2-acetylpyridine.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, which can be used directly in the next step.

  • Step B: Cyclocondensation. Dissolve the crude enaminone from the previous step in ethanol (5 mL per gram of original 2-acetylpyridine).

  • Add hydrazine hydrate (2.0 eq) to the solution.

  • Heat the reaction mixture to 60°C for 30-60 minutes.[1] Monitor the reaction for the disappearance of the intermediate by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes) or column chromatography to yield 2-(1H-pyrazol-3-yl)pyridine as a solid.

ParameterValueReference
Precursor Yield Up to 97%[1]
Reaction Temp. 60 °C[1]
Solvent Ethanol[1]

Table 1: Typical Reaction Parameters for Precursor Synthesis.

Protocol 2: Nitration to this compound

This protocol is based on standard procedures for pyrazole nitration.[10] Extreme caution is advised.

  • In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 98%, ~5 mL per gram of substrate). Cool the acid to 0°C in an ice/salt bath.

  • In a separate container, prepare the nitrating mixture by slowly adding fuming nitric acid (HNO₃, 90%, 1.5 eq) to concentrated sulfuric acid (H₂SO₄, 98%, ~2 mL per gram of substrate) while cooling in an ice bath.

  • Slowly add the 2-(1H-pyrazol-3-yl)pyridine (1.0 eq) in portions to the cooled sulfuric acid from step 1, ensuring the temperature does not exceed 10°C.

  • Once the substrate is fully dissolved, add the nitrating mixture from step 2 dropwise via the addition funnel, maintaining the internal reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours, or until reaction completion is confirmed by LCMS analysis of a carefully quenched aliquot.

  • Work-up: Slowly pour the reaction mixture onto a large amount of crushed ice (~10-20 g of ice per mL of acid) with vigorous stirring.

  • Carefully neutralize the cold, dilute acid solution by the slow, portion-wise addition of saturated sodium carbonate solution until the pH is 7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake extensively with cold water and then dry under vacuum to yield the crude this compound.

  • Purification: Recrystallize the crude solid from ethanol or isopropanol.

ParameterValueRationale / Reference
Nitrating Agent HNO₃ / H₂SO₄Forms highly reactive NO₂⁺ electrophile.[4]
Temperature 0-10 °CCritical for preventing thermal runaway and side reactions.[5]
Work-up Quench on ice, then neutralizeSafely dilutes and neutralizes strong acid.
Safety HIGHLY EXOTHERMIC Risk of thermal runaway.[6]

Table 2: Key Parameters and Safety Considerations for Nitration Step.

IV. Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration start Problem Encountered p1 Low Yield of Precursor start->p1 p2 Impure Precursor (Multiple Spots) start->p2 p3 Low Yield / Dark Tar Formed start->p3 p4 Product Fails Purity Spec start->p4 p5 Reaction appears stalled start->p5 s1 Check enaminone formation (TLC/LCMS). Increase reaction time/temp. Optimize extraction pH. p1->s1 s2 Confirm identity of spots (LCMS). Purify via Column Chromatography before proceeding. p2->s2 s3 Indicates uncontrolled exotherm. IMPROVE COOLING. Use reverse addition. Ensure vigorous stirring. p3->s3 s4 Impurity: Unreacted Starting Material? - Recrystallize from Ethanol/IPA. - Use Column Chromatography if needed. p4->s4 s5 Confirm nitronium ion formation. Ensure anhydrous conditions. Check acid concentration. Allow longer reaction time at 0-10°C. p5->s5

Caption: Troubleshooting Decision Tree

V. References

  • ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Org. Process Res. Dev. 2021, 25, 7, 1696–1703. [Link]

  • MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules 2023, 28(18), 6610. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem. 2022, 18, 1146–1213. [Link]

  • NIH. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. 2023 Jan; 28(2): 833. [Link]

  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]

  • Beilstein Journals. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein J. Org. Chem. 2024, 20, 718–741. [Link]

  • Corning. Results: Visible effect on the reaction: Nitration of phenol in flow. [Link]

  • NIH. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials (Basel). 2020 Aug; 13(15): 3299. [Link]

  • ResearchGate. Direct nitration of five membered heterocycles. [Link]

  • ACS Publications. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Org. Process Res. Dev. 2020, 24, 11, 2398–2406. [Link]

  • NIH. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. J Cheminform. 2017; 9: 62. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Evaluating Novel Pyrazole-Based Kinase Inhibitors: A Comparative Analysis Featuring 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) have emerged as a cornerstone of precision medicine.[1][2] The aberrant activity of protein kinases is a well-established driver of tumorigenesis, making them prime targets for therapeutic intervention.[1] Among the diverse chemical scaffolds utilized in the design of PKIs, the pyrazole ring holds a privileged status due to its synthetic accessibility, favorable drug-like properties, and its versatile role as a bioisosteric replacement.[1][2] This guide provides a comparative framework for researchers and drug development professionals interested in evaluating novel pyrazole-containing compounds, using the yet-to-be-fully-characterized molecule, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine , as a case study against a backdrop of well-established pyrazole-based kinase inhibitors.

The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition

The pyrazole motif is a key structural component in numerous FDA-approved and clinical-stage kinase inhibitors.[1][2] Its prevalence can be attributed to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited by many Type I and Type II kinase inhibitors. Furthermore, the pyrazole ring serves as a versatile scaffold that can be readily functionalized to enhance potency, selectivity, and pharmacokinetic properties.[1][3] Eight of the 74 small molecule PKIs approved by the US FDA contain a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2]

Introducing "this compound": A Candidate for Investigation

While commercially available as a potential intermediate for pharmaceutical synthesis, "this compound" (CAS Number: 192711-20-9) currently lacks extensive public data on its specific biological activity as a kinase inhibitor.[4] Its structure, featuring a pyrazole ring linked to a pyridine moiety, is suggestive of potential kinase inhibitory activity, making it an intriguing candidate for screening and characterization. The nitro group offers a potential point for further chemical modification, a common strategy in medicinal chemistry to optimize lead compounds.[4]

This guide will use the structural framework of "this compound" as a starting point to explore how a researcher might position it against established pyrazole kinase inhibitors targeting various kinase families.

Comparative Analysis: "this compound" versus Established Pyrazole Kinase Inhibitors

To understand the potential of a novel compound, it is essential to compare it to existing inhibitors with known kinase targets and potencies. The following sections provide a comparative overview of prominent pyrazole-based inhibitors, categorized by their primary kinase targets.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in various inflammatory diseases and cancers.[5][6]

CompoundTarget Kinase(s)IC50 (nM)Key Structural Features
RuxolitinibJAK1, JAK2~3 (JAK1/2), ~430 (JAK3)[1]Pyrrolo[2,3-d]pyrimidine core linked to a pyrazole.
GolidocitinibJAK1Potent and selective for JAK1.[1]2-amino-pyrimidine derivative with pyrazole and indole rings.
IlginatinibJAK2, Src family0.72 (JAK2), 33 (JAK1), 39 (JAK3)[1]Orally bioavailable with high selectivity for JAK2.
This compound UnknownTo be determinedSimple pyrazole-pyridine scaffold.

Expert Insight: Ruxolitinib's success highlights the effectiveness of the pyrazole scaffold in targeting the JAK family. For a novel compound like "this compound", initial screening against the JAK family would be a logical starting point, given the prevalence of pyrazole-based JAK inhibitors. The simpler structure of the candidate compound might offer a different selectivity profile compared to the more complex approved drugs.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[7][8] Several FDA-approved CDK4/6 inhibitors, such as Palbociclib and Ribociclib, are used in the treatment of breast cancer.[7][9]

CompoundTarget Kinase(s)IC50 (µM)Key Structural Features
Compound 4 (from study)CDK2/cyclin A23.82[10]Pyrazole derivative with potent CDK2 inhibition.
Compound 9 (from study)CDK2/cyclin A20.96[10]Pyrazole derivative with sub-micromolar CDK2 inhibition.
Compound 43d (from study)CDK16EC50 = 33 nM (cellular)[7]N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.
This compound UnknownTo be determinedSimple pyrazole-pyridine scaffold.

Expert Insight: The pyrazole scaffold is a recurring theme in the development of CDK inhibitors.[8] The provided examples demonstrate that pyrazole-containing molecules can achieve high potency against specific CDKs. A key aspect of CDK inhibitor development is achieving selectivity to minimize off-target effects. The simple pyrazole-pyridine structure of our case compound could serve as a foundational scaffold for building selectivity through targeted chemical modifications.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and is a target for inflammatory diseases and cancer.[11]

CompoundTarget Kinase(s)PotencyKey Structural Features
Doramapimod (BIRB-796)p38 MAPKVery potent allosteric inhibitor.[1]Pyrazolyl urea derivative.
Pexmetinib (ARRY-614)p38 MAPK, Tie-2Nanomolar range in cell-based assays.[1]Dual inhibitor binding to the DFGout conformation.
This compound UnknownTo be determinedSimple pyrazole-pyridine scaffold.

Expert Insight: Pyrazole urea-based compounds have been successfully developed as potent p38 MAPK inhibitors.[12] These inhibitors often bind to an allosteric site, stabilizing an inactive conformation of the kinase.[11] When evaluating a new pyrazole compound against p38 MAPK, it is crucial to determine its binding mode (ATP-competitive vs. allosteric) to understand its mechanism of action.

Src Family Kinase (SFK) Inhibitors

Src family kinases are non-receptor tyrosine kinases that play critical roles in cell proliferation, survival, and migration. Their aberrant activation is common in many cancers.[13][14]

CompoundTarget Kinase(s)ActivityKey Structural Features
SI221SFKsSignificant cytotoxic effect on glioblastoma cells.[14]Pyrazolo[3,4-d]pyrimidine derivative.
Compound 74 (from review)Src kinaseMicromolar IC50 against various cancer cell lines.[15]Pyrazole-based broad-spectrum antiproliferative agent.
This compound UnknownTo be determinedSimple pyrazole-pyridine scaffold.

Expert Insight: The pyrazolo[3,4-d]pyrimidine scaffold is a recurring motif in Src kinase inhibitors.[14] The pyridine ring in "this compound" could potentially mimic the pyrimidine of this established scaffold, suggesting that screening against Src family kinases would be a worthwhile endeavor.

Experimental Protocols for Characterizing a Novel Pyrazole Kinase Inhibitor

To move "this compound" from a chemical entity to a characterized kinase inhibitor, a series of well-defined experiments are necessary. The following protocols provide a roadmap for this process.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate solution, and a solution of the test compound ("this compound") at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and ATP to initiate the reaction. In parallel wells, add the test compound at different concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)

Principle: This assay measures the binding of a test compound to a target kinase within living cells. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture cells and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well plate.

  • Compound Treatment: Add the test compound ("this compound") at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which competes with the test compound for binding to the kinase.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.

  • BRET Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a BRET-enabled plate reader.

  • Data Analysis: Calculate the BRET ratio and determine the cellular EC50 value, which represents the concentration of the compound required to displace 50% of the tracer.[7]

Cellular Phosphorylation Assay (Western Blotting)

Principle: This assay determines the effect of the inhibitor on the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the test compound ("this compound") at various concentrations for a specific duration. Include a vehicle control.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for the total (phosphorylated and unphosphorylated) form of the downstream target as a loading control.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylation of the target protein.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To further aid in the conceptualization of kinase inhibitor evaluation, the following diagrams illustrate a representative signaling pathway and a general experimental workflow.

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PyrazoleInhibitor Pyrazole Kinase Inhibitor (e.g., targeting RAF) PyrazoleInhibitor->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified MAPK/ERK signaling pathway, a common target for pyrazole-based inhibitors.

Kinase_Inhibitor_Workflow Start Novel Pyrazole Compound (e.g., this compound) InVitroScreen In Vitro Kinase Panel Screen Start->InVitroScreen HitIdentification Hit Identification & IC50 Determination InVitroScreen->HitIdentification CellularAssays Cellular Assays (Target Engagement, Phosphorylation, Viability) HitIdentification->CellularAssays LeadOptimization Lead Optimization (Structure-Activity Relationship) CellularAssays->LeadOptimization InVivoStudies In Vivo Efficacy & Toxicology Studies LeadOptimization->InVivoStudies ClinicalCandidate Clinical Candidate InVivoStudies->ClinicalCandidate

Sources

A Senior Application Scientist's Guide to Evaluating 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Against Established JNK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The JNK Signaling Pathway: A Critical Target in Human Disease

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family, often termed stress-activated protein kinases (SAPKs).[1] They are central mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, UV irradiation, heat shock, and osmotic stress.[2][3] The JNK signaling cascade is a three-tiered system: upon stimulation, a MAPK kinase kinase (MAP3K) phosphorylates and activates a MAPK kinase (MAP2K), primarily MKK4 and MKK7.[4] These, in turn, dually phosphorylate and activate JNKs on specific threonine and tyrosine residues.[5]

Activated JNKs then translocate to the nucleus to phosphorylate a host of transcription factors, most notably c-Jun, which regulates the expression of genes involved in critical cellular processes like inflammation, apoptosis, cell differentiation, and proliferation.[2][3] Given its pivotal role, the dysregulation of the JNK pathway is implicated in a wide array of pathologies, including neurodegenerative disorders, inflammatory conditions, metabolic diseases like type 2 diabetes, and various cancers.[1][6][7] This makes JNK an attractive and compelling target for therapeutic intervention.[2]

JNK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks (e.g., ASK1, MEKK1) Stress Stimuli->MAP3Ks Cytokines Cytokines Cytokines->MAP3Ks MAP2Ks MAP2Ks (MKK4, MKK7) MAP3Ks->MAP2Ks phosphorylates JNK JNK (JNK1/2/3) MAP2Ks->JNK phosphorylates cJun c-Jun JNK->cJun translocates & phosphorylates JIP1 JIP1 (Scaffold) JIP1->MAP2Ks JIP1->JNK facilitates interaction Gene_Expression Gene Expression (Inflammation, Apoptosis, etc.) cJun->Gene_Expression regulates

Caption: The canonical JNK signaling cascade.

A Panel of Known JNK Inhibitors for Benchmarking

To accurately assess the potency and selectivity of a novel compound, it must be compared against well-established inhibitors with diverse mechanisms of action. We propose the following panel as a robust set of comparators.

InhibitorMechanism of ActionTarget JNK IsoformsReported IC₅₀ / Kᵢ Values
SP600125 ATP-Competitive, ReversibleJNK1, JNK2, JNK3JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM[8][9][10]
BI-78D3 Substrate-Competitive (JIP1-mimetic)JNK1, JNK2, JNK3JNK (general): 280 nM[11][12]
TCS JNK 6o ATP-CompetitiveJNK1, JNK2, JNK3JNK1: 2 nM, JNK2: 4 nM, JNK3: 52 nM[13]
2-(4-Nitro-1H-pyrazol-3-yl)pyridine To Be Determined To Be Determined To Be Determined

Rationale for Selection:

  • SP600125: A widely used, first-generation ATP-competitive inhibitor. It serves as a historical benchmark, though its selectivity has been questioned in some contexts.[14][15]

  • BI-78D3: Represents a different class of inhibitor that targets the substrate-binding site by mimicking the JNK-interacting protein-1 (JIP1) scaffold.[16] Comparing against BI-78D3 can provide insights into the mechanism of the novel compound.

  • TCS JNK 6o (JNK Inhibitor VIII): A highly potent and selective second-generation ATP-competitive inhibitor.[13][17] This compound sets a high bar for potency and selectivity against other kinases.

The pyrazole ring system is a recognized "privileged scaffold" in medicinal chemistry, known for its presence in numerous kinase inhibitors.[18] Specifically, the 4-(pyrazol-3-yl)-pyridine core has been successfully developed into potent JNK inhibitors, validating the investigation of novel analogues like this compound.[19][20] The introduction of a nitro group can significantly alter electronic properties and potential binding interactions, making its characterization essential.

Experimental Blueprint for Comparative Analysis

This section provides detailed, self-validating protocols for determining the inhibitory activity of this compound and the benchmark compounds.

In Vitro Biochemical Kinase Assay: Determining IC₅₀

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JNK isoforms. The endpoint is the phosphorylation of a recombinant substrate. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is recommended for its high sensitivity and robustness.

Principle: A recombinant JNK enzyme phosphorylates a biotinylated substrate (e.g., ATF2). A Europium (Eu)-labeled anti-phospho-substrate antibody and a Streptavidin-Allophycocyanin (SA-APC) conjugate are added. If the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound and all benchmark inhibitors (SP600125, BI-78D3, TCS JNK 6o) in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. For an 11-point dose-response curve, a 3-fold dilution series starting from 1 mM is appropriate.

    • Dilute these DMSO stocks into the kinase assay buffer so that the final DMSO concentration in the assay well is ≤1%.

  • Reagent Preparation (on ice):

    • Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[5]

    • JNK Enzyme Solution: Dilute recombinant human JNK1, JNK2, or JNK3 to 2x the final desired concentration in Kinase Assay Buffer. (e.g., final concentration of 5 nM).

    • Substrate/ATP Solution: Prepare a 2x solution containing biotinylated-ATF2 substrate and ATP in Kinase Assay Buffer. (e.g., final concentrations of 500 nM ATF2 and 100 µM ATP).

  • Assay Execution (384-well plate):

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the 2x JNK Enzyme Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP Solution to all wells. The total reaction volume is now 10 µL.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of TR-FRET Stop/Detection Buffer containing EDTA, the Eu-labeled anti-phospho-ATF2 antibody, and SA-APC.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC acceptor) and 620 nm (Eu donor).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).

Cell-Based Assay: Measuring Inhibition of c-Jun Phosphorylation

This assay determines a compound's ability to inhibit JNK signaling within a cellular context, which accounts for factors like cell permeability and stability.

Principle: HeLa or HEK293 cells are pre-treated with the inhibitor and then stimulated with a known JNK activator (e.g., Anisomycin or UV radiation). The cells are then lysed, and the level of phosphorylated c-Jun (at Ser63/73) is quantified relative to total c-Jun, typically by Western Blot or an ELISA-based method.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate HeLa cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test and benchmark compounds in cell culture media.

    • Aspirate the old media from the cells and replace it with media containing the desired concentration of inhibitor or DMSO (vehicle control).

    • Incubate for 1-2 hours at 37°C.

  • JNK Pathway Stimulation:

    • To induce JNK activation, add Anisomycin to a final concentration of 10 µg/mL to all wells (except for the unstimulated negative control).

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Immediately place the plate on ice. Aspirate the media.

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Quantification (Western Blot):

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-c-Jun signal to the total c-Jun signal for each sample.

    • Plot the normalized phospho-c-Jun signal against the inhibitor concentration to determine the cellular EC₅₀.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assay cluster_incell Cell-Based Assay cluster_analysis Comparative Analysis A1 Prepare Compound Dilution Series A2 Incubate Compound with Recombinant JNK A1->A2 A3 Initiate Reaction with ATP + Substrate (ATF2) A2->A3 A4 Stop Reaction & Add TR-FRET Reagents A3->A4 A5 Read FRET Signal A4->A5 A6 Calculate IC₅₀ A5->A6 Final_Table Populate Comparative Data Table A6->Final_Table B1 Plate & Culture Cells (e.g., HeLa) B2 Pre-treat with Compound B1->B2 B3 Stimulate JNK Pathway (e.g., Anisomycin) B2->B3 B4 Lyse Cells & Quantify Protein B3->B4 B5 Western Blot for p-c-Jun / Total c-Jun B4->B5 B6 Calculate EC₅₀ B5->B6 B6->Final_Table

Caption: Workflow for the comparative evaluation of JNK inhibitors.

Conclusion and Future Directions

By following this experimental guide, researchers can generate a comprehensive and objective dataset to position this compound within the landscape of known JNK inhibitors. The combination of a direct biochemical assay and a physiologically relevant cell-based assay provides a robust assessment of both enzymatic potency and cellular efficacy.

Key outcomes will include the IC₅₀ values against JNK1, 2, and 3, revealing any isoform selectivity, and the cellular EC₅₀, indicating its potential as a cell-permeable probe or therapeutic lead. Comparing these values and the shape of the dose-response curves to those of ATP-competitive (SP600125, TCS JNK 6o) and substrate-competitive (BI-78D3) inhibitors will provide critical first insights into its potential mechanism of action. This foundational data is the necessary first step in the long and rigorous path of drug discovery and development.

References

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  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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  • Zeke, A., et al. (2016). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews. [Link]
  • Stebbins, J. L., et al. (2008). Identification of a new JNK inhibitor targeting the JNK-JIP interaction site.
  • Cui, Y., et al. (2011). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in Molecular Biology. [Link]
  • Patsnap Synapse. What are JNK inhibitors and how do they work?. [Link]
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  • Chen, Y. R., & Tan, T. H. (2013). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Cellular and Molecular Life Sciences. [Link]
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  • PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. [Link]
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A Senior Application Scientist's Guide to the In Vitro Validation of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine (NPP) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Pyrazole-Pyridine Compound

In the landscape of modern oncology, the quest for novel small molecules with high efficacy and tumor selectivity is paramount. Heterocyclic compounds, particularly those built upon a pyrazole scaffold, represent a class of "privileged structures" in medicinal chemistry.[1][2] These core structures are present in numerous FDA-approved drugs and have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[2][3][4] Pyrazole derivatives often exert their influence by targeting key regulators of cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and other critical nodes in oncogenic signaling pathways.[1][3]

This guide focuses on a novel investigational compound, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine , which we will abbreviate as NPP . The fusion of a pyrazole ring, known for its kinase-inhibiting potential, with a pyridine moiety and a nitro group suggests a strong candidate for anticancer activity.[5][6] However, a synthesized compound is merely a starting point. A rigorous, multi-stage validation process is required to characterize its biological activity, understand its mechanism of action, and determine its potential as a therapeutic lead.

This document provides a comprehensive, field-proven framework for the in vitro validation of NPP. We will proceed through a logical, three-part workflow:

  • Primary Cytotoxicity Screening: To determine if NPP has anticancer activity and establish its potency (IC50) across a panel of diverse cancer cell lines.

  • Mechanistic Elucidation: To investigate how NPP induces cell death, focusing on the primary mechanisms of apoptosis and cell cycle arrest.

  • Target Pathway Investigation: To form and test a hypothesis on the specific molecular target of NPP, based on its chemical class and the results from mechanistic assays.

Each section will detail not just the protocol but the critical reasoning behind each experimental choice, ensuring a self-validating and scientifically sound investigation.

Part 1: Primary Screening - Establishing a Cytotoxicity Profile

Expert Rationale: The first and most fundamental question is whether NPP can kill or inhibit the growth of cancer cells. A cytotoxicity assay is the workhorse for this initial screen. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and high-throughput colorimetric method that measures the metabolic activity of a cell population.[7] Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]

To build a meaningful profile, it is crucial to test the compound against a panel of cell lines from different cancer types (e.g., breast, lung, colon) and to include a non-malignant cell line to assess preliminary selectivity.[9][10] Comparing the results to a well-characterized chemotherapeutic agent, such as Doxorubicin, provides an essential benchmark for potency.[11]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay & Analysis cell_culture Culture diverse cancer cell lines (e.g., MCF-7, A549, HCT-116) + non-cancerous line (e.g., HEK293) plate_cells Seed cells into 96-well plates (5,000-10,000 cells/well) cell_culture->plate_cells treat_cells Add compounds to wells (48-72h incubation) plate_cells->treat_cells prep_drug Prepare serial dilutions of NPP and Doxorubicin (control) prep_drug->treat_cells add_mtt Add MTT reagent (4h incubation) treat_cells->add_mtt solubilize Add solubilizing agent (e.g., DMSO) add_mtt->solubilize read_plate Measure absorbance at 570nm solubilize->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard laboratory procedures.[7][8]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) and non-cancerous cells (e.g., HEK293) in 96-well flat-bottom plates at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of NPP in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) in culture medium. Do the same for a positive control drug like Doxorubicin.

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.5%) and "media only" wells for background measurement. Incubate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the media without disturbing the cells or crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparative IC50 Values (Hypothetical Data)
CompoundMCF-7 (Breast Cancer) IC50 [µM]A549 (Lung Cancer) IC50 [µM]HCT-116 (Colon Cancer) IC50 [µM]HEK293 (Non-Cancerous) IC50 [µM]
NPP 8.512.36.8> 50
Doxorubicin 0.951.20.754.5

Interpretation: This hypothetical data shows that NPP exhibits promising cytotoxic activity in the low micromolar range against multiple cancer cell lines. Crucially, its significantly higher IC50 value in the non-cancerous HEK293 cell line suggests a degree of tumor selectivity, a highly desirable trait for a drug candidate. While not as potent as the established drug Doxorubicin, its selectivity warrants further investigation into its mechanism of action.

Part 2: Mechanistic Elucidation - Apoptosis vs. Cell Cycle Arrest

Expert Rationale: Discovering that NPP is cytotoxic leads to the next critical question: how does it work? Most anticancer agents function by inducing programmed cell death (apoptosis) or by halting the cell division cycle (cell cycle arrest), which can subsequently lead to apoptosis.[3][11] Flow cytometry is an indispensable tool for dissecting these two possibilities.

  • Apoptosis Detection: We use a dual-staining method with Annexin V and Propidium Iodide (PI).[13][14] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V is a protein that binds with high affinity to PS, so fluorescently-labeled Annexin V can identify early apoptotic cells.[15] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is lost, where it intercalates with DNA.[16] This combination allows us to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells.[13][16]

  • Cell Cycle Analysis: To analyze the cell cycle, we fix the cells and stain them with PI alone.[17][18] PI binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[19] This allows us to quantify the percentage of the cell population in each phase: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[17][20] A significant accumulation of cells in any one phase after NPP treatment indicates cell cycle arrest.

Experimental Workflow: Mechanistic Studies

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start NPP shows cytotoxicity (from Part 1) treat Treat sensitive cell line (e.g., HCT-116) with NPP at IC50 concentration for 24-48h start->treat split Analyze Cells treat->split stain_av Stain with Annexin V-FITC and Propidium Iodide (PI) split->stain_av Assay 1 fix_stain_pi Fix cells (Ethanol) and stain with PI/RNase split->fix_stain_pi Assay 2 flow_av Analyze via Flow Cytometry stain_av->flow_av result_av Result: % of Live, Early Apoptotic, and Late Apoptotic Cells flow_av->result_av flow_pi Analyze via Flow Cytometry fix_stain_pi->flow_pi result_pi Result: % of cells in G0/G1, S, and G2/M phases flow_pi->result_pi G CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb_E2F Rb-E2F Complex (Transcription Repressed) ActiveComplex->Rb_E2F Phosphorylates Rb NPP NPP (Hypothesized Action) NPP->ActiveComplex Inhibition Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F Genes S-Phase Genes (e.g., DNA Pol, Cyclin A) E2F->Genes Activates Transcription Rb_E2F->E2F pRb p-Rb (Phosphorylated) Rb_E2F->pRb Progression G1/S Phase Progression Genes->Progression

Caption: Hypothesized mechanism of NPP action via inhibition of the CDK2/Rb pathway.

Protocol 3: Western Blotting for p-Rb (Conceptual)
  • Protein Extraction: Treat HCT-116 cells with NPP (IC50) and vehicle (DMSO) for a relevant time point (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-p-Rb Ser807/811).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Rb and a loading control like GAPDH or β-Actin.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A marked decrease in the p-Rb band intensity in the NPP-treated lane, relative to the total Rb and loading control, would support the hypothesis of CDK2 inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the initial in vitro characterization of a novel anticancer compound, this compound. Following this path, our hypothetical investigation has successfully:

  • Confirmed Cytotoxicity: NPP demonstrates potent and selective anticancer activity against a panel of cancer cell lines.

  • Identified a Mechanism: The compound appears to induce cell cycle arrest at the G1/S checkpoint, leading to apoptosis.

  • Validated a Target: Preliminary evidence from Western Blotting supports the hypothesis that NPP functions by inhibiting the CDK2/Rb signaling pathway.

These promising results provide a strong foundation for advancing NPP in the drug discovery pipeline. The logical next steps would include expanding the investigation to a broader panel of cell lines (such as the NCI-60 panel), conducting enzymatic assays to directly measure the inhibitory activity of NPP on purified CDK2, and, if results remain positive, progressing to in vivo studies using xenograft models to assess efficacy and tolerability in a living system. [21][22]

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A Comparative Guide to the Kinase Cross-Reactivity of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. Off-target effects can lead to unforeseen toxicities or confounding experimental results. This guide provides a comparative analysis of the hypothetical kinase cross-reactivity of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine against a panel of well-characterized kinase inhibitors: the broadly active Staurosporine, and the more targeted therapies, Dasatinib and Sunitinib. We will delve into the experimental data that underpins our understanding of kinase inhibition and provide a detailed protocol for assessing kinase selectivity.

The pyrazole and pyridine moieties are common scaffolds in the development of kinase inhibitors.[1][2][3] Derivatives of pyrazolopyridine have shown inhibitory activity against a range of kinases, including B-Raf, highlighting the potential for this chemical space in targeted therapy.[4] The inclusion of a nitro group can also influence activity, as seen in some pyrazole-based Aurora A kinase inhibitors.[5] While a comprehensive kinome scan for this compound is not publicly available, we can infer a hypothetical cross-reactivity profile based on structurally related compounds. It is anticipated that this compound may exhibit activity against kinases such as the CDKs, Aurora kinases, and potentially others, reflecting the promiscuity often seen with novel small molecule inhibitors.

Comparative Kinase Inhibition Profiles

The following table presents a comparative overview of the kinase inhibition profiles of our compound of interest (hypothetical), Staurosporine, Dasatinib, and Sunitinib. The data for the established inhibitors are derived from public sources and extensive research.[6][7][8][9][10][11][12]

Kinase Target FamilyThis compound (Hypothetical % Inhibition at 1µM)Staurosporine (% Inhibition at 1µM)Dasatinib (% Inhibition at 1µM)Sunitinib (% Inhibition at 1µM)
Tyrosine Kinases
ABL45%>95%>95%60%
SRC Family55%>95%>95%70%
VEGFR Family30%>90%85%>95%
PDGFR Family35%>90%80%>95%
KIT25%>90%75%>95%
FLT320%>90%65%>95%
Serine/Threonine Kinases
CDK Family60%>95%40%50%
Aurora Kinases70%>95%30%45%
PKA15%>95%10%20%
PKC20%>95%15%25%
AKT30%>90%25%35%

Understanding Kinase Inhibitor Selectivity: An Experimental Approach

To experimentally determine the cross-reactivity of a compound like this compound, a comprehensive kinase profiling assay is essential. Numerous platforms are available for such screening, often utilizing radiometric, fluorescence, or luminescence-based detection methods.[13][14][15][16]

Workflow for Kinase Inhibitor Profiling

The process of evaluating a novel kinase inhibitor involves a logical progression from initial broad screening to more detailed characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Potency cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis and Purification B Single-Dose Kinome Scan (e.g., at 1µM and 10µM) A->B Purity >95% C Dose-Response Assays for Primary Hits (IC50 Determination) B->C Identify initial hits D Orthogonal Assay Validation (e.g., binding vs. activity assay) C->D Confirm potency E Broad Kinome Selectivity Screen (e.g., >400 kinases) D->E Confirmed potent inhibitor F Cell-Based Target Engagement and Pathway Analysis E->F Determine cellular efficacy G Preclinical Development F->G Lead Candidate

Caption: A typical workflow for kinase inhibitor discovery and profiling.

Detailed Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a standard method for determining the inhibitory activity of a compound against a specific kinase using a radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate.[17]

1. Reagent Preparation:

  • Kinase Buffer (1X): 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT. Prepare fresh and keep on ice.

  • [γ-³³P]ATP Stock: Prepare a working stock of [γ-³³P]ATP in an ATP solution to achieve a final concentration of 10 µM in the assay with a specific activity of approximately 500 cpm/pmol.

  • Kinase Aliquots: Prepare single-use aliquots of the purified kinase to avoid multiple freeze-thaw cycles. The final concentration in the assay will depend on the specific activity of the kinase and should be determined empirically to be in the linear range of the assay.

  • Substrate Solution: Dissolve the specific peptide or protein substrate in kinase buffer to the desired final concentration (typically at or near the Km for the kinase).

  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations in the assay.

2. Assay Procedure:

  • Add 5 µL of the test compound dilutions to the wells of a 96-well plate. For control wells, add 5 µL of DMSO.

  • Prepare a master mix containing the kinase and substrate in kinase buffer. Add 20 µL of this master mix to each well.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP working stock to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid to each well.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing Kinase Selectivity Data

The output of a broad kinase screen is often visualized to provide an intuitive understanding of a compound's selectivity.

G cluster_0 Data Acquisition cluster_1 Data Visualization cluster_2 Interpretation A Kinome-wide screening data (% inhibition at a fixed concentration) B Waterfall Plot (Kinases ranked by % inhibition) A->B C Kinome Tree (Inhibition data mapped onto a phylogenetic tree of the kinome) A->C D Identify primary targets and off-targets B->D C->D E Assess selectivity score (e.g., Gini coefficient) D->E

Caption: Common methods for visualizing and interpreting kinase selectivity data.

Conclusion

The hypothetical kinase cross-reactivity profile of this compound, when compared to established inhibitors, underscores the importance of comprehensive experimental validation. While its pyrazole-pyridine scaffold suggests potential for potent kinase inhibition, its selectivity profile remains to be fully elucidated. The provided experimental framework offers a robust starting point for researchers to characterize this and other novel inhibitors, ultimately contributing to the development of safer and more effective targeted therapies. The use of systematic screening and clear data visualization is crucial in transforming raw inhibition data into actionable insights for drug discovery programs.

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Confirming Target Engagement in Cells: A Comparative Guide for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Molecular Interactions

For researchers in drug discovery and chemical biology, identifying the cellular target of a novel small molecule is a critical step. This guide provides a comprehensive comparison of modern techniques to confirm the target engagement of "2-(4-Nitro-1H-pyrazol-3-yl)pyridine" within a cellular context. While the specific targets of this particular compound are not extensively documented, its structural motif—a pyrazole ring linked to a pyridine ring—is a well-established pharmacophore in a multitude of kinase inhibitors.[1][2][3][4][5][6] Therefore, this guide will focus on methodologies particularly suited for, but not limited to, the validation of kinase inhibitors.

We will delve into the principles, protocols, and comparative advantages of several state-of-the-art methodologies: the Cellular Thermal Shift Assay (CETSA®), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL), alongside direct kinase activity assays. This guide is designed to equip you with the knowledge to select and implement the most appropriate strategy for your research goals.

The Pyrazole-Pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding pocket of kinases.[2] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, mimicking the hinge-binding motif of the natural ATP ligand. The addition of a pyridine ring provides further opportunities for specific interactions and vectoral expansion to target distinct regions of the kinase domain, thereby enhancing potency and selectivity.[1][6] Several approved drugs and clinical candidates targeting kinases such as JNK, ALK, and JAKs incorporate this privileged scaffold.[1][4][7]

Given this precedent, a primary hypothesis for the mechanism of action of "this compound" is the inhibition of one or more protein kinases. The following sections will detail methods to test this hypothesis and confirm direct binding to a putative kinase target in a cellular environment.

Comparative Analysis of Target Engagement Methodologies

Choosing the right target engagement assay depends on various factors, including the availability of specific reagents, the nature of the compound-target interaction, and the desired throughput. Below is a comparative overview of the leading techniques.

Methodology Principle Advantages Limitations Labeling Requirement
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[8][9][10]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[8][11]Requires a target-specific antibody for detection (Western blot), lower throughput for proteome-wide studies without mass spectrometry.None
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[12][13][14]Label-free, does not require compound modification, applicable to various protein classes.[13][14][15]Relies on the assumption that binding confers protease resistance, which may not always be the case.None
Photo-Affinity Labeling (PAL) A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation.[16][17][18]Provides direct evidence of binding, can identify binding sites.[17][19]Requires chemical synthesis of a modified probe, potential for non-specific crosslinking.[16][20]Requires a photoreactive probe
Cell-Based Kinase Activity Assays Measures the modulation of a specific kinase's phosphorylating activity in cells.[21][22][23]Directly assesses the functional consequence of target engagement.[21]Target must be a kinase with a known substrate and available phospho-specific antibodies or reporter systems.None (but requires specific detection reagents)

Experimental Workflows and Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm target engagement in a native cellular environment.[8][9][10] The underlying principle is that the binding of a ligand, such as "this compound," increases the thermal stability of its target protein.[8][11]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Fractionation cluster_3 Detection A 1. Treat cells with This compound or vehicle control B 2. Heat cell suspensions at a range of temperatures A->B Incubate C 3. Lyse cells B->C Cool D 4. Separate soluble and precipitated protein fractions (centrifugation) C->D E 5. Analyze soluble fraction by Western Blot using a target-specific antibody D->E Collect supernatant

Caption: CETSA experimental workflow.

Step-by-Step Protocol for CETSA:

  • Cell Culture and Treatment: Plate cells of interest and grow to 70-80% confluency. Treat the cells with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the putative target protein.

Expected Outcome: In the presence of "this compound," the target protein will exhibit increased stability, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This is visualized as a shift in the melting curve to the right.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is another label-free approach that leverages the principle of ligand-induced protein stabilization.[12][13][14] Instead of thermal denaturation, DARTS assesses the protection of the target protein from protease digestion upon ligand binding.[12][24]

Experimental Workflow: DARTS

cluster_0 Lysate Preparation & Treatment cluster_1 Protease Digestion cluster_2 Reaction Quenching & Analysis A 1. Prepare cell lysate B 2. Incubate lysate with This compound or vehicle control A->B C 3. Add protease (e.g., thermolysin) to each sample B->C Incubate D 4. Stop digestion with protease inhibitor or heat C->D Incubate E 5. Analyze samples by SDS-PAGE and Western Blot D->E

Caption: DARTS experimental workflow.

Step-by-Step Protocol for DARTS:

  • Cell Lysis: Lyse cultured cells in a non-denaturing lysis buffer to obtain a total cell lysate.

  • Compound Incubation: Incubate the cell lysate with "this compound" or a vehicle control.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates and incubate for a specific time at room temperature. The concentration of the protease should be optimized beforehand.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis: Analyze the digested lysates by SDS-PAGE and Western blotting with an antibody against the potential target protein.

Expected Outcome: The target protein in the compound-treated sample will be protected from proteolysis and will appear as a more prominent band on the Western blot compared to the vehicle-treated control, where the protein will be degraded.

Photo-Affinity Labeling (PAL)

PAL provides direct and covalent evidence of a drug-target interaction.[16][17][18] This technique requires a chemically modified version of "this compound" that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.[16][17]

Signaling Pathway: Photo-Affinity Labeling Mechanism

A Photo-affinity Probe (Compound + Photoreactive Group + Tag) C Non-covalent Probe-Target Complex A->C B Target Protein B->C D UV Irradiation C->D Binding E Covalent Probe-Target Adduct D->E Activation F Enrichment (e.g., Streptavidin beads) E->F G Identification (e.g., Mass Spectrometry) F->G

Caption: Mechanism of Photo-Affinity Labeling.

Step-by-Step Protocol for PAL:

  • Probe Synthesis: Synthesize a photo-affinity probe of "this compound".

  • Cell Treatment and Labeling: Treat intact cells with the photo-affinity probe. Irradiate the cells with UV light of a specific wavelength to induce covalent crosslinking of the probe to its target.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

  • Identification: Elute the captured proteins and identify them using mass spectrometry.

Expected Outcome: The target protein will be identified as a primary hit from the mass spectrometry analysis of the enriched protein fraction.

Concluding Remarks

Confirming the direct cellular target of a small molecule like "this compound" is a cornerstone of modern drug discovery and chemical biology. The methods outlined in this guide—CETSA, DARTS, and PAL—each offer a unique approach to validating target engagement. While CETSA and DARTS are powerful label-free techniques that rely on ligand-induced stabilization, PAL provides direct, covalent evidence of interaction. For putative kinase inhibitors, these biophysical methods should be complemented with direct cell-based kinase activity assays to correlate target binding with a functional cellular outcome. The choice of methodology will ultimately depend on the specific research question, available resources, and the properties of the compound and its target. A multi-pronged approach, employing at least two of these orthogonal methods, will provide the most robust and compelling evidence for the cellular target of "this compound".

References

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A Senior Application Scientist's Guide to Benchmarking 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the pyrazole scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3] This guide introduces a strategic framework for the comprehensive evaluation of a promising, yet under-characterized pyrazole derivative, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine , against established anti-inflammatory drugs. Our objective is to provide researchers, scientists, and drug development professionals with a robust, evidence-based pathway for assessing the therapeutic potential of this novel compound.

This document moves beyond a mere recitation of protocols. It is designed as an in-depth technical guide that not only outlines the necessary experiments but also elucidates the scientific rationale behind each step. By integrating established methodologies with a clear understanding of inflammatory pathways, we present a self-validating system for the rigorous benchmarking of this novel chemical entity.

The Inflammatory Cascade: A Brief Overview

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4][5] While it is a crucial component of the body's defense mechanism, dysregulation of the inflammatory process can lead to chronic diseases.[4] Key mediators of inflammation include prostaglandins, which are synthesized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] The inhibition of these enzymes is a primary target for many anti-inflammatory drugs.[6][8]

Profiling the Contenders: Standard Anti-inflammatory Drugs

A thorough benchmarking study requires well-characterized comparators. We have selected three standard drugs representing different classes of anti-inflammatory agents:

  • Diclofenac: A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[9][10][][12] Its mechanism of action primarily involves the inhibition of prostaglandin synthesis.[9][][12][13] Diclofenac is also known to inhibit the lipoxygenase pathways, potentially reducing the formation of pro-inflammatory leukotrienes.[9][13]

  • Celecoxib: A selective COX-2 inhibitor, another type of NSAID.[14][15][16][17] By specifically targeting COX-2, which is upregulated during inflammation, celecoxib aims to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[14][15]

  • Dexamethasone: A synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[18][19] Its mechanism is distinct from NSAIDs; it binds to glucocorticoid receptors, leading to the regulation of gene expression.[18][20][21] This results in the inhibition of inflammatory mediator production, a decrease in cytokine release, and prevention of inflammatory cell migration.[18][19][21]

The Challenger: this compound

While direct anti-inflammatory data for this compound is not yet extensively published, its structural motifs suggest significant potential. The pyrazole core is a well-established pharmacophore in numerous anti-inflammatory agents.[1][2][22] The presence of a pyridine ring and a nitro group can influence the molecule's electronic properties and binding interactions with biological targets.[23][24] This compound serves as a compelling candidate for investigation as a novel anti-inflammatory agent, potentially acting through established or novel mechanisms.

A Phased Approach to Benchmarking: In-Vitro and In-Vivo Evaluation

We propose a two-phased experimental approach to systematically evaluate the anti-inflammatory potential of this compound in comparison to our selected standards.

Phase 1: In-Vitro Screening for Anti-inflammatory Activity

In-vitro assays offer a rapid and cost-effective initial assessment of a compound's anti-inflammatory properties.[4] The following assays are recommended to probe different aspects of the inflammatory process:

  • Inhibition of Protein Denaturation Assay: Denaturation of proteins is a known cause of inflammation.[5][25] This assay measures the ability of a compound to prevent heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin.[5][26]

  • Membrane Stabilization Assay: The stabilization of red blood cell membranes can be correlated with anti-inflammatory activity, as the lysosomal membrane plays a key role in the inflammatory response.[26] This assay assesses the compound's ability to protect red blood cells from heat- or hypotonicity-induced lysis.[27]

  • Enzyme Inhibition Assays (COX-1 and COX-2): To determine if this compound acts through the well-established cyclooxygenase pathway, its inhibitory activity against both COX-1 and COX-2 enzymes should be quantified.[4] This will also allow for the determination of its selectivity index.

  • Lipoxygenase (LOX) Inhibition Assay: To explore alternative mechanisms, the compound's ability to inhibit lipoxygenase, another key enzyme in the inflammatory cascade that produces leukotrienes, should be assessed.[4]

AssayThis compound (IC50, µM)Diclofenac (IC50, µM)Celecoxib (IC50, µM)Dexamethasone (IC50, µM)
Protein Denaturation Inhibition Experimental ValueKnown ValueKnown ValueKnown Value
Membrane Stabilization Experimental ValueKnown ValueKnown ValueKnown Value
COX-1 Inhibition Experimental ValueKnown ValueKnown ValueN/A
COX-2 Inhibition Experimental ValueKnown ValueKnown ValueN/A
LOX Inhibition Experimental ValueKnown ValueN/AN/A

IC50 values represent the concentration required for 50% inhibition. N/A: Not Applicable, as these drugs do not primarily act through this mechanism.

Phase 2: In-Vivo Validation in Animal Models

Promising results from in-vitro studies should be followed by validation in established animal models of inflammation.[28][29][30][31] These models allow for the assessment of a compound's efficacy in a complex biological system.

  • Carrageenan-Induced Paw Edema in Rats: This is a widely used and well-characterized model of acute inflammation.[30] The volume of the rat paw is measured before and after the injection of carrageenan, and the reduction in edema by the test compound is quantified.

  • Acetic Acid-Induced Writhing Test in Mice: This model is used to assess the analgesic properties of a compound, which often accompany anti-inflammatory effects.[31] The number of writhes (abdominal constrictions) is counted after the intraperitoneal injection of acetic acid.

  • Croton Oil-Induced Ear Edema in Mice: This model is useful for evaluating the topical anti-inflammatory activity of a compound.[30] The thickness and weight of the mouse ear are measured after the application of croton oil.

ModelThis compound (% Inhibition)Diclofenac (% Inhibition)Celecoxib (% Inhibition)Dexamethasone (% Inhibition)
Carrageenan-Induced Paw Edema Experimental ValueKnown ValueKnown ValueKnown Value
Acetic Acid-Induced Writhing Experimental ValueKnown ValueKnown ValueKnown Value
Croton Oil-Induced Ear Edema Experimental ValueKnown ValueKnown ValueKnown Value

% Inhibition is calculated relative to the vehicle control group.

Experimental Protocols

Detailed Protocol: Inhibition of Protein Denaturation Assay
  • Preparation of Reagents:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).

    • Prepare stock solutions of this compound and standard drugs (Diclofenac, Celecoxib, Dexamethasone) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in PBS.

  • Assay Procedure:

    • To 0.5 mL of each concentration of the test and standard solutions, add 0.5 mL of the 1% BSA solution.

    • For the control, mix 0.5 mL of PBS with 0.5 mL of the 1% BSA solution.

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by incubating the tubes at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization:

    • Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Dosing:

    • Administer this compound and the standard drugs orally or intraperitoneally at predetermined doses one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculation:

    • The percentage inhibition of edema is calculated for each time point as follows: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume.

Visualizing the Pathways and Workflows

Inflammation_Pathway cluster_stimuli Inflammatory Stimuli cluster_enzymes Key Enzymes cluster_mediators Inflammatory Mediators cluster_effects Physiological Effects cluster_drugs Drug Intervention Points Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Lipoxygenase (LOX) Lipoxygenase (LOX) Prostaglandins (PGs) Prostaglandins (PGs) Arachidonic Acid->Prostaglandins (PGs) COX-1, COX-2 Leukotrienes (LTs) Leukotrienes (LTs) Arachidonic Acid->Leukotrienes (LTs) LOX Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Leukotrienes (LTs)->Inflammation, Pain, Fever Dexamethasone Dexamethasone Dexamethasone->Phospholipase A2 Inhibits Diclofenac Diclofenac Diclofenac->COX-1 (Constitutive) Inhibits Diclofenac->COX-2 (Inducible) Inhibits Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Selectively Inhibits This compound This compound This compound->COX-1 (Constitutive) Potential Inhibition? This compound->COX-2 (Inducible) Potential Inhibition? This compound->Lipoxygenase (LOX) Potential Inhibition?

Figure 1: Simplified overview of the arachidonic acid inflammatory cascade and the points of intervention for the benchmark drugs and the test compound.

Experimental_Workflow Start: Compound Synthesis & Characterization Start: Compound Synthesis & Characterization Phase 1: In-Vitro Screening Phase 1: In-Vitro Screening Start: Compound Synthesis & Characterization->Phase 1: In-Vitro Screening Protein Denaturation Protein Denaturation Phase 1: In-Vitro Screening->Protein Denaturation Membrane Stabilization Membrane Stabilization Phase 1: In-Vitro Screening->Membrane Stabilization COX/LOX Inhibition COX/LOX Inhibition Phase 1: In-Vitro Screening->COX/LOX Inhibition Data Analysis & IC50 Determination Data Analysis & IC50 Determination Protein Denaturation->Data Analysis & IC50 Determination Membrane Stabilization->Data Analysis & IC50 Determination COX/LOX Inhibition->Data Analysis & IC50 Determination Go/No-Go Decision Go/No-Go Decision Data Analysis & IC50 Determination->Go/No-Go Decision Phase 2: In-Vivo Validation Phase 2: In-Vivo Validation Go/No-Go Decision->Phase 2: In-Vivo Validation Go Carrageenan Paw Edema Carrageenan Paw Edema Phase 2: In-Vivo Validation->Carrageenan Paw Edema Acetic Acid Writhing Acetic Acid Writhing Phase 2: In-Vivo Validation->Acetic Acid Writhing Croton Oil Ear Edema Croton Oil Ear Edema Phase 2: In-Vivo Validation->Croton Oil Ear Edema Comparative Efficacy Analysis Comparative Efficacy Analysis Carrageenan Paw Edema->Comparative Efficacy Analysis Acetic Acid Writhing->Comparative Efficacy Analysis Croton Oil Ear Edema->Comparative Efficacy Analysis Conclusion & Further Development Conclusion & Further Development Comparative Efficacy Analysis->Conclusion & Further Development

Figure 2: A structured workflow for the comprehensive benchmarking of this compound from initial screening to in-vivo validation.

Discussion and Future Directions

The proposed benchmarking framework provides a clear and scientifically rigorous path for the evaluation of this compound as a potential anti-inflammatory agent. The phased approach, beginning with in-vitro screening and progressing to in-vivo validation, ensures a cost-effective and ethical use of resources.

Should this compound demonstrate significant anti-inflammatory activity, particularly if it exhibits a favorable selectivity profile or a novel mechanism of action, further studies would be warranted. These could include more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and toxicology assessments.

The exploration of novel chemical entities like this compound is essential for the advancement of anti-inflammatory therapies. By adhering to a systematic and comparative evaluation process, the scientific community can confidently identify and develop the next generation of drugs to combat inflammatory diseases.

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A Comparative Cytotoxicity Analysis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, with pyrazole derivatives being a particularly noteworthy class due to their diverse pharmacological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile template for the development of therapeutic agents.[3][4] Extensive research has demonstrated that pyrazole derivatives exhibit a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[4][5] The success of pyrazole-containing drugs has spurred further investigation into novel analogs, with the goal of identifying compounds with enhanced potency and selectivity against cancer cells.[3]

This guide focuses on 2-(4-Nitro-1H-pyrazol-3-yl)pyridine , a novel compound featuring a nitropyrazole moiety linked to a pyridine ring. While this specific molecule is yet to be extensively characterized in the public domain, its structural motifs suggest a potential for biological activity. The nitro group can be a key pharmacophore, and the pyridine ring often enhances interactions with biological targets. This document provides a comprehensive framework for conducting a comparative cytotoxicity analysis of this compound, outlining the experimental design, methodologies, and a basis for comparison against established chemotherapeutics and related pyrazole derivatives.

Rationale for Comparative Cytotoxicity Analysis

The initial evaluation of any potential anticancer agent involves a thorough assessment of its cytotoxicity against a panel of cancer cell lines.[6] This process is crucial for determining the compound's potency and selectivity. A comparative approach, where the novel compound is tested alongside standard-of-care chemotherapeutics and structurally related molecules, provides essential context for its performance. This guide proposes a multi-faceted comparison to:

  • Benchmark Potency: Establish the half-maximal inhibitory concentration (IC50) of this compound and compare it to widely used drugs like Doxorubicin, Cisplatin, and 5-Fluorouracil.

  • Elucidate Structure-Activity Relationships (SAR): By comparing its activity to other pyrazole derivatives, we can begin to understand how the specific arrangement of functional groups on the pyrazole and pyridine rings contributes to its cytotoxic effects.[4]

  • Assess Cancer Cell Line Specificity: Determine if the compound exhibits preferential cytotoxicity towards certain types of cancer, for example, breast cancer over liver cancer, by testing it on a diverse panel of cell lines.

Proposed Experimental Workflow for Cytotoxicity Profiling

A systematic approach is essential for generating reliable and reproducible cytotoxicity data. The following workflow outlines the key stages for the evaluation of this compound.

G cluster_0 Compound & Cell Line Preparation cluster_1 Cytotoxicity Assays cluster_2 Data Analysis & Interpretation compound_prep Compound Stock Solution (this compound in DMSO) cell_seeding Cell Seeding in 96-well Plates compound_prep->cell_seeding cell_culture Cancer Cell Line Culture (MCF-7, HepG2, A549, HCT116) cell_culture->cell_seeding treatment Treatment with Serial Dilutions (24h, 48h, 72h incubation) cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Release Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_acq Absorbance/Fluorescence Measurement (Plate Reader/Flow Cytometer) mtt_assay->data_acq ldh_assay->data_acq apoptosis_assay->data_acq ic50_calc IC50 Value Determination data_acq->ic50_calc comp_analysis Comparative Analysis vs. Controls ic50_calc->comp_analysis

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Cell Line Selection and Culture

A diverse panel of human cancer cell lines is proposed to assess the breadth of the compound's activity.

  • MCF-7: Human breast adenocarcinoma.

  • HepG2: Human liver carcinoma.

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

All cell lines should be cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, standard drugs, and comparative pyrazoles in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Comparative Cytotoxicity Data

The following tables present a compilation of IC50 values from the literature for established chemotherapeutics and various pyrazole derivatives. These values serve as a benchmark for interpreting the experimental results obtained for this compound.

Table 1: IC50 Values (µM) of Standard Chemotherapeutic Agents

Cell LineDoxorubicinCisplatin5-Fluorouracil
MCF-7 (Breast)~1.25 - 64.8[6][8]--
HepG2 (Liver)~0.71 - 24.7[6][9]--
A549 (Lung)> 20[8]~9 - 16.48[5][10]-
HCT116 (Colorectal)--Kills >41% at 7.81 µg/mL[11]

Note: IC50 values can vary depending on the assay conditions and exposure time.

Table 2: IC50 Values (µM) of Selected Pyrazole/Pyrazoline Derivatives

Compound ClassCell LineReported IC50 (µM)Reference
Pyrazole-Indole HybridsHepG26.1 - 7.9[6]
Pyrazolone-Pyrazole DerivativesMCF-716.50[9]
Chloro methyl substituted pyrazole oximeA54912.5[7]
Pyrazoline Derivative 11 U251 (Glioblastoma)11.9[12]
N-Phenylpyrazoline 4 WiDr (Colorectal)3.29 µg/mL[13]
Pyrazoline Derivative 1b HepG-26.78[14]

Potential Mechanisms of Action and Signaling Pathways

Pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[14][15] A plausible mechanism for a cytotoxic pyrazole derivative could involve the modulation of key signaling pathways that regulate cell survival and proliferation.

G compound This compound target_protein Target Protein (e.g., Kinase, Tubulin) compound->target_protein Inhibition pi3k_akt PI3K/Akt Pathway target_protein->pi3k_akt Modulation ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway target_protein->ras_raf_mek_erk Modulation bcl2_family Bcl-2 Family Proteins pi3k_akt->bcl2_family Inhibition of anti-apoptotic cell_cycle_arrest Cell Cycle Arrest ras_raf_mek_erk->cell_cycle_arrest caspases Caspase Cascade bcl2_family->caspases Activation of pro-apoptotic apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical signaling pathway potentially modulated by a cytotoxic pyrazole derivative.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of this compound. By employing standardized cytotoxicity assays and comparing the results to established chemotherapeutics and related pyrazole compounds, researchers can effectively gauge its potential as a novel anticancer agent. Positive results from this initial screening would warrant further investigation into its mechanism of action, including target identification, cell cycle analysis, and in vivo efficacy studies in animal models. The systematic approach outlined herein will ensure the generation of high-quality, comparable data, which is essential for advancing promising compounds through the drug discovery pipeline.

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Sources

Validating the Structure-Activity Relationship of the 2-(Pyrazol-3-yl)pyridine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Publish Comparison Guide >

Introduction: The Prominence of the Pyrazol-pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrazole-pyridine core is one such structure, forming the foundation of numerous therapeutic agents, particularly in the realm of protein kinase inhibition.[1][2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[4][5] The development of small molecule inhibitors that can selectively target these enzymes is a cornerstone of modern drug discovery.[1]

This guide focuses on elucidating the structure-activity relationship (SAR) of the 2-(4-Nitro-1H-pyrazol-3-yl)pyridine scaffold. Direct public-domain data on this specific molecule is limited; therefore, we will employ a comparative analysis approach. By examining a series of analogs, we will dissect the contribution of each molecular component—the pyridine ring, the pyrazole core, and key substituents—to overall biological activity. This methodology mirrors the iterative process of lead optimization in drug development and provides a robust framework for predicting the therapeutic potential of novel analogs. Our target of interest for this guide is the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family implicated in inflammatory diseases and neurodegeneration.[4][6]

Core Scaffold Analysis and Comparative SAR

The this compound molecule can be deconstructed into three key regions for SAR analysis:

  • The Pyridine Ring: Acts as a key interaction motif, often forming hydrogen bonds or π-stacking interactions within the ATP-binding pocket of kinases.[7]

  • The Pyrazole Ring: A versatile five-membered heterocycle that can be substituted at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.[7][8][9] The unsubstituted N-H can serve as a crucial hydrogen bond donor.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that can significantly influence the electronic properties of the pyrazole ring and introduce specific interactions with the target protein.

To validate the SAR, we will compare the inhibitory activity of our lead compound against a panel of rationally designed analogs. The following data, presented for illustrative purposes, is based on established trends for pyrazole-based kinase inhibitors.[1][4]

Table 1: Comparative Inhibitory Activity of Pyrazol-pyridine Analogs against JNK3
Compound IDStructureModification from Lead (Cpd-2)JNK3 IC₅₀ (nM)Rationale for Change
Cpd-1 2-(1H-Pyrazol-3-yl)pyridineRemoval of the nitro group160Establish baseline activity of the core scaffold.[4]
Cpd-2 This compound (Lead) - 45 Evaluate the impact of a strong electron-withdrawing group on the pyrazole C4 position.
Cpd-3 2-(4-Amino-1H-pyrazol-3-yl)pyridineNitro group reduced to an amino group250Assess the effect of replacing an electron-withdrawing group with an electron-donating group, which can also act as a hydrogen bond donor.
Cpd-4 5-Chloro-2-(4-nitro-1H-pyrazol-3-yl)pyridineAddition of chlorine to the pyridine ring22Introduce a halogen to probe for potential hydrophobic pockets and enhance binding affinity, a common strategy in kinase inhibitor design.[4]
Cpd-5 1-Methyl-2-(4-nitro-1H-pyrazol-3-yl)pyridineMethylation of the pyrazole N1 position95Block the hydrogen bond donating capability of the pyrazole N-H to determine its importance for target engagement. N-alkylation can also impact polarity.[4]
Cpd-6 2-(4-Bromo-1H-pyrazol-3-yl)pyridineReplacement of nitro with bromo group at the pyrazole C4 position35Investigate the effect of a different halogen at the C4 position, which can alter both steric and electronic properties. This is a common optimization step.[4]
Interpretation of SAR Data:
  • Importance of the Nitro Group: The significant increase in potency from the unsubstituted core (Cpd-1, 160 nM) to the nitro-substituted lead (Cpd-2, 45 nM) suggests the electron-withdrawing nature of the nitro group is highly favorable. A SAR study on a similar pyrazole series targeting Aurora A kinase also showed that a nitro group was more optimal than hydrogen, methyl, or chloro substituents.[1] This may be due to enhanced binding interactions or favorable modulation of the pyrazole ring's pKa.

  • Electronic Effects at Pyrazole C4: Replacing the nitro group with an electron-donating amino group (Cpd-3, 250 nM) leads to a substantial loss of activity, reinforcing the hypothesis that an electron-deficient pyrazole C4 is crucial for potent inhibition.

  • Pyridine Ring Substitution: The addition of a chlorine atom at the pyridine C5 position (Cpd-4, 22 nM) doubles the potency. This is a classic observation where a halogen atom occupies a small hydrophobic pocket in the kinase hinge region, enhancing binding affinity.[4]

  • Role of the Pyrazole N-H: Methylating the pyrazole nitrogen (Cpd-5, 95 nM) results in a two-fold decrease in potency compared to the lead compound. This strongly indicates that the N-H group acts as a critical hydrogen bond donor, likely interacting with a backbone carbonyl of an amino acid in the kinase hinge region. While N-alkylation can sometimes be beneficial, in this case, it disrupts a key interaction.[4]

  • Probing the C4 Pocket: Swapping the nitro group for a bromine atom (Cpd-6, 35 nM) retains high potency. This suggests that the C4 position of the pyrazole points towards a pocket that can accommodate different substituents, and that both strong electron-withdrawing effects and halogen bonding are favorable. This provides an avenue for further optimization.

Experimental Validation Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below are detailed methodologies for the synthesis of the scaffold and its biological evaluation.

Protocol 1: General Synthesis of 2-(Pyrazol-3-yl)pyridine Derivatives

This protocol outlines a common synthetic route using a Suzuki coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.[4]

Workflow Diagram: Synthesis

cluster_prep Intermediate Preparation cluster_coupling Core Coupling & Derivatization start 2-Chloropyridine step1 Formation of Pyrazole Ring start->step1 Reaction with Hydrazine boronic Pyrazole-3-boronic acid pinacol ester suzuki Suzuki Coupling (Pd catalyst, base) boronic->suzuki Couple with 2-Chloropyridine step1->boronic product1 2-(1H-Pyrazol-3-yl)pyridine (Cpd-1) suzuki->product1 nitration Nitration (HNO3/H2SO4) product1->nitration product2 This compound (Cpd-2) nitration->product2 alkylation N-Alkylation (e.g., MeI, base) product2->alkylation product5 1-Methyl Analog (Cpd-5) alkylation->product5 plate Prepare 96-well Plate (Serial Dilution of Inhibitor) kinase_add Add JNK3 Kinase Enzyme plate->kinase_add pre_inc Pre-incubate (10 min) (Inhibitor-Kinase Binding) kinase_add->pre_inc reaction_start Initiate Reaction (Add Substrate/ATP Mix) pre_inc->reaction_start reaction_inc Incubate (60 min, 30°C) reaction_start->reaction_inc stop_reagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) reaction_inc->stop_reagent stop_inc Incubate (40 min, RT) stop_reagent->stop_inc detect_reagent Add Kinase Detection Reagent (Convert ADP to ATP) stop_inc->detect_reagent detect_inc Incubate (30 min, RT) (Generate Luminescence) detect_reagent->detect_inc read Measure Luminescence (Plate Reader) detect_inc->read analyze Data Analysis (Plot Curve, Determine IC50) read->analyze Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun Transcription Factors (e.g., c-Jun) JNK->cJun Phosphorylates Inhibitor This compound (Cpd-2) Inhibitor->JNK Inhibits Response Cellular Response (Apoptosis, Inflammation) cJun->Response Regulates

Sources

A Comparative Guide to the Synthesis of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine and Its Analogues: An Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridyl-pyrazole scaffolds have garnered significant attention due to their diverse biological activities. This guide provides an in-depth technical comparison of synthetic routes to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine and its analogues, with a focus on evaluating the efficiency of various methodologies. By examining the underlying chemical principles and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Pyridyl-Nitro-Pyrazoles

The fusion of a pyridine ring with a nitrated pyrazole core creates a unique pharmacophore with potential applications in various therapeutic areas. The pyridine moiety can enhance solubility and provides a key interaction point with biological targets, while the nitro-pyrazole portion can act as a crucial hydrogen bond donor/acceptor and a scaffold for further functionalization. The efficiency of synthesizing these molecules and their analogues is paramount for rapid lead discovery and optimization in drug development programs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through two primary retrosynthetic disconnections: formation of the pyrazole ring onto a pyridine precursor, or direct nitration of a pre-formed pyridyl-pyrazole. We will explore the efficiency of these and other relevant strategies.

Methodology 1: Cyclocondensation Followed by Nitration

This is a robust and widely applicable two-step approach. It involves the initial synthesis of the pyridyl-pyrazole scaffold followed by the introduction of the nitro group.

Step 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine

The key to an efficient synthesis is a high-yielding initial step. A highly effective method for the synthesis of 2-(1H-pyrazol-3-yl)pyridine involves the cyclocondensation of an enaminone with hydrazine hydrate.

  • Causality of Experimental Choices: The use of an enaminone precursor, such as 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, provides a highly reactive electrophilic species that readily undergoes cyclization with hydrazine. Ethanol is an excellent solvent for this reaction as it is polar enough to dissolve the reactants and facilitates the reaction without significant side product formation. The reaction proceeds at a moderate temperature (60°C), which is sufficient to drive the reaction to completion in a short time frame without requiring specialized equipment.

Step 2: Nitration of 2-(1H-Pyrazol-3-yl)pyridine

The introduction of a nitro group onto the pyrazole ring is a classic electrophilic aromatic substitution. The regioselectivity is directed to the C4 position of the pyrazole due to the electronic nature of the heterocyclic system.

  • Causality of Experimental Choices: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard and most effective nitrating agent for deactivating aromatic systems. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize potential side reactions, such as over-nitration or degradation of the starting material.

Methodology 2: "One-Pot, Two-Step" Synthesis of Nitropyrazoles

An alternative and potentially more streamlined approach involves a "one-pot, two-step" synthesis, which has been successfully applied to the synthesis of 4-nitropyrazole. This methodology could be adapted for the synthesis of the target molecule. This method first forms the pyrazole sulfate in concentrated sulfuric acid, followed by direct nitration.

  • Causality of Experimental Choices: The initial formation of the pyrazole sulfate salt in concentrated sulfuric acid serves to activate the pyrazole ring for the subsequent nitration step. The use of a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid ensures a high conversion to the desired 4-nitro product. This one-pot approach is highly efficient as it eliminates the need for isolation and purification of the intermediate pyrazole, saving time and resources.

Comparative Data Summary

Synthetic RouteKey StepsPrecursorReagentsTypical YieldRef.
Methodology 1 1. Cyclocondensation3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-oneHydrazine hydrate, Ethanol97.3% (for un-nitrated pyrazole)[1]
2. Nitration2-(1H-Pyrazol-3-yl)pyridineFuming HNO₃, Conc. H₂SO₄Estimated high yield based on analogous reactions[2]
Methodology 2 (Adapted) One-pot sulfonation and nitration2-(1H-Pyrazol-3-yl)pyridineConc. H₂SO₄, Fuming HNO₃, Fuming H₂SO₄Potentially >85% (based on 4-nitropyrazole synthesis)[2][3]

Experimental Protocols

Protocol for Methodology 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine[1]

Materials:

  • 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol)

  • Hydrazine hydrate (2 mL)

  • Ethanol (3.3 mL)

Procedure:

  • Dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 g, 6.2 mmol) and hydrazine hydrate (2 mL) in ethanol (3.3 mL) in a round-bottom flask.

  • Heat the reaction mixture at 60°C for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under vacuum to afford the crude product.

  • The product, 2-(1H-pyrazol-3-yl)pyridine, is obtained as a pale yellow solid (874.7 mg, 97.3% yield). Further purification can be achieved by recrystallization if necessary.

Proposed Protocol for Methodology 1: Nitration of 2-(1H-Pyrazol-3-yl)pyridine

Materials:

  • 2-(1H-Pyrazol-3-yl)pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 2-(1H-pyrazol-3-yl)pyridine to a pre-cooled mixture of concentrated sulfuric acid.

  • Maintain the temperature between 0 and 10°C and slowly add fuming nitric acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

Synthesis of Analogues: A Comparative Perspective

The synthesis of analogues of this compound can be achieved by modifying the starting materials or by post-synthesis functionalization. The efficiency of these approaches can vary significantly.

Analogues with Substitution on the Pyridine Ring
  • Strategy: The most straightforward approach is to start with a substituted 2-acetylpyridine. The subsequent cyclocondensation and nitration steps would follow a similar protocol to the parent compound. The electronic nature of the substituent on the pyridine ring can influence the nitration step's regioselectivity and yield.

  • Efficiency: The efficiency of this approach is highly dependent on the availability and cost of the starting substituted 2-acetylpyridines.

Analogues with Substitution on the Pyrazole Ring (N1-position)
  • Strategy: N-alkylation or N-arylation of the pyrazole nitrogen can be achieved after the formation of the pyridyl-pyrazole core. This is typically done using an appropriate alkyl halide or aryl halide under basic conditions.

  • Efficiency: This is generally an efficient method, with yields for N-alkylation often being high.

"One-Pot" Multicomponent Reactions for Analogue Synthesis

Multicomponent reactions (MCRs) offer a highly efficient route to substituted pyrazoles in a single step, reducing reaction time and purification efforts.

  • Strategy: A one-pot reaction of a (hetero)aryl methyl ketone, an aromatic aldehyde, and hydrazine hydrochloride can yield highly substituted pyrazoles. This approach can be adapted to synthesize a variety of pyridyl-pyrazole analogues.

  • Efficiency: MCRs are known for their high atom economy and operational simplicity, often leading to good to excellent yields.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Methodology 1: Two-Step Synthesis cluster_1 Methodology 2: Adapted One-Pot Synthesis A 2-Acetylpyridine B 3-(dimethylamino)-1- (pyridin-2-yl)prop-2-en-1-one A->B DMF-DMA C 2-(1H-Pyrazol-3-yl)pyridine B->C Hydrazine Hydrate (97.3% yield) D This compound C->D Fuming HNO3 / H2SO4 (Nitration) E 2-(1H-Pyrazol-3-yl)pyridine F This compound E->F Conc. H2SO4, then Fuming HNO3 / Fuming H2SO4 (>85% est. yield)

Caption: Synthetic routes to this compound.

Conclusion and Future Outlook

The synthesis of this compound and its analogues can be achieved through several efficient pathways. The two-step approach of cyclocondensation followed by nitration offers a reliable and high-yielding route, particularly given the excellent yield for the formation of the pyridyl-pyrazole precursor. The adaptation of a "one-pot, two-step" nitration protocol presents a promising avenue for improving overall efficiency by reducing the number of synthetic operations.

For the synthesis of diverse analogues, multicomponent reactions stand out as a particularly powerful strategy, enabling the rapid generation of a library of compounds from simple starting materials. The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the need for analogue diversity, and the availability of starting materials. Future research in this area should focus on the development of more sustainable and atom-economical methods, such as catalytic C-H activation and functionalization, to further streamline the synthesis of this important class of molecules.

References

  • MySkinRecipes. This compound.
  • ResearchGate. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Worldresearchersassociations.Com. A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials.
  • PubMed Central. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, technically-focused framework for elucidating and confirming the mechanism of action of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine , a compound of interest due to its structural motifs commonly found in biologically active molecules.[1][2]

This document deviates from a rigid template, instead offering a logical and adaptive experimental workflow. We will explore the causality behind our experimental choices, ensuring that each step provides a self-validating system for data interpretation. Our approach is grounded in established methodologies, providing a robust pathway for comprehensive characterization.

Section 1: Initial Hypothesis Generation and Preliminary Assessment

The structure of this compound, featuring a pyrazole ring linked to a pyridine moiety, is reminiscent of scaffolds known to interact with a variety of protein targets, most notably protein kinases.[2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them a prime target for therapeutic intervention.[4] Therefore, our initial working hypothesis is that This compound acts as a protein kinase inhibitor.

To begin our investigation, a foundational understanding of the compound's basic properties is essential.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₆N₄O₂[5]
Molecular Weight 190.16[5]
CAS Number 192711-20-9[5]
Purity ≥97%[5]

Section 2: In Vitro Target Engagement and Potency

The first critical step is to determine if this compound directly interacts with its putative targets and to quantify the potency of this interaction.[6] We will employ a multi-tiered approach, starting with broad screening and progressing to more specific, quantitative assays.

High-Throughput Kinase Panel Screening

To cast a wide net and identify potential kinase targets, a high-throughput biochemical screen against a diverse panel of kinases is the logical starting point. This provides an unbiased view of the compound's selectivity profile.

Experimental Rationale: By screening against a large number of kinases, we can identify primary targets and potential off-target interactions early in the discovery process.[7] This information is crucial for guiding subsequent optimization efforts and for anticipating potential toxicities.[7]

Recommended Assay: A luminescence-based assay, such as ADP-Glo™, which measures the amount of ADP produced in a kinase reaction, is a robust and scalable method for this purpose.[8]

Experimental Protocol: High-Throughput Kinase Screen (Adapted from Domainex) [8]

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 1% DMSO, with the highest concentration at 100 µM.

  • Assay Plate Preparation: In a 384-well plate, add the compound dilutions.

  • Enzyme and Substrate Addition: Add the specific kinase and its corresponding substrate to each well. The concentrations should be at their experimentally determined Km values.

  • Incubation: Pre-incubate the compound and enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at its Km concentration. Allow the reaction to proceed for 2 hours.

  • Signal Detection: Add ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for any kinases that show significant inhibition.

Comparative Analysis: Interpreting the Kinase Profile

The results from the kinase panel screen should be compared against a known kinase inhibitor with a well-characterized profile. For this purpose, we will use Staurosporine , a potent but non-selective kinase inhibitor, and a hypothetical selective inhibitor, Compound X .

Table 2: Hypothetical Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Compound X (IC50, nM)
Kinase A 5010>10,000
Kinase B 25155
Kinase C >10,0005>10,000
Kinase D 7520>10,000

This comparative data allows for an initial assessment of the potency and selectivity of our compound of interest.

Section 3: Confirming Target Engagement in a Cellular Context

While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complexity of a cellular environment.[9] Therefore, the next crucial step is to confirm that this compound can engage its target within intact cells.[6][10]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[11][12][13] An increase in the melting temperature of a protein in the presence of a compound is a strong indicator of direct binding.[12][14]

Experimental Rationale: CETSA® provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical potency and cellular activity.[11][15] It is a label-free method applicable to any cellular system.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) [11][12]

  • Cell Treatment: Treat cultured cells with either this compound (at a concentration 10-fold higher than the biochemical IC50) or a vehicle control (DMSO).

  • Heat Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis and Protein Isolation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with This compound or Vehicle B Heat aliquots to a range of temperatures A->B Incubate C Lyse cells and isolate soluble proteins B->C Induce denaturation D Quantify target protein (e.g., Western Blot) C->D Separate fractions E Plot melting curve to determine thermal shift D->E Analyze data

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Section 4: Elucidating the Mode of Inhibition

Understanding how an inhibitor interacts with its target enzyme is fundamental to rational drug design.[16] We will perform enzyme kinetic studies to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor.

Experimental Rationale: The mode of inhibition provides insights into the binding site of the inhibitor and its relationship with the enzyme's natural substrate (ATP in the case of kinases).[16] This knowledge is critical for structure-activity relationship (SAR) studies and lead optimization.

Experimental Protocol: Enzyme Kinetic Studies

  • Varying Substrate Concentration: Perform the kinase activity assay as described in Section 2.1, but with varying concentrations of ATP.

  • Fixed Inhibitor Concentration: Run the assay in the absence of the inhibitor and in the presence of two different fixed concentrations of this compound.

  • Data Analysis: Plot the initial reaction rates against the ATP concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the effect of the inhibitor on the enzyme's Km (substrate affinity) and Vmax (maximum reaction rate).[16]

Interpreting the Results:

  • Competitive Inhibition: Vmax remains unchanged, while Km increases. This suggests the inhibitor binds to the active site and competes with ATP.

  • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged. This indicates the inhibitor binds to an allosteric site.

  • Uncompetitive Inhibition: Both Vmax and Km decrease. This implies the inhibitor binds only to the enzyme-substrate complex.

Visualization of Inhibition Modes:

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E_comp Enzyme ES_comp Enzyme-Substrate Complex E_comp->ES_comp +S EI_comp Enzyme-Inhibitor Complex E_comp->EI_comp +I S_comp Substrate (ATP) I_comp Inhibitor ES_comp->E_comp -S P_comp Product ES_comp->P_comp EI_comp->E_comp -I E_noncomp Enzyme ES_noncomp Enzyme-Substrate Complex E_noncomp->ES_noncomp +S EI_noncomp Enzyme-Inhibitor Complex E_noncomp->EI_noncomp +I S_noncomp Substrate (ATP) I_noncomp Inhibitor ES_noncomp->E_noncomp -S ESI_noncomp Enzyme-Substrate-Inhibitor Complex ES_noncomp->ESI_noncomp +I P_noncomp Product ES_noncomp->P_noncomp EI_noncomp->E_noncomp -I EI_noncomp->ESI_noncomp +S ESI_noncomp->ES_noncomp -I ESI_noncomp->EI_noncomp -S

Caption: Simplified diagrams of competitive and non-competitive inhibition.

Section 5: Cellular Activity and Downstream Signaling

The ultimate validation of a compound's mechanism of action is its ability to modulate cellular signaling pathways consistent with target inhibition.

Cellular Phosphorylation Assay

To confirm that target engagement translates into functional inhibition within the cell, we will measure the phosphorylation status of a known downstream substrate of the identified target kinase.

Experimental Rationale: A reduction in the phosphorylation of a downstream substrate provides strong evidence that the compound is not only binding to its target but also inhibiting its catalytic activity within the cell.[9]

Experimental Protocol: Cellular Phosphorylation Assay

  • Cell Treatment: Treat cells with a dose range of this compound. Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle).

  • Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot using antibodies specific for the phosphorylated form of the downstream substrate and an antibody for the total amount of the substrate protein.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in phosphorylation indicates cellular efficacy.

Visualization of a Hypothetical Signaling Pathway:

Signaling_Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor KinaseA Kinase A (Target of Compound) Receptor->KinaseA activates Substrate Downstream Substrate KinaseA->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: A generic signaling pathway illustrating the point of inhibition.

Conclusion

This guide outlines a comprehensive and logical workflow for the elucidation and confirmation of the mechanism of action of this compound. By systematically progressing from broad, in vitro screening to specific, cell-based functional assays, researchers can build a robust data package that provides a high degree of confidence in the compound's biological activity. The comparative nature of this approach, benchmarking against known standards, ensures that the experimental data is placed in a meaningful context, thereby accelerating the drug discovery and development process.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. (2025-08-14). [Link]
  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]
  • Determining target engagement in living systems. PMC - NIH. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. (2016-07-01). [Link]
  • A Practical Guide to Target Engagement Assays. Selvita. (2025-12-08). [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (2024-08-13). [Link]
  • Biochemical kinase assay to improve potency and selectivity. Domainex. (2021-03-25). [Link]
  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. (2015-11-09). [Link]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. (2020-12-02). [Link]
  • CETSA.[Link]
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023-03-01). [Link]
  • Enzymatic Assay of Trypsin Inhibition. Protocols.io. (2019-11-14). [Link]
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic L
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PMC - NIH. [Link]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. (2022-05-19). [Link]
  • Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. [Link]
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[Link]
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors.[Link]
  • Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed. (2012-05-15). [Link]
  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. NIH. [Link]

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The Evolving Landscape of Pyrazolopyridine-Based Kinase Inhibitors: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across a range of diseases, including cancer and inflammatory disorders. While the specific compound 2-(4-Nitro-1H-pyrazol-3-yl)pyridine is primarily recognized as a synthetic intermediate, its structural congeners have demonstrated significant biological activity. This guide provides an in-depth comparison of the in vivo efficacy of two key classes of pyrazolopyridine-related compounds: c-Jun N-terminal kinase (JNK) inhibitors and TANK-binding kinase 1 (TBK1) inhibitors.

Due to a lack of direct in vivo data for this compound, this guide will focus on well-characterized examples from these two classes to illustrate the therapeutic promise of the broader pyrazolopyridine chemical space. We will delve into the mechanistic rationale behind their development, present comparative efficacy data from preclinical models, and provide detailed experimental protocols to enable fellow researchers to validate and build upon these findings.

Targeting Key Signaling Nodes: JNK and TBK1

The therapeutic efficacy of the pyrazolopyridine scaffold is intrinsically linked to its ability to selectively inhibit key protein kinases involved in disease pathogenesis. Here, we focus on two such kinases: JNK and TBK1.

The JNK Signaling Pathway: A Double-Edged Sword in Cancer and Inflammation

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated by various cellular stresses, including inflammatory cytokines, reactive oxygen species, and UV radiation.[1] The JNK signaling cascade plays a complex and often context-dependent role in cellular processes such as apoptosis, inflammation, and cell proliferation.[2]

Diagram of the JNK Signaling Pathway

JNK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Receptors cluster_cytoplasm Cytoplasmic Cascade cluster_nucleus Nuclear Events Stress Stress Receptors Receptors Stress->Receptors Cytokines Cytokines Cytokines->Receptors MAP3Ks MAP3Ks (e.g., ASK1, MEKK1) Receptors->MAP3Ks MKK4_7 MKK4/7 MAP3Ks->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Formation cJun->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression TBK1_Pathway cluster_extracellular Pathogen/Damage Signals cluster_cytoplasm Cytoplasmic Sensing and Signaling cluster_nucleus Nuclear Translocation & Transcription PAMPs_DAMPs PAMPs/DAMPs (e.g., viral DNA) cGAS cGAS PAMPs_DAMPs->cGAS STING STING cGAS->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Type I Interferon Gene Expression pIRF3->IFN_Genes

Caption: Simplified cGAS-STING-TBK1 signaling pathway.

In Vivo Efficacy Comparison of Pyrazolopyridine-Based Kinase Inhibitors

This section presents a comparative analysis of the in vivo efficacy of representative JNK and TBK1 inhibitors with pyrazolopyridine or structurally related cores.

JNK Inhibitor: SP600125

SP600125 is a well-established, potent, and reversible ATP-competitive inhibitor of JNK1, JNK2, and JNK3. [3]While not a pyrazolopyridine itself, its anthrapyrazolone core shares structural similarities and it serves as a crucial benchmark for JNK-targeted therapies.

Table 1: In Vivo Efficacy of SP600125 in Preclinical Models

Compound Disease Model Animal Model Dosing Regimen Key Efficacy Readouts Reference(s)
SP600125 Doxorubicin-Resistant Gastric CancerNude Mouse XenograftNot SpecifiedReduced tumor volume more effectively than doxorubicin.[4]
SP600125 Bladder CancerNude Mouse Xenograft (EJ cells)5 mg/kg, i.p., dailyEnhanced the anti-tumor effect of an autophagy inducer (C-2).[3]
SP600125 LPS-Induced EndotoxemiaCD-1 Mice30 mg/kg, p.o. or 15-30 mg/kg, i.v.Significantly inhibited serum TNF-α levels.[5]
SP600125 Lewis Lung CarcinomaMouse XenograftNot SpecifiedSynergistic anti-tumor effect when combined with irradiation.[6]
TBK1 Inhibitor: Compound II

Compound II is a 6-aminopyrazolopyrimidine derivative identified as a potent and specific inhibitor of TBK1. [7][8]Its efficacy has been demonstrated in models of autoimmune disease.

Table 2: In Vivo Efficacy of Compound II in Preclinical Models

Compound Disease Model Animal Model Dosing Regimen Key Efficacy Readouts Reference(s)
Compound II TREX1-deficient Autoimmune DiseaseTrex1-/- Mice10 mg/kg/day, i.p.Ameliorated autoimmune phenotypes and increased survival.[7][9]
Compound II Poly(I:C)-Induced InflammationC57BL/6 Mice10 mg/kg/day for 3 days, i.p.Inhibited poly(I:C)-induced immune activation.[7][9]
Emerging Pyrazolo[3,4-b]pyridine-Based TBK1 Inhibitors

Recent research has identified novel 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors. For instance, compound 15y from a recent study demonstrated an exceptionally low IC50 of 0.2 nM for TBK1 in vitro and exhibited antiproliferative effects on various cancer cell lines. [10][11]While in vivo efficacy data for this specific compound is not yet published, its high potency suggests it as a promising candidate for future preclinical development.

Experimental Methodologies

The following protocols provide a framework for conducting in vivo efficacy studies with pyrazolopyridine-based kinase inhibitors.

Cancer Xenograft Model

Diagram of the Cancer Xenograft Workflow

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., EJ bladder cancer cells) Cell_Harvest 2. Cell Harvesting and Preparation (Viability >95%) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunocompromised Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Treatment 5. Treatment Initiation (e.g., SP600125, 5 mg/kg, i.p.) Tumor_Growth->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 7. Study Endpoint & Tissue Collection Data_Collection->Endpoint

Caption: Workflow for a typical in vivo cancer xenograft study.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cells (e.g., EJ bladder cancer cells for studying SP600125) in appropriate media until they reach 80-90% confluency. [3][12]2. Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in a serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 107 cells/mL. [13]Cell viability should be greater than 95%. [13]3. Animal Model: Use 6-8 week old female athymic nude mice. [12]4. Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse. [12][13]5. Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers. [12]Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2. [12]6. Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer the test compound (e.g., SP600125 at 5 mg/kg, i.p., daily) and vehicle control according to the planned schedule. [3]7. Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition. [13]

LPS-Induced Endotoxemia Model

Diagram of the LPS-Induced Endotoxemia Workflow

LPS_Workflow Acclimatization 1. Animal Acclimatization (e.g., CD-1 Mice) Pretreatment 2. Pre-treatment with Inhibitor (e.g., SP600125, 30 mg/kg, p.o.) Acclimatization->Pretreatment LPS_Challenge 3. LPS Administration (e.g., 20 mg/kg, i.p.) Pretreatment->LPS_Challenge Monitoring 4. Monitoring & Sample Collection (Blood, Tissues) LPS_Challenge->Monitoring Analysis 5. Cytokine Analysis (e.g., TNF-α ELISA) Monitoring->Analysis

Caption: Workflow for an LPS-induced endotoxemia model.

Step-by-Step Protocol:

  • Animal Model: Use male CD-1 or C57BL/6 mice. [5][14]2. Pre-treatment: Administer the test compound (e.g., SP600125 at 30 mg/kg, p.o.) or vehicle control to the mice. [5]3. LPS Challenge: After a specified pre-treatment time (e.g., 30 minutes), administer lipopolysaccharide (LPS) from E. coli via intraperitoneal (i.p.) injection at a dose of 20 mg/kg body weight. [5][14]4. Sample Collection: At a designated time point post-LPS challenge (e.g., 90 minutes), collect blood samples via cardiac puncture. [5]5. Efficacy Evaluation: Process the blood to obtain serum. Measure the levels of pro-inflammatory cytokines, such as TNF-α, using an ELISA kit. [5]

Conclusion and Future Directions

While this compound itself remains to be characterized biologically, the broader family of pyrazolopyridine and related heterocyclic compounds has yielded potent and selective inhibitors of key signaling kinases like JNK and TBK1. The in vivo efficacy of representative compounds such as SP600125 and Compound II in preclinical models of cancer and autoimmune disease underscores the therapeutic potential of this chemical scaffold.

Future research should focus on a number of key areas. Firstly, the biological activity of this compound and its close analogues should be systematically evaluated to determine their kinase inhibitory profiles and cellular effects. Secondly, the development of next-generation pyrazolopyridine-based inhibitors with improved potency, selectivity, and pharmacokinetic properties, such as the promising TBK1 inhibitor 15y, is warranted. Finally, the exploration of these inhibitors in a wider range of disease models, including combination therapies, will be crucial in translating the preclinical promise of this versatile scaffold into novel therapeutics for patients.

References

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  • ResearchGate. (n.d.). Schematic representation of JNK signaling.
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  • ResearchGate. (n.d.). Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system.
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A Head-to-Head Comparative Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole-Pyridine Scaffold in Modern Drug Discovery

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry. These structures are adept at forming key interactions with biological targets, leading to a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects[1]. A particularly fruitful application for this scaffold has been in the development of protein kinase inhibitors, which are critical for regulating cellular processes like proliferation, differentiation, and apoptosis[2]. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a vital class of therapeutic agents[3].

This guide focuses on 2-(4-Nitro-1H-pyrazol-3-yl)pyridine (Compound 1) , a specific derivative that serves as a valuable intermediate in the synthesis of kinase inhibitors[4]. We will conduct an in-depth, head-to-head comparison of this compound with its structural analogs to elucidate the structure-activity relationships (SAR) that govern its performance. By systematically analyzing modifications to its core structure—specifically the impact of the C4-nitro group on the pyrazole ring and substitutions on the linked aromatic system—we aim to provide researchers and drug development professionals with a clear, data-driven understanding of how subtle chemical changes translate into significant differences in biological activity. The primary context for this comparison will be the inhibition of c-Jun N-terminal kinase (JNK), a key therapeutic target in inflammatory diseases and neurodegenerative disorders.

Comparative Analysis: Structure-Activity Relationship (SAR) of Pyrazole-Pyridine Analogs as JNK Inhibitors

The potency and selectivity of a kinase inhibitor are not accidental; they are dictated by its three-dimensional fit and non-covalent interactions within the ATP-binding pocket of the target kinase. To understand the role of each component of our lead compound, we will compare it to a series of analogs based on the 4-(pyrazol-3-yl)-pyridine and related pyrimidine cores, for which extensive JNK inhibition data is available[3][5].

Core Scaffold Comparison: Pyridine vs. Pyrimidine

A common strategy in medicinal chemistry is scaffold hopping, where one heterocyclic core is replaced by another to modulate properties like potency, selectivity, or pharmacokinetics. Here, we compare a pyridine core with a pyrimidine core.

Compound IDCore StructureR¹ (on Pyrazole)X (on Pyrimidine)Target KinaseIC₅₀ (µM)[3]
2 4-(Pyrazol-3-yl)-pyrimidineHHJNK30.63
3 4-(Pyrazol-3-yl)-pyrimidineMeHJNK31.45
4 4-(Pyrazol-3-yl)-pyrimidineMeClJNK30.86
  • Analysis: The initial pyrimidine-based compound (2) shows potent inhibition of JNK3 with an IC₅₀ of 0.63 µM. The introduction of a methyl group to the pyrazole nitrogen (N-alkylation) in Compound 3 reduces potency, likely by creating steric hindrance or removing a key hydrogen bond donor site[3][6]. Adding a chlorine atom at the 5-position of the pyrimidine ring (Compound 4) recovers some of this lost potency, suggesting this position can be modified to enhance binding interactions[3]. This establishes a baseline for how modifications on the core scaffold influence activity.

The Critical Role of the 4-Nitro Group

The defining feature of our topic compound is the nitro group at the C4 position of the pyrazole ring. While direct inhibitory data for this compound against JNK is not available in the reviewed literature, the principles of SAR allow us to predict its impact. The nitro group is strongly electron-withdrawing and can act as a hydrogen bond acceptor. In many kinase inhibitors, such interactions with backbone amides in the kinase hinge region are critical for high-affinity binding.

Based on related structures, the unsubstituted C4 position on the pyrazole ring is often a site for substitution to enhance potency. For example, introducing a 4-fluorophenyl group at this position in a different pyridine-based series boosted JNK3 potency significantly[3]. This highlights the sensitivity of the C4 position to substitution. The nitro group in Compound 1 would be expected to form strong interactions within the ATP binding pocket, potentially leading to high potency. Its presence is a key differentiator from the analogs listed above.

Experimental Methodologies: A Protocol for In Vitro Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, it is essential to detail the experimental protocol used to generate it. The following is a representative step-by-step methodology for an in vitro biochemical kinase assay, synthesized from standard practices in the field[3][5].

Workflow for Kinase Inhibition Profiling

G cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection Compound_Prep 1. Compound Dilution (Serial dilution in DMSO) Assay_Plate 4. Plate Reaction (Add kinase, compound, and substrate mix to 384-well plate) Compound_Prep->Assay_Plate Enzyme_Prep 2. Kinase Preparation (Recombinant JNK3 in assay buffer) Enzyme_Prep->Assay_Plate Substrate_Prep 3. Substrate Mix (Biotinylated peptide + ATP in buffer) Substrate_Prep->Assay_Plate Incubation 5. Incubation (Room temp for 1 hour) Assay_Plate->Incubation Stop_Reaction 6. Stop Reaction (Add EDTA) Incubation->Stop_Reaction Detection_Reagent 7. Add Detection Reagents (Streptavidin-donor & Eu-antibody-acceptor) Stop_Reaction->Detection_Reagent Read_Plate 8. Read Plate (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) Detection_Reagent->Read_Plate

Caption: Workflow for a typical TR-FRET based in vitro kinase inhibition assay.

Detailed Protocol Steps:
  • Compound Preparation: Test compounds, including This compound and its analogs, are serially diluted in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to 1 nM).

  • Kinase Reaction Mixture: A master mix containing recombinant human JNK3 enzyme is prepared in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Substrate Mixture: A separate master mix is prepared containing the peptide substrate (e.g., biotin-conjugated ATF2) and ATP at a concentration close to its Michaelis-Menten constant (Km) to ensure competitive binding.

  • Assay Execution:

    • Dispense a small volume (e.g., 50 nL) of the serially diluted compounds into a 384-well assay plate.

    • Add the kinase reaction mixture to all wells and incubate for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the phosphorylation reaction by adding the substrate mixture.

  • Incubation: The plate is incubated at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • The reaction is stopped by adding a buffer containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

    • Detection reagents are added. For a TR-FRET assay, this includes a Europium (Eu)-labeled anti-phospho-substrate antibody (acceptor) and Streptavidin-conjugated donor beads that bind to the biotinylated peptide.

  • Data Acquisition: The plate is read on a TR-FRET-compatible plate reader. High FRET signal indicates high kinase activity (phosphorylated substrate), while low signal indicates inhibition.

  • Data Analysis: The raw data is converted to percent inhibition relative to DMSO-only controls. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated by fitting the data to a four-parameter logistic curve.

  • Rationale for Method Choice: The TR-FRET assay is a robust, high-throughput method that offers a good signal-to-background ratio. Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket, which is the presumed mechanism for this class of compounds.

Mechanism of Action: Inhibition of the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. They are activated in response to cellular stress signals such as inflammatory cytokines, UV radiation, and heat shock. Once activated, the JNK signaling cascade results in the phosphorylation of transcription factors, primarily c-Jun, which in turn regulates the expression of genes involved in inflammation, apoptosis, and cell survival.

G Stress Cellular Stress (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression regulates Inhibitor This compound & Analogs Inhibitor->JNK inhibits ATP binding

Caption: Simplified JNK signaling pathway and the site of action for pyrazole-pyridine inhibitors.

The pyrazole-pyridine compounds discussed here act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of JNK, preventing the phosphorylation of its downstream substrates like c-Jun. By blocking this critical node, these inhibitors can effectively shut down the pro-inflammatory and apoptotic signals mediated by the pathway. The specific substitutions on the pyrazole-pyridine scaffold, such as the nitro group on Compound 1 , are designed to maximize affinity and selectivity for the JNK ATP pocket over the hundreds of other kinases in the human kinome.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of subtle structural modifications on the biological activity of pyrazole-pyridine kinase inhibitors. The analysis, grounded in data from foundational SAR studies[3], reveals that while the core scaffold provides the necessary framework for kinase binding, the specific decorations—such as N-alkylation of the pyrazole or substitution on the pyridine/pyrimidine ring—are critical for fine-tuning potency.

While direct experimental data for This compound (Compound 1) as a JNK inhibitor is pending, its structure holds significant promise. The presence of the C4-nitro group is a key feature that distinguishes it from well-characterized analogs. This group is poised to form strong hydrogen bond interactions within the kinase hinge region, a hallmark of potent kinase inhibitors.

For researchers in drug development, Compound 1 represents a compelling starting point. Future work should focus on:

  • Direct Biological Profiling: Synthesizing and testing Compound 1 against a panel of kinases, including JNK1, JNK2, and JNK3, to determine its potency and selectivity profile.

  • Exploring the Nitro-Group Position: Synthesizing isomers with the nitro group at other positions of the pyrazole ring to confirm the optimal placement for kinase inhibition.

  • Co-crystallization Studies: Obtaining an X-ray crystal structure of Compound 1 bound to JNK3 to visualize the specific binding interactions and validate the role of the nitro group.

By leveraging the foundational SAR principles outlined in this guide and pursuing these targeted next steps, the full potential of the nitrated pyrazole-pyridine scaffold can be unlocked for the development of next-generation kinase inhibitors.

References

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A Researcher's Guide to Bridging Theory and Reality: Experimentally Validating Computational Predictions for 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the modern landscape of drug discovery and materials science, computational chemistry has emerged as an indispensable tool. It allows researchers to predict molecular properties with remarkable accuracy, saving invaluable time and resources. However, these in silico predictions, no matter how sophisticated, remain theoretical until they are anchored in experimental reality. This guide provides a comprehensive framework for the experimental validation of computational predictions using 2-(4-Nitro-1H-pyrazol-3-yl)pyridine as a case study. This molecule, with its confluence of aromatic systems and a polar nitro group, serves as an excellent model for showcasing the synergy between computational and experimental chemistry.

The core principle of this guide is self-validation. Each experimental step is designed not just to produce data, but to create a logical, verifiable link back to the theoretical model. We will explore the causality behind experimental choices, ensuring that each protocol is robust and the resulting data is trustworthy. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate their computational findings and build more predictive models.

The Computational Foundation: Predicting Molecular Properties

The first step in our validation journey is to establish a robust set of theoretical predictions for this compound. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for this purpose.[1][2][3] We will use a common functional and basis set known to provide a good balance of accuracy and computational cost for organic molecules.

Computational Protocol: DFT Calculations

  • Structure Optimization: The 3D geometry of this compound is optimized using the B3LYP functional with a 6-311++G(d,p) basis set.[4] This level of theory is well-suited for calculating the geometric parameters (bond lengths, bond angles) of heterocyclic compounds.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This predicts the infrared (IR) spectrum and confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • NMR Chemical Shift Prediction: The Gauge-Invariant Atomic Orbital (GIAO) method is employed to calculate the absolute shielding values for ¹H and ¹³C nuclei.[1][4] These values are then converted to chemical shifts (ppm) by referencing against a concurrently calculated tetramethylsilane (TMS) standard.

  • Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[5]

The output of these calculations provides a detailed "digital fingerprint" of the molecule, which we will now seek to replicate experimentally.

The Experimental Gauntlet: From Synthesis to Spectroscopic Truth

With our computational predictions in hand, we proceed to the laboratory. The following sections detail the synthesis and a suite of analytical techniques designed to probe the molecule's structure and properties.

Part 1: Synthesis and Purification

While various synthetic routes to pyrazole derivatives exist, a common and effective method involves the cyclization of a diketone precursor with a hydrazine.[6][7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of a suitable 1,3-dicarbonyl precursor (e.g., a derivative of 1-(pyridin-2-yl)butane-1,3-dione) in ethanol, add an equimolar amount of 4-nitro-hydrazine.

  • Cyclization: Reflux the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling to room temperature, the product often precipitates. The solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel is performed to yield the pure this compound. The purity should be confirmed by melting point determination and HPLC.

G cluster_synthesis Synthesis Workflow A 1. Mix Precursors (1,3-Dicarbonyl + Hydrazine) B 2. Reflux (Cyclization Reaction) A->B C 3. Monitor (TLC) B->C C->B Incomplete D 4. Isolate Product (Filtration/Evaporation) C->D Complete E 5. Purify (Recrystallization/Chromatography) D->E F Pure Compound E->F

Part 2: Structural Validation with X-Ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[8][9][10] It provides precise measurements of bond lengths and angles, offering a direct and unambiguous comparison to the optimized geometry from DFT calculations.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the purified compound in a solvent like ethanol or ethyl acetate.

  • Data Collection: Select a high-quality crystal and mount it on a goniometer head.[11] Collect diffraction data using a diffractometer, typically with Mo Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[11]

Data Comparison: Geometry

ParameterPredicted (DFT/B3LYP)Experimental (X-Ray)
Bond Lengths (Å)
N1-N2 (pyrazole)Calculated ValueMeasured Value
C3-C4 (pyrazole)Calculated ValueMeasured Value
C4-N(nitro)Calculated ValueMeasured Value
C3-C(pyridine)Calculated ValueMeasured Value
**Bond Angles (°) **
N1-N2-C3Calculated ValueMeasured Value
C4-C3-C(pyridine)Calculated ValueMeasured Value
O-N-O (nitro)Calculated ValueMeasured Value
Note: This table should be populated with the actual data obtained from the computational and experimental work.

The close agreement between the predicted and experimental values would validate the chosen level of theory for geometric predictions. Discrepancies can often be explained by intermolecular interactions in the crystal lattice, such as hydrogen bonding, which are not fully accounted for in the gas-phase DFT calculation.[12]

Part 3: Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule.[13] Each functional group has characteristic absorption frequencies, making FT-IR an excellent tool for confirming the presence of key structural motifs, such as the nitro group and the aromatic rings.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried, purified compound with spectroscopic grade KBr and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions to the computationally predicted vibrational frequencies.

Data Comparison: Vibrational Frequencies

Vibrational ModePredicted (cm⁻¹)Experimental (cm⁻¹)
N-H Stretch (pyrazole)Calculated ValueMeasured Value
C-H Stretch (aromatic)Calculated ValueMeasured Value
C=N Stretch (rings)Calculated ValueMeasured Value
NO₂ Asymmetric StretchCalculated ValueMeasured Value
NO₂ Symmetric StretchCalculated ValueMeasured Value
Note: Predicted frequencies are often systematically higher than experimental ones due to the harmonic approximation in calculations. They are typically scaled by a factor (e.g., ~0.96) for better comparison.

The nitro group's asymmetric and symmetric stretching vibrations are particularly strong and characteristic, expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[14][15] Confirming these bands provides strong evidence for the successful synthesis and validates the vibrational predictions of the DFT model.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer.

  • Data Analysis: Assign the observed chemical shifts (ppm) to the specific protons and carbons in the molecule. The splitting patterns (multiplicity) and integration in the ¹H spectrum provide crucial connectivity information.

Data Comparison: NMR Chemical Shifts

NucleusPredicted (GIAO, ppm)Experimental (ppm)
¹H NMR
Pyrazole N-HCalculated ValueMeasured Value
Pyrazole C5-HCalculated ValueMeasured Value
Pyridine H-3Calculated ValueMeasured Value
Pyridine H-4Calculated ValueMeasured Value
Pyridine H-5Calculated ValueMeasured Value
Pyridine H-6Calculated ValueMeasured Value
¹³C NMR
Pyrazole C3Calculated ValueMeasured Value
Pyrazole C4Calculated ValueMeasured Value
Pyrazole C5Calculated ValueMeasured Value
Pyridine C2Calculated ValueMeasured Value
Pyridine C6Calculated ValueMeasured Value
Note: The accuracy of DFT-predicted NMR shifts can depend on the functional, basis set, and solvent modeling.[1][2]

A strong correlation between the predicted and experimental chemical shifts validates the electronic structure of the computational model. The deshielding effect of the nitro group on the adjacent C4 of the pyrazole ring is a key feature to observe in both the theoretical and experimental ¹³C spectra.[5]

G

Conclusion: A Symbiotic Relationship

This guide has outlined a systematic and rigorous methodology for validating the computational predictions of this compound through targeted experimentation. The process is a closed loop: computational models guide experimental design, and the resulting experimental data, in turn, validates and refines the models.[16][17] By meticulously comparing predicted and measured properties—from bond lengths and vibrational frequencies to NMR chemical shifts—researchers can build a high degree of confidence in their in silico models. This validated understanding is crucial for accurately predicting the behavior of novel compounds, accelerating the design of new drugs and materials, and ultimately, advancing scientific discovery.

References

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Independent Verification of Biological Activity: A Comparative Guide to 2-(4-Nitro-1H-pyrazol-3-yl)pyridine Derivatives as IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection and validation of molecular scaffolds are paramount to the successful development of novel therapeutics. This guide provides an in-depth, independent verification of the biological activity stemming from the versatile building block, 2-(4-Nitro-1H-pyrazol-3-yl)pyridine . While this compound is primarily recognized as a synthetic intermediate, its inherent structural motifs are highly suggestive of potential bioactivity, particularly in the realm of kinase inhibition.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis. We will explore the plausible biological target of derivatives of this compound, propose a synthetic strategy, and detail the experimental verification of its biological activity against a well-established alternative. The core of this guide is a head-to-head comparison of a rationally designed, hypothetical derivative of our topic compound against a known, clinically evaluated inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

The Rationale: Targeting IRAK4 with a Pyrazolopyridine Scaffold

The fusion of pyrazole and pyridine rings forms a pyrazolopyridine core, a privileged scaffold in medicinal chemistry. This structural framework is present in numerous kinase inhibitors. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1][2][4] Consequently, the development of potent and selective IRAK4 inhibitors is a significant therapeutic goal.

The structure of this compound provides a strategic starting point for the synthesis of IRAK4 inhibitors. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce moieties that interact with key residues in the ATP-binding pocket of IRAK4.

For the purpose of this comparative guide, we will theoretically derive a novel inhibitor, which we shall name Compound-X , from this compound. This hypothetical yet plausible molecule will be compared with PF-06650833 , a well-characterized and clinically evaluated IRAK4 inhibitor.[5]

CompoundStructureRationale
Compound-X (Hypothetical) A rationally designed inhibitor derived from this compound, featuring a functionalized amine to target the hinge region of the IRAK4 kinase domain.
PF-06650833 (Alternative) A potent and selective IRAK4 inhibitor with published preclinical and clinical data, serving as a benchmark for comparison.[5]

Comparative Biological Activity: In Vitro Kinase Inhibition

The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50). The following table presents the reported IC50 value for PF-06650833 and a projected target IC50 for our hypothetical Compound-X, based on the potency of similar pyrazolopyrimidine IRAK4 inhibitors.

CompoundTargetIC50 (nM)Source
Compound-X (Projected) IRAK4<10Projected based on SAR of related compounds
PF-06650833 IRAK43.55[6]

Experimental Workflow: Synthesis and Biological Verification

To ensure the scientific integrity of this guide, we present a detailed, step-by-step methodology for the synthesis of Compound-X and the subsequent in vitro assay to verify its biological activity against IRAK4.

Synthesis of Compound-X (Hypothetical Route)

The proposed synthesis of Compound-X from this compound is a multi-step process that leverages well-established organic chemistry reactions.

Synthesis_Workflow Start This compound Step1 Reduction of Nitro Group (e.g., H2, Pd/C) Start->Step1 Intermediate1 2-(4-Amino-1H-pyrazol-3-yl)pyridine Step1->Intermediate1 Step2 Amide Coupling (e.g., Carboxylic Acid, EDC, HOBt) Intermediate1->Step2 Final Compound-X Step2->Final

Caption: Proposed synthetic workflow for Compound-X.

Protocol:

  • Reduction of the Nitro Group: this compound is dissolved in a suitable solvent such as ethanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield 2-(4-Amino-1H-pyrazol-3-yl)pyridine.

  • Amide Coupling: The resulting amine is dissolved in a polar aprotic solvent like DMF. A desired carboxylic acid, along with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), is added. The reaction is stirred at room temperature for 12-24 hours. After completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the final product, Compound-X.

IRAK4 Kinase Inhibition Assay

The biological activity of Compound-X and PF-06650833 can be directly compared using an in vitro kinase assay. The following protocol is a generalized procedure based on commercially available assay kits.

Kinase_Assay_Workflow Prep Prepare Reagents: - IRAK4 Enzyme - Kinase Buffer - ATP - Substrate (e.g., MBP) - Test Compounds Dispense Dispense Test Compounds (Compound-X and PF-06650833) and Controls into 384-well plate Prep->Dispense AddEnzyme Add IRAK4 Enzyme to wells Dispense->AddEnzyme Incubate1 Pre-incubate at Room Temperature AddEnzyme->Incubate1 Initiate Initiate Reaction by adding ATP/Substrate mixture Incubate1->Initiate Incubate2 Incubate at 30°C for 45-60 min Initiate->Incubate2 Stop Stop Reaction (e.g., add EDTA solution) Incubate2->Stop Detect Detect Signal (e.g., Luminescence using ADP-Glo™) Stop->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze

Caption: Workflow for the IRAK4 in vitro kinase assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human IRAK4 enzyme, kinase assay buffer, ATP, and a suitable substrate like Myelin Basic Protein (MBP).

  • Compound Dilution: Prepare serial dilutions of Compound-X and PF-06650833 in DMSO.

  • Assay Plate Setup: Add the diluted compounds to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the diluted IRAK4 enzyme to each well, except for the negative controls.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add a mixture of ATP and the substrate to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. The amount of ADP produced, which is proportional to the kinase activity, is then measured using a detection reagent such as ADP-Glo™ (Promega).

  • Data Analysis: The signal (e.g., luminescence) is read on a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Mechanistic Insights: The IRAK4 Signaling Pathway

A thorough understanding of the biological context is crucial for interpreting the experimental data. IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK_complex->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Nuclear Translocation MAPK->Inflammation

Caption: Simplified schematic of the IRAK4 signaling pathway.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and activation.[2][3] Activated IRAK4 then phosphorylates IRAK1, which subsequently activates TRAF6, a key E3 ubiquitin ligase.[7] This initiates downstream signaling cascades, including the activation of the IKK complex and MAP kinases (p38 and JNK), ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and other mediators of inflammation.[2]

Conclusion and Future Directions

This guide provides a framework for the independent verification of the biological activity of derivatives of this compound, with a specific focus on their potential as IRAK4 inhibitors. By leveraging a well-characterized alternative, PF-06650833, as a benchmark, researchers can rigorously assess the potency and potential of novel compounds derived from this versatile scaffold.

The proposed synthetic route and in vitro assay protocol offer a clear and actionable path for experimental validation. A successful demonstration of potent IRAK4 inhibition by a derivative of this compound would validate its utility as a valuable starting point for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Future studies should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as evaluating the in vivo efficacy and pharmacokinetic properties of promising lead compounds.

References

  • Krishnamurthy, N.R., Anirudha, L., et al. (2020). Crystal Structure of IRAK4 kinase in complex with a small molecule inhibitor. RCSB PDB. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific pursuit is paramount, it must be matched by an unwavering commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Nitro-1H-pyrazol-3-yl)pyridine (CAS No. 192711-20-9).

Hazard Assessment: A Structurally-Informed Perspective

The disposal protocol for any chemical begins with a thorough understanding of its potential hazards. The structure of this compound contains two key toxophoric and reactive groups that dictate its handling and disposal requirements.

  • The Nitropyrazole Moiety : Nitroaromatic compounds are well-known for their energetic properties and potential for thermal instability.[1] The nitro group, being a strong electron-withdrawing group, can render the molecule susceptible to exothermic decomposition, particularly at elevated temperatures.[1] Some nitro compounds are also known to be shock-sensitive.[2][3] Furthermore, many nitropyrazole derivatives are investigated for their biological activity, and thus should be treated as potentially toxic and mutagenic.[4]

  • The Pyridine Moiety : Pyridine and its derivatives are classified as hazardous substances. They are typically flammable liquids or solids and are harmful if swallowed, inhaled, or in contact with skin.[5][6] Pyridine-containing waste is considered hazardous and must be managed according to strict state and federal regulations to prevent environmental contamination.[7]

Based on this structural assessment, this compound must be treated as a reactive, toxic, and potentially flammable hazardous waste . Under no circumstances should it be disposed of via standard laboratory drains or in the regular trash.[8][9]

Data Summary from Structurally Analogous Compounds

To provide a quantitative basis for our conservative approach, the following table summarizes hazard information for related chemical structures.

CompoundCAS NumberKey Hazard Statements (GHS)Disposal Considerations
Pyrazole 288-13-1H302: Harmful if swallowed. H311: Toxic in contact with skin. H318: Causes serious eye damage.Dispose of contents/container to an approved waste disposal plant.
5-Nitro-1H-pyrazole 26621-44-3Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[6]Dispose of contents/container to an approved waste disposal plant.[6]
Pyridine 110-86-1H225: Highly flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[5]Considered hazardous waste. Incineration is a common disposal method.[7]
2-(1H-Pyrazol-3-yl)pyridine 75415-03-1H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[10]Dispose of contents/container to an approved waste disposal plant.[10]

Pre-Disposal: Safe Handling and Storage

Proper disposal begins with safe handling throughout the research lifecycle. Adherence to these steps minimizes exposure and prevents accidental release.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene are suitable for short-term handling), and ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2][8][11]

  • Engineering Controls : Handle the compound exclusively in a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Incompatible Materials : Segregate this compound from incompatible materials such as strong oxidizing agents, strong acids (especially nitric acid), strong bases, and reducing agents to prevent dangerous reactions.[1][11][12]

  • Storage : Store in a cool, dry, and well-ventilated area away from heat, direct sunlight, and sources of ignition.[1][12]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of this compound in solid form, in solution, and as contaminated labware.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the most critical step.

  • Solid Waste : Unused, expired, or waste this compound powder.

  • Liquid Waste : Solutions containing the compound (e.g., in organic solvents or aqueous buffers). Crucially, do not mix this waste stream with other incompatible wastes. Halogenated and non-halogenated waste should be kept separate if institutional policy requires it.[13]

  • Contaminated Materials : Items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware.

Step 2: Containerization

Select appropriate containers for waste accumulation.

  • Select a Compatible Container : Use a clean, sealable, and clearly designated hazardous waste container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[14][15]

  • Ensure Good Condition : The container must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[15]

  • Leave Headspace : Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Affix a Hazardous Waste Label : As soon as waste is first added to the container, affix a completed hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[12][14]

  • Complete All Fields : The label must include:

    • The words "Hazardous Waste ".[15][16]

    • The full, unabbreviated chemical name: "This compound ".

    • List all constituents, including solvents, with their approximate percentages.

    • The date waste accumulation began.

    • The name of the Principal Investigator and the specific laboratory location.

Step 4: On-Site Accumulation

Store the labeled waste container safely within the laboratory pending pickup.

  • Designated Area : Store the waste container in a designated satellite accumulation area within the lab.[9][17]

  • Secondary Containment : All liquid hazardous waste containers must be kept in a secondary containment bin or tray to contain potential leaks.[14]

  • Secure and Segregated : The area should be secure, well-ventilated, and away from general work areas and incompatible materials.[3][12]

  • Keep Closed : Keep the waste container securely capped at all times, except when actively adding waste.[14][15]

Step 5: Final Disposal

Final disposal must be managed by trained professionals.

  • Contact EHS : Follow your institution's specific procedures to request a pickup of the hazardous waste. This is typically done through the EHS office or a designated online portal.[18]

  • Professional Handling : Do not attempt to treat or dispose of the chemical yourself. Licensed hazardous waste professionals will transport the waste for final disposal, typically via high-temperature incineration.[7]

Disposal_Workflow cluster_generation Waste Generation cluster_protocol Disposal Protocol cluster_final Final Disposition gen Generation of Waste (Solid, Liquid, Contaminated Labware) segregate Step 1: Identify & Segregate Waste gen->segregate container Step 2: Select Compatible Container segregate->container label_waste Step 3: Attach & Complete Hazardous Waste Label container->label_waste store Step 4: Store in Designated Satellite Accumulation Area label_waste->store pickup Step 5: Arrange Pickup via EHS store->pickup dispose Professional Disposal (e.g., Incineration) pickup->dispose

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.

Minor Chemical Spill (Contained within a Fume Hood)
  • Alert Personnel : Immediately alert others in the laboratory.

  • Don PPE : Ensure you are wearing appropriate PPE, including double-gloving if necessary.

  • Contain the Spill : Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[19] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Debris : Carefully scoop the absorbent material and place it into a sealable, compatible container (e.g., a heavy-duty plastic bag or pail).[19][20]

  • Label as Waste : Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it for disposal as described in Section 3.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[21]

  • Report : Report the incident to your laboratory supervisor and EHS office.[19]

For major spills, or any spill outside of a fume hood, evacuate the area immediately, close the door, and contact your institution's emergency response line (e.g., Public Safety or EHS).[19][22]

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][19] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed and disposed of in a manner that protects researchers, the community, and the environment.

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  • Fisher Scientific. (2025).
  • Ivy Fine Chemicals. (n.d.). Pyridine, 2-(4-nitro-1H-pyrazol-3-yl)-.
  • AFG Bioscience LLC. (2016).
  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PubMed Central.
  • BenchChem. (2025).
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -.... BenchChem.
  • National Center for Biotechnology Information. (n.d.). 2-(1H-Pyrazol-3-Yl)Pyridine. PubChem.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • BenchChem. (2025). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices. BenchChem.
  • University of Cincinnati EH&S. (n.d.). Advisory 7.3 - Hazardous Waste Management.
  • ResearchGate. (2025). (PDF) Thermal Decomposition of Nitropyrazoles.

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Personal protective equipment for handling 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-(4-Nitro-1H-pyrazol-3-yl)pyridine

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound (CAS No. 192711-20-9). As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes data from structurally related molecules—namely pyridine derivatives and nitropyrazoles—to establish a robust and cautious framework for its safe use in a laboratory setting.

Hazard Analysis: A Tale of Two Moieties

The toxicological and safety profile of this compound is dictated by the combined properties of its pyridine and nitropyrazole components. A thorough risk assessment must presume that the hazards of both parent structures are present.

  • The Pyridine Moiety : Pyridine and its derivatives are well-documented as hazardous substances. They are typically flammable liquids and vapors that are harmful by inhalation, in contact with skin, and if swallowed.[1][2][3][4][5] Pyridine can be absorbed through the skin and is a known skin and eye irritant.[1] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[1][4]

  • The Nitropyrazole Moiety : The presence of the nitro group (NO₂) on the pyrazole ring is a significant safety consideration. Aromatic nitro compounds can be toxic and are often skin, eye, and respiratory tract irritants.[6] Safety data for compounds like 3-Nitropyrazole and 4-Nitro-1H-pyrazole indicate they are harmful if swallowed, cause serious eye damage or irritation, and may cause respiratory irritation.[7][8][9] Furthermore, many nitropyrazole-based compounds are investigated as energetic materials, suggesting that thermal stability and reactivity should be carefully considered.[10][11][12]

Based on this analysis, this compound should be handled as a substance that is:

  • Harmful or toxic via oral, dermal, and inhalation routes.

  • A significant skin and eye irritant/corrosive.

  • Potentially damaging to internal organs upon repeated exposure.

  • Potentially thermally sensitive.

A commercial supplier classifies this compound as a hazardous material for shipping, reinforcing the need for stringent safety measures.[13]

Engineering Controls: The First Line of Defense

To minimize exposure, all work with this compound must be conducted within designated, controlled areas.

  • Primary Containment : All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed inside a certified chemical fume hood to control airborne dust and vapors.

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of vapors.

  • Safety Equipment : An operational safety shower and eyewash station must be immediately accessible in the laboratory.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is mandatory.[14][15] Standard laboratory attire (long pants, closed-toe shoes) is required at all times.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended). Change gloves immediately if contaminated.Protects against skin absorption and irritation, which are known hazards of pyridine and nitro-aromatic compounds.[1][4][6]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. A full-face shield is required when handling larger quantities (>5g) or if there is a splash risk.Protects against dust particles and splashes, preventing serious eye irritation or damage, a documented hazard for nitropyrazoles.[7][8][9]
Body Protection A flame-resistant laboratory coat.Provides a barrier against incidental contact and protects underlying clothing. Flame resistance is prudent given the flammability of pyridine.[2][3][4]
Respiratory Not typically required if work is confined to a chemical fume hood.A chemical fume hood provides adequate respiratory protection from dust and vapors.

Operational Plan: Safe Handling & Storage

Adherence to a strict, step-by-step protocol is critical for minimizing risk during handling and storage.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Verify Fume Hood Certification is Current B Don Full PPE (Lab Coat, Double Gloves, Safety Goggles) A->B C Designate & Prepare Work Area in Hood B->C D Obtain Compound from Storage C->D Proceed to Handling E Carefully Weigh Solid in Fume Hood D->E F Perform Experimental Work (e.g., Dissolving, Reaction) E->F G Segregate Waste (Solid, Liquid Halogenated/Non-Halogenated) F->G Complete Experiment H Decontaminate Work Surface & Glassware G->H I Return Compound to Storage H->I J Remove PPE & Wash Hands I->J A Spill Occurs B Alert Personnel & Evacuate Immediate Area A->B C Assess Spill Size B->C D Small Spill (<1g, contained in hood) C->D Small E Large Spill (>1g or outside hood) C->E Large F Don Appropriate PPE (add respirator if needed) D->F J Contact EHS & Evacuate Laboratory E->J G Cover with Inert Absorbent (e.g., vermiculite, sand) F->G H Sweep into a Labeled Hazardous Waste Container G->H I Decontaminate Area H->I

Caption: Decision workflow for responding to a spill of this compound.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation : Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

  • Disposal : Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations. [16]Do not dispose of it down the drain or in regular trash.

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for discovery.

References

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]
  • SAFETY DATA SHEET - 2-(1H-Pyrazol-3-yl)pyridine. Thermo Fisher Scientific. [Link]
  • 3-Nitropyrazole | C3H3N3O2 | CID 123419.
  • Chronic toxicity of pyrazolones: the problem of nitrosation.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
  • Pyridine - Safety D
  • Hazardous Substance Fact Sheet - Pyridine. New Jersey Department of Health. [Link]
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie. [Link]
  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. DuPont. [Link]
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. AFG Bioscience LLC. [Link]
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
  • Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.